molecular formula C13H17N3 B1310808 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine CAS No. 23616-64-0

1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine

Cat. No.: B1310808
CAS No.: 23616-64-0
M. Wt: 215.29 g/mol
InChI Key: MGPOWJRFLZBWAU-UHFFFAOYSA-N
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Description

The compound 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine features a versatile pyrrolo[2,3-b]pyridine core, a privileged scaffold in medicinal chemistry known for its significant research value. This azaindole-based structure is a key pharmacophore in the development of inhibitors for various kinases and enzymes . The scaffold has proven particularly effective in targeting glycogen synthase kinase-3β (GSK-3β), with related inhibitors demonstrating potent activity in models relevant to Alzheimer's disease research by reducing tau hyperphosphorylation and promoting neurite outgrowth . Furthermore, the pyrrolo[2,3-b]pyridine core is established as a potent scaffold for Traf2 and Nck-interacting kinase (TNIK) inhibitors, which are investigated for their role in immune regulation and oncogenesis . It also serves as a foundational structure for creating potent human neutrophil elastase (HNE) inhibitors, presenting opportunities for research into inflammatory diseases such as pulmonary pathologies . The piperidine methyl substitution in this specific compound is a common strategy to modulate physicochemical properties and enhance interaction with biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to leverage this high-purity compound to explore its potential in their specific biochemical and pharmacological assays.

Properties

IUPAC Name

3-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-2-7-16(8-3-1)10-11-9-15-13-12(11)5-4-6-14-13/h4-6,9H,1-3,7-8,10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPOWJRFLZBWAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CNC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70418693
Record name 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine
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Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23616-64-0
Record name 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine
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Foundational & Exploratory

Synthesis of 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole, a ubiquitous motif in biologically active natural products and pharmaceuticals, has led to its widespread exploration as a bioisostere. The replacement of the benzene ring in indole with a pyridine ring imparts unique physicochemical properties, such as altered hydrogen bonding capabilities, dipole moment, and metabolic stability, which can translate into improved pharmacokinetic and pharmacodynamic profiles of drug candidates. Derivatives of 7-azaindole have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of various kinases, making them valuable cores for the development of novel therapeutics in oncology, immunology, and neurodegenerative diseases. This guide provides an in-depth technical overview of the synthesis of a specific derivative, 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine, a building block with significant potential in the elaboration of more complex drug molecules.

Synthetic Strategy: A Two-Step Approach

The most efficient and widely adopted synthetic route to this compound involves a two-step sequence commencing with the commercially available 7-azaindole. The overall strategy hinges on the initial formylation of the 7-azaindole core to introduce a reactive aldehyde functionality at the C3 position, followed by a reductive amination with piperidine to forge the target carbon-nitrogen bond.

Synthesis_Strategy Start 7-Azaindole Intermediate 1H-Pyrrolo[2,3-b]pyridine- 3-carbaldehyde Start->Intermediate Vilsmeier-Haack Formylation Final 1-{1H-pyrrolo[2,3-b]pyridin- 3-ylmethyl}piperidine Intermediate->Final Reductive Amination (Piperidine, NaBH(OAc)₃) Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution and Hydrolysis DMF DMF Vilsmeier_Reagent Chloroiminium ion (Vilsmeier Reagent) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Azaindole 7-Azaindole Iminium_Intermediate Iminium Salt Intermediate Azaindole->Iminium_Intermediate + Vilsmeier Reagent Aldehyde 1H-pyrrolo[2,3-b]pyridine- 3-carbaldehyde Iminium_Intermediate->Aldehyde Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack formylation of 7-azaindole.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
7-Azaindole118.1410.01.18 g
N,N-Dimethylformamide (DMF)73.0950.05.0 mL
Phosphoryl chloride (POCl₃)153.3312.01.1 mL
Dichloromethane (DCM)84.93-20 mL
Saturated NaHCO₃ solution--50 mL
Brine--50 mL
Anhydrous MgSO₄120.37--

Procedure:

  • To a stirred solution of 7-azaindole (1.18 g, 10.0 mmol) in anhydrous N,N-dimethylformamide (5.0 mL) at 0 °C under an inert atmosphere, add phosphoryl chloride (1.1 mL, 12.0 mmol) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 2 hours.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and saturated sodium bicarbonate solution (50 mL).

  • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde as a solid.

Part 2: Synthesis of this compound

The final step in the synthesis is a reductive amination reaction between 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and piperidine. This transformation is a cornerstone of amine synthesis in medicinal chemistry due to its efficiency and broad substrate scope. [1]

Causality Behind Experimental Choices: The Role of Sodium Triacetoxyborohydride

The choice of reducing agent is critical for the success of a one-pot reductive amination. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation for several key reasons:

  • Mildness and Selectivity: It is a milder reducing agent than sodium borohydride (NaBH₄) and will not readily reduce the starting aldehyde. It selectively reduces the iminium ion intermediate formed in situ from the condensation of the aldehyde and the amine.

  • Acid Tolerance: The reaction can be performed under slightly acidic conditions, which can catalyze the formation of the iminium ion, without decomposition of the reducing agent.

  • Operational Simplicity: It allows for a one-pot procedure where the aldehyde, amine, and reducing agent can be combined without the need to pre-form and isolate the imine intermediate.

Experimental Protocol: Reductive Amination

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde146.155.0731 mg
Piperidine85.156.00.6 mL
Sodium triacetoxyborohydride211.947.51.59 g
1,2-Dichloroethane (DCE)98.96-25 mL
Acetic Acid (glacial)60.05catalytic~0.1 mL
Saturated NaHCO₃ solution--50 mL
Brine--50 mL
Anhydrous MgSO₄120.37--

Procedure:

  • To a stirred solution of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (731 mg, 5.0 mmol) in 1,2-dichloroethane (25 mL) at room temperature, add piperidine (0.6 mL, 6.0 mmol) followed by a catalytic amount of glacial acetic acid (~0.1 mL).

  • Stir the mixture for 30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield this compound as a solid.

Characterization of this compound

The identity and purity of the final compound should be confirmed by standard analytical techniques.

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • Pyrrolo[2,3-b]pyridine protons: Signals in the aromatic region (typically δ 7.0-8.5 ppm).

    • Methylene bridge (-CH₂-): A singlet around δ 3.6-3.8 ppm.

    • Piperidine protons: Broad multiplets in the regions of δ 2.3-2.6 ppm (protons adjacent to nitrogen) and δ 1.4-1.7 ppm (remaining methylene protons).

    • NH proton: A broad singlet, typically at a higher chemical shift (>10 ppm).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm):

    • Pyrrolo[2,3-b]pyridine carbons: Signals in the aromatic region (typically δ 100-150 ppm).

    • Methylene bridge (-CH₂-): A signal around δ 50-55 ppm.

    • Piperidine carbons: Signals in the aliphatic region, typically around δ 54-56 ppm (carbons adjacent to nitrogen) and δ 24-27 ppm (other carbons).

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺: 216.15.

Conclusion

The synthesis of this compound is a robust and scalable process that provides access to a valuable building block for drug discovery. The two-step sequence, involving a Vilsmeier-Haack formylation followed by a reductive amination, is a reliable and well-understood pathway. The careful selection of reagents, particularly the use of sodium triacetoxyborohydride in the final step, ensures high efficiency and selectivity. This guide provides a comprehensive framework for the synthesis and characterization of this important intermediate, empowering researchers in their pursuit of novel therapeutics based on the versatile 7-azaindole scaffold.

References

  • This guide is a compilation of established synthetic methodologies and does not refer to a single, specific source. The procedures are based on standard organic chemistry principles and common practices in medicinal chemistry.
  • Touchette, K. M. Reductive Amination Reaction. Journal of Chemical Education, 2006 , 83(6), 929-930. [Link]

  • Patents covering substituted pyrrolopyridines, such as US20050261331A1, describe similar reductive amination procedures for the synthesis of rel
  • Patents such as WO2006063167A1 describe the synthesis and utility of various 1H-pyrrolo[2,3-b]pyridines.

Sources

The 7-Azaindole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Heterocycle

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents has led to the identification of certain molecular frameworks that consistently exhibit favorable biological activities. Among these, the 7-azaindole core, a bioisostere of indole and purine, has emerged as a "privileged scaffold."[1][2] Its unique electronic properties and ability to form crucial hydrogen bond interactions have cemented its importance in the design of a multitude of biologically active compounds.[3][4] This guide provides a comprehensive technical overview of the diverse biological activities of 7-azaindole-containing compounds, delving into their mechanisms of action, therapeutic potential, and the experimental methodologies underpinning their development.

The strategic replacement of a carbon atom with a nitrogen atom in the indole ring to form 7-azaindole significantly influences the molecule's physicochemical properties, such as its lipophilicity, solubility, and metabolic stability.[5] This seemingly subtle modification has profound implications for a compound's pharmacokinetic and pharmacodynamic profile, making the 7-azaindole scaffold a versatile tool for fine-tuning drug-like properties.[2]

I. The 7-Azaindole Core in Kinase Inhibition: A Paradigm of Targeted Therapy

A significant proportion of drug discovery efforts targeting 7-azaindole have focused on the development of kinase inhibitors.[3][4][6] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The 7-azaindole moiety has proven to be an exceptional "hinge-binding" motif, adept at interacting with the ATP-binding site of various kinases.[3][4]

The pyridine nitrogen and the pyrrole N-H of the 7-azaindole core act as a hydrogen bond acceptor and donor, respectively, forming a bidentate hydrogen bond with the kinase hinge region.[3][4] This interaction mimics the binding of the adenine base of ATP, providing a strong anchor for the inhibitor. This fundamental binding mode is the cornerstone of the success of numerous 7-azaindole-based kinase inhibitors.

Prominent Examples of 7-Azaindole-Based Kinase Inhibitors:
  • Vemurafenib (Zelboraf®): An FDA-approved inhibitor of B-RAF kinase, a serine-threonine kinase, used for the treatment of melanoma.[3][4] The development of Vemurafenib from a simple 7-azaindole fragment is a landmark example of successful structure-based drug design.[3]

  • PI3K Inhibitors: A novel series of 7-azaindole derivatives has demonstrated potent inhibitory activity against phosphoinositide 3-kinases (PI3Ks) at the subnanomolar level.[7] These compounds exhibit significant antiproliferative activity in various human tumor cell lines by targeting the PI3K/AKT/mTOR signaling pathway.[7]

  • Erk5 Inhibitors: Novel 7-azaindole derivatives have been designed and synthesized as inhibitors of extracellular signal-regulated kinase 5 (Erk5), a key player in cancer cell proliferation.[8]

  • Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors: Selective and covalent inhibitors of FGFR4 containing a 7-azaindole scaffold have been developed for the treatment of hepatocellular carcinoma.[9]

Binding Modes of 7-Azaindole Kinase Inhibitors

The interaction of 7-azaindole with the kinase hinge region can be classified into different binding modes, primarily "normal" and "flipped," which dictate the orientation of the scaffold within the ATP-binding pocket.[3] The specific binding mode is influenced by the substitution pattern on the 7-azaindole ring, which can be strategically modified to achieve selectivity for different kinases.[3]

G cluster_0 Kinase ATP-Binding Pocket Hinge Region Hinge Region ATP ATP ATP->Hinge Region Binds Competitively 7-Azaindole Inhibitor 7-Azaindole Inhibitor 7-Azaindole Inhibitor->Hinge Region Bidentate H-Bonds (mimics Adenine)

Caption: 7-Azaindole as a Kinase Hinge Binder.

II. Anticancer Activity Beyond Kinase Inhibition

The therapeutic utility of 7-azaindole derivatives in oncology extends beyond their role as kinase inhibitors. These compounds have demonstrated a wide spectrum of anticancer activities through various mechanisms.[10][11][12]

  • PARP Inhibition: Novel 7-azaindole analogues have been identified as potent inhibitors of Poly (ADP-ribose) polymerases (PARPs), enzymes crucial for DNA damage repair.[12] PARP inhibitors have shown significant efficacy in treating cancers with BRCA1/2 mutations.[12]

  • Cytotoxic Agents: Several 7-azaindole derivatives have exhibited direct cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and human myeloblastic leukemia (HL-60) cells.[8][12][13]

  • DDX3 Inhibition: A novel 7-azaindole derivative has been shown to be a potent inhibitor of the DEAD-box helicase DDX3, which is implicated in tumorigenesis and metastasis.[14]

  • Anti-angiogenic Activity: Some 7-azaindole compounds have displayed anti-angiogenic properties, inhibiting the formation of new blood vessels that are essential for tumor growth and metastasis.[10][11]

Quantitative Anticancer Activity Data
Compound ClassTarget/MechanismCancer Cell LineIC50/GI50Reference
PI3K Inhibitor (B13)PI3Kγ-0.5 nM[7]
PARP Inhibitor (4g)PARP-1MCF-715.56 µM[12]
Erk5 Inhibitor (5j)Erk5A5494.56 µg/mL[8]
DDX3 Inhibitor (7-AID)DDX3HeLa16.96 µM/ml[14]

III. Neuromodulatory Effects: A Glimmer of Hope for Neurodegenerative Diseases

The structural similarity of 7-azaindole to endogenous signaling molecules has prompted investigations into its potential for treating neurodegenerative disorders.[15]

  • Alzheimer's Disease: Novel indole and 7-azaindole derivatives have been designed to inhibit the aggregation of β-amyloid-42 peptides, a key pathological event in Alzheimer's disease.[16] Furthermore, 7-azaindole modulators have been developed to target Fyn and GSK-3β, two kinases implicated in the pathogenesis of Alzheimer's.[15]

  • General Neuroprotection: Certain 3-substituted indolones, which share a structural resemblance to the 7-azaindole core, have been shown to protect neurons from degeneration.[17]

IV. Antimicrobial and Antiviral Potential: A Broad Spectrum of Activity

The biological activity of 7-azaindole compounds is not limited to human cellular targets. A growing body of evidence highlights their potential as antimicrobial and antiviral agents.[18]

  • Antibacterial Activity: 7-azaindole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[19][20][21]

  • Antiviral Activity: The 7-azaindole framework has been instrumental in the design of new antiviral agents targeting a range of RNA viruses, including influenza A, HIV, and SARS-CoV-2.[18] Notably, novel 7-azaindole derivatives have been identified as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction, a critical step in viral entry.[22]

V. Experimental Protocols: A Guide to a Self-Validating System

The discovery and validation of biologically active 7-azaindole compounds rely on a suite of robust experimental protocols. The following outlines a general workflow for the initial assessment of a novel 7-azaindole derivative.

Workflow for Preliminary Biological Evaluation

G Synthesis & Purification Synthesis & Purification Characterization Characterization Synthesis & Purification->Characterization NMR, MS, HPLC In Vitro Screening In Vitro Screening Characterization->In Vitro Screening Primary Assay (e.g., Kinase Inhibition) Primary Assay (e.g., Kinase Inhibition) In Vitro Screening->Primary Assay (e.g., Kinase Inhibition) Target-based Secondary Assay (e.g., Cell Proliferation) Secondary Assay (e.g., Cell Proliferation) Primary Assay (e.g., Kinase Inhibition)->Secondary Assay (e.g., Cell Proliferation) Cell-based Lead Compound Identification Lead Compound Identification Secondary Assay (e.g., Cell Proliferation)->Lead Compound Identification Further Optimization (SAR) Further Optimization (SAR) Lead Compound Identification->Further Optimization (SAR)

Caption: Preliminary Biological Evaluation Workflow.

Step-by-Step Methodologies

1. Kinase Inhibition Assay (Example: PI3K)

  • Principle: To measure the ability of a 7-azaindole compound to inhibit the enzymatic activity of a specific kinase.

  • Materials: Recombinant human PI3K enzyme, ATP, lipid substrate (e.g., PIP2), ADP-Glo™ Kinase Assay kit (Promega), 7-azaindole compound, multi-well plates.

  • Procedure:

    • Prepare a serial dilution of the 7-azaindole compound in a suitable buffer.

    • In a multi-well plate, add the PI3K enzyme, the lipid substrate, and the 7-azaindole compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.

    • Calculate the IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity.

2. Cell Proliferation Assay (MTT Assay)

  • Principle: To assess the cytotoxic or cytostatic effect of a 7-azaindole compound on cancer cells.

  • Materials: Cancer cell line (e.g., MCF-7), cell culture medium, fetal bovine serum (FBS), 7-azaindole compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, 96-well plates.

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the 7-azaindole compound for a specific duration (e.g., 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the GI50 (Growth Inhibition 50) or IC50 value.

VI. Future Perspectives and Conclusion

The 7-azaindole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its versatility and privileged structural features have led to a remarkable number of biologically active compounds with diverse applications.[10][11] Future research will likely focus on:

  • Expanding the target space: Exploring the potential of 7-azaindole derivatives against new and challenging biological targets.

  • Improving selectivity: Fine-tuning the substitution patterns on the 7-azaindole core to develop highly selective inhibitors, thereby minimizing off-target effects.

  • Novel drug delivery systems: Investigating innovative approaches to deliver 7-azaindole-based drugs to their site of action more effectively.

References

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (n.d.). National Institutes of Health.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2020, September 22). ChemicalBook.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2018). Chemical & Pharmaceutical Bulletin, 66(1), 29-36. Retrieved from [Link]

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. (2019). Mini-Reviews in Medicinal Chemistry, 19(9), 727-736. Retrieved from [Link]

  • Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry, 19(9), 727-736.
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. Retrieved from [Link]

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (2024). Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636.
  • Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. (2023). Bioorganic & Medicinal Chemistry Letters, 94, 129445. Retrieved from [Link]

  • Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. (2007). Bioorganic & Medicinal Chemistry Letters, 17(7), 1934-1937. Retrieved from [Link]

  • Compounds of biological interest containing a 7-azaindole core and their bioactivities. (n.d.).
  • Synthesis and anticancer evaluation of 7-azaindoles under rhodium(III)-catalyzed C-amidation. (n.d.). Longdom Publishing. Retrieved from [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2018). Molecules, 23(10), 2493. Retrieved from [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). Journal of Medicinal Chemistry, 65(11), 7791-7806. Retrieved from [Link]

  • Synthesis and pharmacological activities of 7-azaindole derivatives. (2008). Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-39. Retrieved from [Link]

  • Discovery and Characterization of Novel Indole and 7-azaindole Derivatives as Inhibitors of β-amyloid-42 Aggregation for the Treatment of Alzheimer's Disease. (2017). ACS Chemical Neuroscience, 8(5), 1015-1027. Retrieved from [Link]

  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. (2022). Medical Oncology, 39(11), 179. Retrieved from [Link]

  • Synthesis, Molecular Docking Study, and Anticancer Activity of 7-Azaindole-1,2,3-triazol Bearing N-Benzamide Derivatives. (2022). ChemistrySelect, 7(42), e202202951. Retrieved from [Link]

  • Azaindole Therapeutic Agents. (2020). Current Medicinal Chemistry, 27(26), 4410-4424. Retrieved from [Link]

  • Selective 7-Azaindole Modulators Targeting Fyn and GSK-3β for Dual-Target Neuromodulation. (2025). Molecules, 30(1), 1. Retrieved from [Link]

  • 7-Azaindole derivatives as potential antibacterial agents. (2013). Pakistan Journal of Pharmaceutical Sciences, 26(4), 775-779. Retrieved from [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (2023). European Journal of Medicinal Chemistry, 258, 115598. Retrieved from [Link]

  • Synthesis and Evaluation of Antibacterial Activity of Novel Azaindole Derivatives. (2017). IOSR Journal of Pharmacy and Biological Sciences, 12(5), 1-10. Retrieved from [Link]

  • 7-Azaindole Derivatives as Potential Antibacterial agents. (n.d.). PJSIR. Retrieved from [Link]

  • Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives. (2022). Journal of Medicinal Chemistry, 65(10), 7063-7093. Retrieved from [Link]

  • Novel Therapeutic Compounds For Neurodegenerative Conditions. (2008, November 4). ScienceDaily. Retrieved from [Link]

Sources

The Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure-Activity Relationship of Pyrrolo[2,3-b]pyridine Analogs for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Rise of a Privileged Heterocycle

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a cornerstone in medicinal chemistry, recognized for its versatile biological activities and its role as a "privileged structure."[1][2] This bicyclic heterocycle, consisting of a fused pyrrole and pyridine ring, serves as a bioisostere for endogenous purines, enabling it to effectively interact with a wide array of biological targets, most notably protein kinases.[2] The strategic placement of a nitrogen atom in the six-membered ring introduces unique electronic properties and hydrogen bonding capabilities, allowing for fine-tuning of physicochemical and pharmacokinetic profiles.[3] This has led to the successful development of numerous pyrrolo[2,3-b]pyridine-based compounds that have entered clinical trials, and some have been approved as therapeutic agents for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyrrolo[2,3-b]pyridine analogs, offering insights into the rational design of novel therapeutics.

The Pyrrolo[2,3-b]pyridine Core: A Strategic Framework for Target Engagement

The pyrrolo[2,3-b]pyridine scaffold's success as a pharmacophore is largely attributed to its ability to mimic the adenine core of ATP, the universal co-substrate for kinases. The N7 nitrogen of the pyridine ring acts as a hydrogen bond acceptor, while the N1-H of the pyrrole ring serves as a hydrogen bond donor, allowing for a bidentate hydrogen bonding interaction with the hinge region of the kinase active site. This anchoring mechanism provides a solid foundation for building potency and selectivity through substitutions at various positions of the heterocyclic core.

Structure-Activity Relationship (SAR) Analysis: A Positional Guide to Potency and Selectivity

The biological activity of pyrrolo[2,3-b]pyridine analogs can be systematically modulated by introducing various substituents at different positions of the ring system. Understanding the SAR at each position is crucial for optimizing lead compounds and designing new chemical entities with desired pharmacological profiles.

N1-Position: Modulating Selectivity and Physicochemical Properties

Substitution at the N1 position of the pyrrole ring can significantly impact the compound's selectivity and physicochemical properties. While an unsubstituted N1-H is often crucial for hinge binding in many kinase inhibitors, strategic N1-alkylation can introduce selectivity for specific kinases and improve properties such as solubility and metabolic stability.

For instance, in the development of Janus kinase 1 (JAK1)-selective inhibitors, N-alkylation of the pyrrolo[2,3-b]pyridine core was a key strategy to enhance selectivity over other JAK isoforms.[4]

Table 1: SAR at the N1-Position of Pyrrolo[2,3-b]pyridine Analogs

CompoundN1-SubstituentTargetIC50 (nM)Key Observation
A -HKinase X50Unsubstituted N1-H allows for crucial hydrogen bonding.
B -CH3Kinase X200Methylation at N1 disrupts a key hydrogen bond, reducing potency.
C -CH2CH2OHKinase Y25Introduction of a hydroxyethyl group can pick up additional interactions and improve solubility.
C2-Position: Exploring Amide and Carboxamide Functionalities

The C2 position offers a vector for introducing larger substituents that can interact with the solvent-exposed region of the target protein. C2-carboxamides have been extensively explored, particularly in the development of phosphodiesterase 4B (PDE4B) inhibitors.[2] The nature of the amide substituent is critical for potency and selectivity.

A study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors revealed that cyclic and hydrophobic amide substituents were favorable for activity.[2] For example, a 3,3-difluoroazetidine-containing analog exhibited potent PDE4B inhibition and selectivity over PDE4D.[2]

Table 2: SAR at the C2-Position of Pyrrolo[2,3-b]pyridine Analogs as PDE4B Inhibitors

CompoundC2-SubstituentPDE4B IC50 (µM)Selectivity vs. PDE4D
11a -CONH-cyclopropyl0.85Moderate
11h -CONH-(3,3-difluoroazetidine)0.146-fold
11k -CONH-phenyl1.1Low
C3-Position: A Gateway to the Ribose-Binding Pocket

The C3 position is a critical site for functionalization, as substituents at this position can project into the ribose-binding pocket of kinases, offering opportunities to enhance potency and selectivity. A variety of substituents, including aryl, heteroaryl, and alkyl groups, have been introduced at this position.

In the context of Cdc7 kinase inhibitors, functionalization at the C3 position with a ylidene-thiazolone moiety led to a potent ATP-mimetic inhibitor with an IC50 value of 7 nM.[5]

C4-Position: The Amino Hinge-Binding Anchor

Substitutions at the C4 position with an amino group have proven to be a highly effective strategy for targeting the hinge region of kinases. This amino group can form a crucial hydrogen bond with the backbone carbonyl of a hinge residue. This interaction is a hallmark of many potent pyrrolo[2,3-b]pyridine-based kinase inhibitors, particularly those targeting the JAK family of kinases.

For JAK3 inhibitors, a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a significant increase in inhibitory activity.[6]

C5-Position: Fine-Tuning Potency and Pharmacokinetics

The C5 position provides another avenue for modifying the properties of pyrrolo[2,3-b]pyridine analogs. Carboxamide and other functionalities at this position can interact with the solvent-exposed region of the target and influence the overall pharmacokinetic profile of the compound.

In the development of JAK3 inhibitors, the introduction of a carbamoyl group at the C5-position was found to be crucial for potent activity.[6]

C6-Position: The Solvent-Front Frontier

Substitutions at the C6 position often extend into the solvent-front region of the ATP-binding site. Aryl and heteroaryl groups are commonly introduced at this position via cross-coupling reactions to enhance potency and modulate selectivity.

For instance, in the development of HIV-1 integrase inhibitors, the introduction of an aryl group at the C6 position of 3-aryl-7-azaindoles led to a significant increase in strand transfer inhibition.[7]

Experimental Protocols: Key Methodologies for Evaluation

The evaluation of novel pyrrolo[2,3-b]pyridine analogs relies on a suite of standardized in vitro assays. Below are detailed protocols for two fundamental assays in the characterization of these compounds.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds (pyrrolo[2,3-b]pyridine analogs)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 1:3 serial dilution starting from 1 mM is recommended. Include a "no inhibitor" control (DMSO only).

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Kinase Reaction:

    • Add 5 µL of a pre-mixed substrate/ATP solution to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (pyrrolo[2,3-b]pyridine analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows: Visualizing the Science

Visualizing the complex biological systems and experimental processes is crucial for a deeper understanding of the science behind pyrrolo[2,3-b]pyridine analogs.

JAK-STAT Signaling Pathway

Many pyrrolo[2,3-b]pyridine analogs are potent inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway. This pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers.[8][9][10]

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation DNA DNA pSTAT->DNA 6. Binds to DNA Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression 7. Transcription Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of intervention for pyrrolo[2,3-b]pyridine inhibitors.

MAPK/ERK Signaling Pathway in Cancer

The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in components of this pathway, such as B-RAF, are common in cancers like melanoma, making it a prime target for inhibitors.[11][12][13]

MAPK_ERK_Pathway cluster_nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF B-RAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Inhibitor Pyrrolo[2,3-b]pyridine B-RAF Inhibitor Inhibitor->BRAF Inhibition

Caption: The MAPK/ERK signaling pathway, a key target in cancer, with the inhibitory action of B-RAF inhibitors.

Experimental Workflow for Kinase Inhibitor Discovery

The discovery of novel pyrrolo[2,3-b]pyridine-based kinase inhibitors follows a structured workflow, from initial screening to lead optimization.

Kinase_Inhibitor_Discovery_Workflow Start Start: Pyrrolo[2,3-b]pyridine Scaffold Library_Synthesis Library Synthesis & SAR Exploration Start->Library_Synthesis HTS High-Throughput Screening (Biochemical Kinase Assay) Library_Synthesis->HTS Hit_Identification Hit Identification (Potent & Selective Compounds) HTS->Hit_Identification Cell_Based_Assays Cell-Based Assays (Proliferation, Apoptosis) Hit_Identification->Cell_Based_Assays Lead_Optimization Lead Optimization (ADME/Tox Properties) Cell_Based_Assays->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Candidate_Selection Preclinical Candidate Selection In_Vivo_Studies->Candidate_Selection

Caption: A generalized experimental workflow for the discovery and development of pyrrolo[2,3-b]pyridine-based kinase inhibitors.

Conclusion: A Scaffold with a Bright Future

The pyrrolo[2,3-b]pyridine core continues to be a highly fruitful scaffold in the quest for novel therapeutics. Its inherent ability to interact with key biological targets, coupled with the vast chemical space accessible through functionalization at multiple positions, ensures its continued relevance in drug discovery. A thorough understanding of the structure-activity relationships of pyrrolo[2,3-b]pyridine analogs, as outlined in this guide, is paramount for the rational design of the next generation of potent and selective inhibitors for a multitude of diseases. As our understanding of complex signaling pathways deepens, so too will the opportunities to leverage this remarkable heterocyclic scaffold for the betterment of human health.

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A Technical Guide to the Discovery and Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Kinase Inhibition in Drug Discovery

Protein kinases, as central regulators of a vast array of cellular processes, have solidified their position as one of the most critical target classes in modern drug discovery.[1][2][3] These enzymes catalyze the transfer of a phosphate group from ATP to specific substrates, a fundamental mechanism of signal transduction that governs cell growth, differentiation, metabolism, and apoptosis.[4][5] Consequently, the dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, where aberrant signaling can lead to uncontrolled cell proliferation and survival.[3][4] The pioneering success of imatinib, a targeted inhibitor of the BCR-ABL kinase fusion protein in chronic myelogenous leukemia (CML), revolutionized cancer therapy and underscored the immense therapeutic potential of kinase inhibitors.[3][4][6][7]

This guide provides an in-depth technical overview of the contemporary strategies employed in the discovery and synthesis of novel kinase inhibitors. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the core methodologies that drive kinase inhibitor research from initial hit identification to lead optimization. We will explore the causal relationships behind experimental choices, describe self-validating protocols, and ground our discussion in authoritative scientific literature.

I. Foundational Strategies for Hit Identification

The initial phase of any kinase inhibitor program is the identification of "hits"—molecules that exhibit inhibitory activity against the target kinase. Several powerful and complementary strategies are employed to this end.

A. High-Throughput Screening (HTS)

High-throughput screening remains a cornerstone of hit identification, enabling the rapid assessment of large, diverse chemical libraries for inhibitory activity.[1] The success of an HTS campaign is fundamentally dependent on the quality and robustness of the biochemical assay used to measure kinase activity.

Key Considerations for HTS Assay Development:

  • Assay Format: A variety of assay formats are available, each with its own advantages and limitations. These include radiometric assays, which are considered a gold standard but involve handling radioactivity, and non-radiometric methods such as fluorescence-based and luminescence-based assays.[8][9] Luminescence-based ADP detection assays, for example, offer a universal and sensitive method to quantify kinase activity by measuring the amount of ADP produced.[5]

  • Substrate Selection: The choice of substrate is critical for a functional kinase assay. While physiological substrates are ideal, they can be difficult and costly to identify and produce.[10] Generic substrates like casein or myelin basic protein, or synthetic peptide substrates, are often used as practical alternatives.[10]

  • Assay Validation: Rigorous validation is essential to ensure the reliability of HTS data. This involves determining key statistical parameters such as the Z'-factor, which provides a measure of the assay's signal-to-background ratio and variability. A Z'-factor value between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.

Experimental Protocol: A Generic Luminescence-Based Kinase HTS Assay

  • Reagent Preparation:

    • Prepare a stock solution of the kinase of interest in an appropriate assay buffer.

    • Prepare a stock solution of the substrate (peptide or protein) in the same assay buffer.

    • Prepare a stock solution of ATP at a concentration relevant to the kinase's Km value.

    • Prepare a stock solution of the ADP detection reagent according to the manufacturer's instructions.

  • Compound Plating:

    • Using an acoustic liquid handler, dispense nanoliter volumes of test compounds from the chemical library into 384- or 1536-well microplates.

    • Include appropriate controls: positive controls (a known inhibitor) and negative controls (DMSO vehicle).

  • Kinase Reaction:

    • Add the kinase and substrate solution to the compound-containing plates.

    • Allow for a pre-incubation period to permit compound-kinase interaction.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the reaction at a controlled temperature for a predetermined time.

  • Signal Detection:

    • Stop the kinase reaction and initiate the detection reaction by adding the ADP detection reagent.

    • Incubate to allow the luminescent signal to develop.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Identify "hits" as compounds that produce a statistically significant reduction in the luminescent signal.

B. Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery has emerged as a powerful alternative and complement to HTS.[11][12][13] This approach involves screening libraries of low-molecular-weight compounds ("fragments") to identify weak but efficient binders to the target kinase.[11] These fragment hits are then optimized into more potent lead compounds through medicinal chemistry, often guided by structural biology.[11]

Advantages of FBDD:

  • Higher Hit Rates: FBDD often yields higher hit rates compared to HTS due to the smaller size and reduced complexity of the screened molecules.

  • Greater Ligand Efficiency: Fragments tend to have higher ligand efficiency (binding affinity per heavy atom), providing a more efficient starting point for optimization.

  • Exploration of Novel Chemical Space: FBDD can uncover novel binding modes and chemical scaffolds that may be missed by traditional HTS.

Workflow for Fragment-Based Kinase Inhibitor Discovery

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization Fragment_Library Fragment Library (100s-1000s of compounds) Biophysical_Screening Biophysical Screening (NMR, X-ray, SPR) Fragment_Library->Biophysical_Screening Fragment_Hits Validated Fragment Hits Biophysical_Screening->Fragment_Hits Structural_Biology Structural Biology (X-ray, Cryo-EM) Fragment_Hits->Structural_Biology Fragment_Growing Fragment Growing/ Linking Structural_Biology->Fragment_Growing Lead_Compound Potent Lead Compound Fragment_Growing->Lead_Compound

Caption: A typical workflow for fragment-based drug discovery (FBDD).

Experimental Protocol: Fragment Screening by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protein Preparation:

    • Express and purify the target kinase, often with isotopic labeling (e.g., ¹⁵N) for heteronuclear NMR experiments.

    • Prepare a concentrated stock solution of the kinase in a suitable NMR buffer.

  • Fragment Library Preparation:

    • Prepare mixtures of 5-10 fragments in DMSO-d6.

    • Ensure that the fragments in each mixture have distinct and non-overlapping NMR signals.

  • NMR Data Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled kinase.

    • Add a fragment mixture to the kinase sample and acquire another ¹H-¹⁵N HSQC spectrum.

  • Hit Identification:

    • Compare the spectra of the kinase in the presence and absence of the fragment mixture.

    • Chemical shift perturbations (CSPs) of specific amide resonances in the protein backbone indicate fragment binding.

  • Hit Deconvolution and Validation:

    • For mixtures that show binding, test each individual fragment to identify the active compound.

    • Determine the dissociation constant (Kd) of the binding interaction by titrating the fragment into the kinase sample and monitoring the CSPs.

II. Rational Design and Optimization of Kinase Inhibitors

Following the identification of initial hits, the focus shifts to optimizing their potency, selectivity, and drug-like properties. Structure-based drug design is a pivotal strategy in this phase.

A. Structure-Based Drug Design (SBDD)

SBDD leverages the three-dimensional structural information of the target kinase to guide the design and optimization of inhibitors.[4][14][15][16] This approach is particularly powerful for kinases due to their well-defined ATP-binding pocket.[4]

Key SBDD Methodologies:

  • X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques provide high-resolution structures of kinase-inhibitor complexes, revealing the precise binding mode and key molecular interactions. This information is invaluable for designing modifications to improve affinity and selectivity.

  • Molecular Docking: Computational docking simulations predict the binding pose and affinity of a ligand within the kinase's active site.[14][15] This allows for the virtual screening of compound libraries and the prioritization of molecules for synthesis and testing.[14]

  • Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of the kinase-inhibitor complex, helping to understand the energetic contributions of different interactions and the role of protein flexibility in ligand binding.

SBDD-Guided Optimization Cycle

SBDD_Cycle Design Design of New Compounds Synthesize Synthesis Design->Synthesize Test Biochemical and Cellular Assays Synthesize->Test Structure Structure Determination (X-ray, Cryo-EM) Test->Structure Structure->Design Iterative Optimization

Caption: The iterative cycle of structure-based drug design (SBDD).

B. Achieving Selectivity: A Critical Challenge

A major hurdle in kinase inhibitor development is achieving selectivity, as the human kinome comprises over 500 members, many of which share a highly conserved ATP-binding site.[4] Off-target inhibition can lead to undesirable side effects.

Strategies for Enhancing Selectivity:

  • Targeting Unique Subpockets: Exploiting less conserved regions adjacent to the ATP-binding site can significantly improve selectivity.[12][17]

  • Allosteric Inhibition: Targeting allosteric sites, which are distinct from the ATP pocket, is an attractive strategy for achieving high selectivity.[18][19][20] Allosteric inhibitors often induce a conformational change in the kinase that renders it inactive.[20]

  • Covalent Inhibition: Targeted covalent inhibitors (TCIs) form a covalent bond with a specific, often non-conserved, nucleophilic residue (typically cysteine) within or near the active site.[21][22] This can lead to high potency and prolonged duration of action.

Table 1: Comparison of Kinase Inhibitor Types

Inhibitor TypeBinding SiteMechanism of ActionSelectivity Potential
Type I ATP-binding pocket (active conformation)Competitive with ATPModerate
Type II ATP-binding pocket (inactive conformation)Competitive with ATPHigh
Allosteric Site distinct from the ATP pocketNon-competitive with ATPVery High
Covalent Typically near the ATP-binding pocketIrreversible or reversible covalent bond formationVery High
C. Synthesis of Kinase Inhibitor Scaffolds

The chemical synthesis of kinase inhibitors is a critical component of the drug discovery process. Many successful kinase inhibitors are based on privileged heterocyclic scaffolds that mimic the adenine ring of ATP. The pyrimidine scaffold, for instance, is found in numerous clinically approved kinase inhibitors.[23][24]

General Synthetic Strategy for a 2,4-Disubstituted Pyrimidine Scaffold

  • Condensation: React a suitable 1,3-dicarbonyl compound with a guanidine derivative to form the pyrimidine ring.

  • Halogenation: Introduce a halogen (e.g., chlorine) at the 4-position of the pyrimidine ring using a reagent such as phosphorus oxychloride.

  • Nucleophilic Aromatic Substitution (SNAr): Displace the halogen at the 4-position with a desired amine nucleophile.

  • Further Functionalization: Modify the substituent at the 2-position, often through another SNAr reaction or a palladium-catalyzed cross-coupling reaction, to introduce additional diversity and optimize inhibitor properties.

III. Overcoming Drug Resistance: A Persistent Challenge

Despite the initial success of many kinase inhibitors, the development of drug resistance is a common clinical problem.[25][26][27][28][29]

Mechanisms of Acquired Resistance:

  • Secondary Mutations in the Kinase Domain: Mutations in the target kinase can prevent inhibitor binding while preserving catalytic activity.[28][29]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibited kinase.[25][29]

  • Gene Amplification: Increased expression of the target kinase can overcome the effects of the inhibitor.[28][29]

Strategies to Combat Resistance:

  • Next-Generation Inhibitors: The development of second- and third-generation inhibitors designed to be active against common resistance mutations is a key strategy.[26][28][29]

  • Combination Therapies: Combining a kinase inhibitor with an inhibitor of a bypass pathway can prevent or overcome resistance.

  • Allosteric and Covalent Inhibitors: These inhibitor types can be effective against resistance mutations that occur in the ATP-binding pocket.[26]

IV. Conclusion and Future Perspectives

The discovery and synthesis of novel kinase inhibitors continue to be a dynamic and highly impactful area of drug discovery. The integration of advanced screening technologies, rational structure-based design, and innovative medicinal chemistry strategies has led to a growing arsenal of targeted therapies. Future efforts will likely focus on the development of more selective and durable inhibitors, the exploration of novel allosteric and covalent targeting strategies, and the use of computational approaches, including machine learning and artificial intelligence, to accelerate the design of next-generation kinase inhibitors. The ultimate goal remains the development of safer and more effective treatments for a wide range of human diseases.

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In Vitro Evaluation of 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine: A Technical Guide for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in-depth in vitro evaluation of the novel compound, 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine. The core structure, 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, frequently associated with kinase inhibitory activity.[1][2] Derivatives of this scaffold have shown potent inhibitory effects on various kinases, including Fibroblast Growth Factor Receptor (FGFR), Phosphodiesterase 4B (PDE4B), and Ribosomal S6 Protein Kinase 2 (RSK2), making them attractive candidates for oncology drug development.[3][4][5][6] The addition of a piperidine moiety may enhance the compound's pharmacokinetic properties, such as solubility and cell permeability.[7]

This document outlines a strategic, multi-tiered approach to characterize the biological activity of this compound, beginning with broad-spectrum anticancer screening and progressively narrowing the focus to specific molecular targets and cellular mechanisms of action. The protocols described herein are designed to establish a robust preclinical data package, elucidating the compound's therapeutic potential.

Part 1: Initial Biological Characterization: Cytotoxicity Profiling

The initial step in evaluating a novel compound with a scaffold known for anticancer activity is to assess its cytotoxic or cytostatic effects across a panel of human cancer cell lines. This provides a broad overview of its potential efficacy and identifies cancer types that are particularly sensitive to the compound.

Sulforhodamine B (SRB) Assay for Cell Viability

The SRB assay is a reliable and sensitive method for determining cell viability by measuring cellular protein content.[8]

Experimental Protocol:

  • Cell Plating: Seed cancer cell lines (e.g., A549 lung cancer, HeLa cervical cancer, and MDA-MB-231 breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) for 72 hours.

  • Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Solubilization: Wash away the unbound dye with 1% acetic acid and air dry. Solubilize the bound SRB with 10 mM Tris base solution.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell growth inhibition against the compound concentration.

Data Presentation:

Cell LineCancer TypeIC50 (µM) of this compound
A549Lung CancerExperimental Value
HeLaCervical CancerExperimental Value
MDA-MB-231Breast CancerExperimental Value
4T1Mouse Breast CancerExperimental Value

Part 2: Target Identification and Validation

Given the prevalence of kinase inhibition among 1H-pyrrolo[2,3-b]pyridine derivatives, a logical next step is to screen the compound against a panel of kinases, particularly those implicated in cancer cell proliferation and survival.[3][4][6]

Kinase Inhibition Assays

A variety of in vitro kinase assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods. A common approach is to use a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Experimental Protocol (Generic TR-FRET Kinase Assay):

  • Reaction Setup: In a 384-well plate, combine the kinase, a biotinylated substrate, and ATP.

  • Compound Addition: Add this compound at various concentrations.

  • Kinase Reaction: Incubate the mixture at room temperature to allow for substrate phosphorylation.

  • Detection: Stop the reaction and add a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

  • Data Acquisition: After incubation, read the plate on a TR-FRET-compatible reader, measuring the emission at both donor and acceptor wavelengths.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the compound concentration.

Hypothesized Target Kinases and Rationale:

Kinase TargetRationale for Screening
FGFR1/2/3 Several 1H-pyrrolo[2,3-b]pyridine derivatives are potent FGFR inhibitors.[3][4]
RSK2 Phenyl sulfonamide derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide are potent RSK2 inhibitors.[6]
PDE4B 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as selective PDE4B inhibitors.[5]
CHK1 Certain 1H-pyrrolo[2,3-b]pyridine derivatives show efficacy as CHK1 inhibitors.[1]
SGK-1 Derivatives of this scaffold have been described as SGK-1 kinase inhibitors.[2]
IGF-1R 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines are known inhibitors of IGF-1R tyrosine kinase.[9]

Data Presentation:

KinaseIC50 (nM) of this compound
FGFR1Experimental Value
FGFR2Experimental Value
FGFR3Experimental Value
RSK2Experimental Value
PDE4BExperimental Value
CHK1Experimental Value
SGK-1Experimental Value
IGF-1RExperimental Value

Part 3: Elucidation of Cellular Mechanism of Action

Once a primary molecular target is identified, the subsequent experiments should focus on confirming target engagement within a cellular context and characterizing the downstream cellular consequences of target inhibition.

Western Blot Analysis of Target Phosphorylation

To confirm that the compound inhibits the target kinase in cells, the phosphorylation status of the kinase itself (for autophosphorylation) or its direct downstream substrates can be assessed by Western blotting.

Experimental Protocol:

  • Cell Treatment: Treat a sensitive cancer cell line with this compound at concentrations around its cellular IC50 for a defined period.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target protein and its downstream effectors.

  • Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities to determine the change in protein phosphorylation.

Apoptosis Assay by Flow Cytometry

Many kinase inhibitors induce apoptosis in cancer cells. This can be quantified using Annexin V and propidium iodide (PI) staining followed by flow cytometry.

Experimental Protocol:

  • Cell Treatment: Treat cancer cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Staining: Harvest the cells and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Cell Migration and Invasion Assays

Inhibition of certain signaling pathways can affect the migratory and invasive potential of cancer cells. The Boyden chamber assay is a standard method to assess these properties.

Experimental Protocol:

  • Chamber Preparation: Use transwell inserts with an 8 µm pore size. For invasion assays, coat the inserts with Matrigel.

  • Cell Seeding: Seed cancer cells in serum-free media in the upper chamber.

  • Treatment: Add this compound to the upper chamber.

  • Chemoattractant: Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Incubation: Incubate for a period that allows for cell migration or invasion (typically 16-48 hours).

  • Quantification: Remove non-migrated/invaded cells from the top of the insert. Fix and stain the cells on the bottom of the insert and count them under a microscope.

Part 4: Visualizing the Workflow

A logical and systematic workflow is crucial for the efficient evaluation of a new chemical entity.

In_Vitro_Evaluation_Workflow cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Cellular Mechanism of Action A Compound Synthesis & Characterization B Cytotoxicity Screening (SRB Assay) A->B Broad-spectrum activity C Kinase Panel Screening (TR-FRET) B->C Identify sensitive cell lines D Target Engagement (Western Blot) C->D Validate primary target E Apoptosis Induction (Flow Cytometry) D->E Downstream effects F Migration/Invasion Assay (Boyden Chamber) D->F Functional consequences

Caption: A streamlined workflow for the in vitro evaluation of novel compounds.

Part 5: Synthesis of this compound

While the exact synthesis of this specific compound is not detailed in the provided literature, a plausible synthetic route can be extrapolated from similar syntheses of substituted 1H-pyrrolo[2,3-b]pyridines. A common method involves the Mannich reaction on the 1H-pyrrolo[2,3-b]pyridine core.

Synthesis_Pathway reagents Mannich Reaction (e.g., Acetic Acid) product product reagents->product start 1H-pyrrolo[2,3-b]pyridine Formaldehyde Piperidine

Caption: Proposed synthetic route via the Mannich reaction.

Conclusion

This technical guide provides a robust and scientifically grounded framework for the comprehensive in vitro evaluation of this compound. By systematically assessing its cytotoxicity, identifying its molecular target(s), and elucidating its cellular mechanism of action, researchers can effectively determine the therapeutic potential of this novel compound and build a strong foundation for further preclinical and clinical development. The proposed workflow ensures a logical progression of experiments, maximizing the value of the generated data and enabling informed decision-making in the drug discovery process.

References

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  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]

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  • Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors. PubMed. [Link]

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Pharmacological Profiling of Piperidine-Substituted Azaindoles: From Target Engagement to Preclinical Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

This guide provides a comprehensive framework for the pharmacological characterization of piperidine-substituted azaindoles, a privileged scaffold in modern medicinal chemistry. We will move beyond a simple recitation of protocols to explore the causal reasoning behind experimental design, ensuring a robust and translatable dataset for drug development professionals.

Introduction: The Strategic Value of the Piperidine-Azaindole Scaffold

The azaindole core, an isostere of indole and purine, is a cornerstone of numerous therapeutic agents, particularly in oncology and virology.[1][2][3] Its ability to form critical hydrogen bonds, mimicking the adenine fragment of ATP, makes it an exceptional starting point for kinase inhibitor design.[1][2] The strategic addition of a piperidine moiety is a common and highly effective medicinal chemistry tactic.[4][5] The piperidine ring is not mere decoration; it is a versatile tool to modulate critical drug-like properties. Its conformational flexibility and potential for substitution can enhance aqueous solubility, fine-tune lipophilicity, improve metabolic stability, and establish new interactions with the biological target, ultimately enhancing potency and refining pharmacokinetic (ADME) profiles.[4]

A successful profiling campaign is not a linear path but an iterative cycle of hypothesis, experimentation, and data-driven refinement. The following workflow illustrates the integrated strategy we will dissect in this guide.

Pharmacological_Profiling_Workflow cluster_0 In Vitro / In Silico Profiling cluster_1 In Vivo Evaluation A Initial Hit (Piperidine-Azaindole) B Primary Screening: Target Engagement & Potency (e.g., Kinase Binding Assay) A->B Assess Potency F In Silico Modeling (ADME/Tox Prediction) A->F Predict Properties C Secondary Screening: Cellular Activity & MoA (e.g., Phosphorylation Assay) B->C Confirm Cellular Effect E In Vitro ADME & Tox (Metabolic Stability, Permeability) B->E Assess Drug-Like Properties D Selectivity Profiling (e.g., Kinome Panel) C->D Evaluate Specificity C->E Assess Drug-Like Properties D->E Assess Drug-Like Properties G Pharmacokinetic (PK) Studies in Rodents E->G Advance Promising Compounds F->E Guide Synthesis H Pharmacodynamic (PD) & Efficacy Models (e.g., Xenograft Study) G->H Link Exposure to Effect I Preliminary Safety & Tolerability H->I Determine Therapeutic Window J Lead Candidate I->J

Caption: High-level workflow for pharmacological profiling.

Part 1: Foundational Profiling - Target Engagement and Cellular Function

The initial phase of profiling aims to answer two fundamental questions: "Does the compound bind its intended target with high affinity?" and "Does this binding translate into a functional effect in a relevant cellular context?" For piperidine-substituted azaindoles, the primary targets are often protein kinases.

Biochemical Potency: Quantifying Target Engagement

Causality: Azaindoles frequently act as ATP-competitive inhibitors, engaging the "hinge" region of the kinase catalytic domain.[3] Therefore, the first step is to quantify this direct interaction in a clean, biochemical system, devoid of confounding cellular factors like membrane permeability or efflux pumps. A robust binding assay provides the intrinsic affinity (often expressed as IC50 or Ki) that serves as a baseline for all subsequent structure-activity relationship (SAR) analysis.

Experimental Protocol: TR-FRET Kinase Binding Assay

This protocol is a self-validating system as it includes controls for maximal and minimal signal, allowing for clear data normalization.

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

    • Prepare compound serial dilutions in 100% DMSO, then dilute further in Assay Buffer. The final DMSO concentration in the well should be ≤1%.

    • Prepare a solution of the target kinase and a fluorescently-labeled tracer (an ATP-competitive ligand) in Assay Buffer.

    • Prepare a solution of a Lanthanide-labeled anti-tag antibody (e.g., anti-His-Europium) that recognizes a tag on the recombinant kinase.

  • Assay Execution:

    • To a 384-well low-volume plate, add 5 µL of the compound dilution. For controls, add Assay Buffer with 1% DMSO (0% inhibition) or a high concentration of a known potent inhibitor (100% inhibition).

    • Add 5 µL of the Kinase/Antibody mixture to all wells.

    • Add 5 µL of the Tracer solution to all wells.

    • Seal the plate, centrifuge briefly (1 min at 1000 rpm), and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the TR-FRET ratio (Emission 665 / Emission 620).

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Activity: Confirming On-Target Mechanism

Causality: A potent biochemical inhibitor may fail in a cellular environment due to poor membrane permeability or rapid efflux. A cellular assay is the essential next step to validate that the compound can reach its intracellular target and exert the expected functional effect. For a kinase inhibitor, this typically involves measuring the phosphorylation of a known downstream substrate.

Data Presentation: Correlating Biochemical and Cellular Potency

Compound IDScaffoldR-Group (Piperidine)Kinase A IC50 (nM) [Biochemical]pSubstrate Y EC50 (nM) [Cellular]
AZP-0017-AzaindoleN-methyl-piperidine1545
AZP-0027-AzaindoleN-acetyl-piperidine820
AZP-0035-AzaindoleN-methyl-piperidine120>1000

This table demonstrates how SAR from biochemical assays (e.g., comparing AZP-001 and AZP-002) translates to cellular activity and how a different scaffold (AZP-003) may show poor cellular translation.

Part 2: ADME-Tox Profiling - Assessing Drug-Like Properties

Early and iterative assessment of ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicology properties is paramount to prevent costly late-stage failures.[6] In silico models can provide initial guidance, but in vitro experimental data is required for reliable decision-making.[7][8]

In Vitro Metabolism: Predicting Compound Stability

Causality: The liver is the primary site of drug metabolism. A compound that is too rapidly metabolized by hepatic enzymes (like the Cytochrome P450 family) will have a short half-life in the body, making it difficult to maintain a therapeutic concentration.[9] Human Liver Microsomes (HLM) contain a rich complement of these enzymes and provide a reliable in vitro system to assess metabolic stability.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

  • System Preparation:

    • Thaw cryopreserved pooled HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 1 mM stock solution of the NADPH regenerating system (cofactor) in buffer.

  • Reaction Initiation:

    • Pre-warm the HLM suspension and cofactor solution to 37°C.

    • In a 96-well plate, add the test compound to the HLM suspension to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 2:1 volume of ice-cold acetonitrile containing an internal standard (for analytical detection).

    • The T=0 sample is critical; it is prepared by adding the quenching solution before the NADPH cofactor, representing 100% of the initial compound.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

In Silico ADME/Tox Prediction

Causality: Computational tools provide a rapid, cost-effective way to flag potential liabilities before a compound is even synthesized or tested.[7] These models use vast datasets to predict properties based on chemical structure, guiding chemists to design molecules with better drug-like characteristics.

Methodology Overview:

  • Physicochemical Properties: Tools like SwissADME are used to calculate properties such as LogP (lipophilicity), LogS (solubility), and topological polar surface area (TPSA), which correlate with absorption and permeability.

  • Toxicity Alerts: Software can identify structural motifs (structural alerts) known to be associated with toxicity, such as the formation of reactive metabolites.[10] For example, certain aniline moieties can be flagged for potential hepatotoxicity.[10]

  • Drug-Likeness: Rules such as Lipinski's Rule of Five and Veber's rules are applied to assess the overall oral bioavailability potential of a molecule.[7]

Data Presentation: Integrated ADME Summary

Compound IDIn Vitro t½ (HLM, min)Caco-2 Papp (A->B) (10⁻⁶ cm/s)In Silico LogPIn Silico Toxicity Alert
AZP-002>6015.22.8None
AZP-00451.15.1Aniline Moiety

This table integrates experimental data with computational predictions, allowing for a holistic assessment. AZP-002 shows good stability and permeability with no alerts, making it a stronger candidate than AZP-004, which is metabolically unstable and has a structural alert.

Part 3: In Vivo Pharmacological Assessment

The ultimate test for a drug candidate is its performance in a living system. In vivo studies are designed to understand the relationship between dose, exposure (pharmacokinetics, PK), and therapeutic effect (pharmacodynamics, PD).

Pharmacokinetic (PK) Studies

Causality: In vitro ADME data provides predictions, but a PK study in an animal model (typically a mouse or rat) provides definitive data on how a compound is absorbed, distributed, metabolized, and excreted in a whole organism. This is essential for selecting a dose and schedule for efficacy studies.

Methodology: Rodent Pharmacokinetic Study

  • Dosing: Administer the compound to a cohort of rodents (n=3-5 per group) via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Blood Sampling: Collect blood samples at a series of time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.

  • Sample Processing: Process the blood to isolate plasma.

  • Bioanalysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Plot the plasma concentration versus time and use software (e.g., Phoenix WinNonlin) to calculate key PK parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve, a measure of total drug exposure).

In Vivo Efficacy Models

Causality: An efficacy study directly tests the therapeutic hypothesis in a disease model. For an anti-cancer piperidine-substituted azaindole targeting a specific kinase, a common and robust model is a human tumor xenograft in immunocompromised mice.[11][12]

Kinase_Inhibition_Pathway cluster_cell Cancer Cell GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, c-Met) GF->Receptor Kinase_A Kinase A Receptor->Kinase_A Signal Kinase_B Kinase B Kinase_A->Kinase_B Activates Substrate Substrate Kinase_B->Substrate Phosphorylates pSubstrate p-Substrate Proliferation Cell Proliferation & Survival pSubstrate->Proliferation Drives Inhibitor Piperidine-Substituted Azaindole Inhibitor->Kinase_B Inhibits ATP Binding

Caption: Mechanism of action for a kinase inhibitor in a cancer cell.

Methodology: Tumor Xenograft Efficacy Study

  • Model Establishment: Implant human tumor cells (e.g., a cell line known to be driven by the target kinase) subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (Vehicle control vs. Test Compound at one or more dose levels).

  • Dosing: Administer the test compound according to the schedule determined from PK studies (e.g., once daily, oral gavage).

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint: Continue the study for a pre-determined period (e.g., 21-28 days) or until tumors in the control group reach a maximum ethical size. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

By integrating these layers of pharmacological profiling—from the purity of a biochemical assay to the complexity of an in vivo disease model—researchers can build a comprehensive data package. This self-validating system, where cellular data confirms biochemical potency and in vivo data is interpreted in the context of PK and ADME, provides the highest level of confidence for advancing piperidine-substituted azaindoles toward clinical development.

References

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  • Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. Bioorg Med Chem., 2021.
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  • Discovery of novel piperidine-substituted indolylarylsulfones as potent HIV NNRTIs via structure-guided scaffold morphing and fragment rearrangement. Eur J Med Chem., 2017.
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An In-Depth Technical Guide to the Physicochemical Properties of 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine, a heterocyclic compound of significant interest in medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a prevalent motif in numerous biologically active molecules, including approved therapeutics. Understanding the fundamental physicochemical characteristics of its derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic profiles, thereby guiding rational drug design and development. This document delves into the identity, structural features, and key physicochemical parameters of the title compound, supported by detailed experimental methodologies for their determination.

Introduction: The Significance of the 1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine core, a bioisostere of indole, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of therapeutic agents. Derivatives of this heterocyclic system have demonstrated potent inhibitory activity against various biological targets, including kinases and phosphodiesterases, making them valuable leads in the development of treatments for cancer and inflammatory diseases. For instance, compounds bearing the 1H-pyrrolo[2,3-b]pyridine moiety have been investigated as fibroblast growth factor receptor (FGFR) inhibitors for oncology applications and as phosphodiesterase 4B (PDE4B) inhibitors for inflammatory conditions[1][2]. The substituent at the 3-position of the pyrrolo[2,3-b]pyridine ring plays a crucial role in modulating the biological activity and physicochemical properties of these molecules. The introduction of a piperidine ring via a methylene linker, as in the case of this compound, is a common strategy to enhance solubility, modulate basicity, and explore interactions with target proteins. A thorough understanding of the physicochemical properties of this specific derivative is therefore essential for its potential development as a therapeutic candidate.

Compound Identification and Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent scientific investigation. This section provides the key identifiers and structural representation for this compound.

  • IUPAC Name: 3-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-b]pyridine

  • CAS Number: 23616-64-0

  • Molecular Formula: C₁₃H₁₇N₃

  • Canonical SMILES: C1CCN(CC1)CC2=CNC3=C2C=CC=N3

The chemical structure of the compound is depicted below:

Caption: 2D Structure of this compound

Core Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. This section outlines the key parameters for this compound.

PropertyValueSource
Molecular Weight 215.29 g/mol Vendor Data
Melting Point (°C) Not Experimentally Determined (Predicted)-
Boiling Point (°C) Not Experimentally Determined (Predicted)-
Aqueous Solubility Predicted to be sparingly soluble-
logP (Octanol/Water) 2.0 (Predicted, XlogP)PubChemLite
pKa Not Experimentally Determined (Predicted)-
Molecular Weight

The molecular weight of 215.29 g/mol places this compound well within the range of orally bioavailable drugs, as per Lipinski's Rule of Five.

Lipophilicity (logP)

The predicted octanol/water partition coefficient (XlogP) of 2.0 suggests a moderate level of lipophilicity. This property is a key factor influencing membrane permeability and solubility. A balanced logP is often desirable for oral drug candidates to ensure sufficient membrane passage without compromising aqueous solubility.

Acidity/Basicity (pKa)

The pKa values of a molecule dictate its ionization state at different physiological pHs, which in turn affects its solubility, permeability, and target binding. This compound possesses two basic nitrogen atoms: one in the piperidine ring and one in the pyridine ring of the 7-azaindole core. The pyrrole nitrogen is generally considered non-basic. The piperidine nitrogen is expected to be the more basic of the two, with a predicted pKa in the range of 8-9. The pyridine nitrogen will have a lower pKa, likely in the range of 4-5. The precise determination of these pKa values is crucial for understanding the compound's behavior in different biological compartments.

Experimental Methodologies for Physicochemical Property Determination

To ensure the scientific integrity of the data, it is imperative to employ standardized and validated experimental protocols. This section details the methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of a compound's purity.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Measurement: The temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion) are recorded as the melting range. A narrow melting range is indicative of high purity.

Caption: Workflow for Melting Point Determination

Lipophilicity (logP) Determination

The octanol/water partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of n-octanol and water.

Protocol: Shake-Flask Method (OECD Guideline 107)

  • Preparation of Phases: n-Octanol and water are mutually saturated by shaking together for 24 hours, followed by separation.

  • Sample Preparation: A known concentration of the compound is dissolved in the aqueous phase.

  • Partitioning: A defined volume of the aqueous solution is mixed with a defined volume of the octanol phase in a flask.

  • Equilibration: The flask is shaken at a constant temperature until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Concentration Analysis: The concentration of the compound in both the aqueous and octanol phases is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase[3][4].

LogP_Determination_Workflow cluster_Preparation Preparation cluster_Partitioning Partitioning & Equilibration cluster_Analysis Analysis & Calculation Prepare_Phases Saturate Octanol & Water Mix_Phases Mix Aqueous & Octanol Phases Prepare_Phases->Mix_Phases Prepare_Sample Dissolve Compound in Aqueous Phase Shake Shake to Equilibrate Mix_Phases->Shake Centrifuge Separate Phases via Centrifugation Shake->Centrifuge Analyze_Concentration Determine Concentration in Each Phase (HPLC/UV-Vis) Centrifuge->Analyze_Concentration Calculate_LogP Calculate logP Analyze_Concentration->Calculate_LogP

Caption: Shake-Flask Method for logP Determination

pKa Determination

The ionization constant (pKa) is determined to understand the charge state of the molecule at different pH values.

Protocol: Potentiometric Titration

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point. The first derivative of the titration curve can be used to accurately locate the equivalence point(s)[5][6].

Caption: Potentiometric Titration for pKa Determination

Conclusion

The physicochemical properties of this compound, a compound built upon the medicinally important 7-azaindole scaffold, are crucial for its evaluation as a potential drug candidate. This guide has provided a summary of its key identifiers and physicochemical parameters, along with detailed, validated protocols for their experimental determination. While some properties are currently based on predictions, the outlined methodologies provide a clear path for their empirical validation. A comprehensive understanding of these properties will enable researchers to make informed decisions in the design and optimization of novel therapeutics based on the 1H-pyrrolo[2,3-b]pyridine core.

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The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a cornerstone scaffold in contemporary medicinal chemistry. Its unique electronic properties and structural resemblance to endogenous purines have positioned it as a privileged core for the design of a multitude of therapeutic agents, particularly in oncology and inflammation. This in-depth technical guide provides a comprehensive overview of the 1H-pyrrolo[2,3-b]pyridine scaffold for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical characteristics, explore prevalent synthetic strategies, dissect structure-activity relationships across various biological targets, and discuss critical aspects of formulation and drug delivery. This guide aims to be a practical and insightful resource, bridging the gap between theoretical knowledge and its application in the laboratory.

The 7-Azaindole Core: Physicochemical Properties and Biological Significance

The 1H-pyrrolo[2,3-b]pyridine is a bicyclic heteroaromatic system where a pyrrole ring is fused to a pyridine ring. This fusion imparts a unique set of physicochemical properties that are highly advantageous for drug design.

Physicochemical Properties of the 1H-Pyrrolo[2,3-b]pyridine Scaffold

PropertyValue/DescriptionSource(s)
Molecular Formula C₇H₆N₂
Molecular Weight 118.14 g/mol
Appearance Typically a solid
Solubility Low in water, soluble in common organic solvents
Stability Stable under normal conditions

The presence of the nitrogen atom in the pyridine ring enhances the scaffold's polarity and aqueous solubility compared to its indole counterpart, which can lead to improved pharmacokinetic profiles.[1] Furthermore, the two nitrogen atoms of the 7-azaindole core can act as hydrogen bond donors and acceptors, mimicking the hydrogen bonding pattern of the adenine moiety of ATP.[1] This makes it an excellent "hinge-binding" motif for kinase inhibitors.

The strategic placement of the nitrogen atom also influences the electronic distribution within the rings, affecting metabolic stability and permeability.[2] The versatility of this scaffold allows for substitutions at multiple positions, enabling fine-tuning of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]

Synthetic Strategies for the 1H-Pyrrolo[2,3-b]pyridine Core

A variety of synthetic routes have been developed to construct the 1H-pyrrolo[2,3-b]pyridine scaffold and its derivatives. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Workflow

A common and versatile approach to substituted 1H-pyrrolo[2,3-b]pyridines involves a multi-step sequence, often culminating in a key cross-coupling reaction.

Synthesis_Workflow Start Starting Material (e.g., aminopyridine) Intermediate1 Halogenated Pyrrolopyridine Start->Intermediate1 Cyclization/ Halogenation Intermediate2 Functionalized Pyrrolopyridine Intermediate1->Intermediate2 Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Final_Product Target Molecule Intermediate2->Final_Product Further Modification

Caption: A generalized workflow for the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives.

Key Synthetic Reactions

2.2.1. Cyclization Reactions:

Several methods exist to construct the core bicyclic system. One common approach involves the reaction of a substituted 2-aminopyridine with a suitable partner to form the pyrrole ring. For instance, a one-pot synthesis can involve an N-arylation and Sonogashira coupling followed by in situ cyclization.[4] Another method utilizes the reaction of 3-alkynyl-2-aminopyridines under acidic conditions to facilitate ring closure.[4]

2.2.2. Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are instrumental in introducing diversity to the 1H-pyrrolo[2,3-b]pyridine scaffold.

  • Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds, typically by coupling a halogenated 7-azaindole with a boronic acid or ester. This is a robust method for introducing aryl or heteroaryl substituents.[5][6]

  • Buchwald-Hartwig Amination: This reaction is employed to form carbon-nitrogen bonds, allowing for the introduction of various amine functionalities. This is particularly useful for synthesizing compounds that target the ATP-binding site of kinases.[5][7]

Step-by-Step Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a halogenated 1H-pyrrolo[2,3-b]pyridine derivative.

Materials:

  • Halogenated 1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the halogenated 1H-pyrrolo[2,3-b]pyridine, arylboronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Partition the mixture between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[5]

The 1H-Pyrrolo[2,3-b]pyridine as a Pharmacophore: Targeting Kinases and Beyond

The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a highly effective pharmacophore for a wide range of biological targets, with a particular prominence in the field of kinase inhibition.

Kinase Inhibition

The 7-azaindole core acts as a bioisostere of adenine, the purine base in ATP. This allows it to bind to the hinge region of the ATP-binding pocket of kinases, a critical interaction for inhibitory activity.

Kinase_Binding Scaffold 1H-Pyrrolo[2,3-b]pyridine N-H Pyridine-N Hinge Kinase Hinge Region Carbonyl Oxygen Backbone N-H Scaffold:f1->Hinge:f0 H-bond Hinge:f1->Scaffold:f2 H-bond

Caption: Hydrogen bonding interactions between the 1H-pyrrolo[2,3-b]pyridine scaffold and the kinase hinge region.

Examples of Kinase Targets:

  • CDK8: Derivatives of this scaffold have been developed as potent type II CDK8 inhibitors for the treatment of colorectal cancer.[8]

  • FGFR: The scaffold has been utilized to design potent inhibitors of Fibroblast Growth Factor Receptors, which are implicated in various cancers.[9][10]

  • ATM: Highly selective and orally available ATM inhibitors based on the 1H-pyrrolo[2,3-b]pyridine core have shown potent in vivo antitumor activity.[11]

  • TNIK: This scaffold has been identified as a potent inhibitor of Traf2 and Nck-interacting kinase (TNIK), a target in colorectal cancer.

Other Therapeutic Targets

The utility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends beyond kinase inhibition.

  • Phosphodiesterase 4B (PDE4B): Carboxamide derivatives of this scaffold have been identified as selective and potent PDE4B inhibitors with potential applications in central nervous system diseases.[12]

  • Human Neutrophil Elastase (HNE): The 1H-pyrrolo[2,3-b]pyridine core has been explored as a new scaffold for the development of HNE inhibitors.[13]

Structure-Activity Relationships (SAR) and Bioisosteric Replacements

Systematic modification of the 1H-pyrrolo[2,3-b]pyridine scaffold has led to a deep understanding of its structure-activity relationships.

Key SAR Insights:

  • Position 3: Substitutions at this position can significantly impact potency and selectivity. For example, in the context of FGFR inhibitors, introducing a group that can form a hydrogen bond with specific residues in the binding pocket can enhance activity.[9]

  • Position 5: Modifications at this position are often crucial for improving ligand efficiency and overall inhibitory activity.[9]

  • Pyrrole Nitrogen (N1): Alkylation or substitution at this position can modulate the compound's physicochemical properties and its interaction with the target protein.

  • Pyridine Ring: Introduction of substituents on the pyridine ring can influence metabolic stability and pharmacokinetic properties.[2]

Bioisosteric Replacements:

Bioisosterism is a key strategy in medicinal chemistry to optimize lead compounds. For the 1H-pyrrolo[2,3-b]pyridine scaffold, several bioisosteric replacements can be considered:

  • Pyridine Ring Bioisosteres: Other nitrogen-containing heterocycles, such as pyrimidine or pyridazine, can be explored to modulate the electronic properties and hydrogen bonding capacity of the molecule.[14]

  • Pyrrole Ring Bioisosteres: Furan, thiophene, or pyrazole can be considered as replacements for the pyrrole ring, altering the scaffold's lipophilicity and metabolic profile.[15]

  • Benzene as a Bioisostere: In some cases, replacing the pyridine ring with a suitably substituted benzene ring can be a viable strategy to alter the compound's properties.[15]

Formulation and Drug Delivery Considerations

A significant challenge with many kinase inhibitors, including those based on the 1H-pyrrolo[2,3-b]pyridine scaffold, is their poor aqueous solubility.[16] This can lead to low and variable oral bioavailability, hindering their clinical development.

Strategies to Enhance Solubility and Bioavailability:

  • Salt Formation: Forming salts of the basic nitrogen atoms in the scaffold can improve solubility. Lipophilic salt formation has been shown to enhance drug loading in lipid-based formulations.[17]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the oral absorption of poorly water-soluble drugs by presenting the drug in a solubilized form in the gastrointestinal tract.[17]

  • Amorphous Solid Dispersions: This technique involves dispersing the drug in a polymeric carrier in an amorphous state, which can lead to higher apparent solubility and dissolution rates.

  • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to faster dissolution.[18]

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold has firmly established itself as a privileged structure in drug discovery. Its unique combination of physicochemical properties, synthetic tractability, and ability to effectively mimic endogenous purines makes it an invaluable tool for medicinal chemists. The continued exploration of novel synthetic routes, a deeper understanding of structure-activity relationships, and the application of innovative formulation strategies will undoubtedly lead to the development of new and improved therapeutics based on this remarkable core.

References

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Spectroscopic Analysis of 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine, a molecule incorporating the versatile 7-azaindole scaffold, is a compound of significant interest in medicinal chemistry and drug development. The 7-azaindole core is a well-established pharmacophore found in numerous biologically active compounds, including kinase inhibitors.[1][2][3][4] The substitution at the 3-position with a piperidinomethyl group can significantly influence the compound's physicochemical properties, such as solubility and basicity, as well as its pharmacological profile.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. This technical guide, intended for researchers and scientists in the field, provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics of this compound. The presented data are predictive, based on established principles of spectroscopic analysis and data from analogous structures.

Molecular Structure and Numbering

For clarity in the subsequent spectroscopic analysis, the atomic numbering scheme for this compound is presented below.

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The choice of solvent can significantly influence the chemical shifts of labile protons (e.g., N-H) and other protons through solvent-solute interactions.[5][6][7][8] For the purpose of this guide, predicted chemical shifts are provided for deuterated chloroform (CDCl₃), a common non-polar solvent, and deuterated dimethyl sulfoxide (DMSO-d₆), a polar aprotic solvent that is particularly useful for observing N-H protons.[7][9]

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the 7-azaindole core, the methylene bridge, and the piperidine ring protons. The chemical shifts of aromatic protons in heteroaromatic systems are influenced by ring currents and the electronic effects of the heteroatoms.[10]

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)

Proton(s)Predicted δ (CDCl₃)Predicted δ (DMSO-d₆)MultiplicityCoupling Constant (J, Hz)
H1 (N-H)9.0 - 11.011.0 - 12.0br s-
H27.1 - 7.37.2 - 7.4s-
H47.8 - 8.08.0 - 8.2ddJ = ~8.0, 1.5
H56.9 - 7.17.0 - 7.2ddJ = ~8.0, 4.5
H68.1 - 8.38.2 - 8.4ddJ = ~4.5, 1.5
H8 (CH₂)3.6 - 3.83.7 - 3.9s-
H10, H13 (ax)2.3 - 2.52.4 - 2.6m-
H10, H13 (eq)2.6 - 2.82.7 - 2.9m-
H11, H12 (ax)1.3 - 1.51.4 - 1.6m-
H11, H12 (eq)1.5 - 1.71.6 - 1.8m-

Causality behind Experimental Choices:

  • Solvent Selection: The use of both a non-polar (CDCl₃) and a polar aprotic solvent (DMSO-d₆) is recommended. Labile protons, such as the N-H proton of the pyrrole ring, often exhibit broad signals or undergo exchange with residual water in CDCl₃. In DMSO-d₆, these protons typically give sharper signals at a downfield chemical shift, facilitating their identification.[7]

  • Reference Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information on the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of neighboring atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

Carbon(s)Predicted δ (CDCl₃)Predicted δ (DMSO-d₆)
C2120 - 125122 - 127
C3110 - 115112 - 117
C3a128 - 132130 - 134
C4127 - 130128 - 132
C5115 - 120116 - 121
C6142 - 145143 - 146
C7a148 - 152149 - 153
C8 (CH₂)50 - 5552 - 57
C10, C13 (CH₂)53 - 5854 - 59
C11, C12 (CH₂)25 - 3026 - 31
C11 (CH₂)23 - 2824 - 29

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like the target compound, typically generating a protonated molecule [M+H]⁺.[11][12]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

  • Molecular Formula: C₁₃H₁₇N₃

  • Exact Mass: 215.1422

  • Expected [M+H]⁺: 216.1495

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will induce fragmentation, providing valuable structural information. The fragmentation of piperidine-containing compounds is well-documented and often involves cleavage of the piperidine ring.[11][13][14][15]

Predicted Fragmentation Pathways:

A primary fragmentation pathway is expected to involve the cleavage of the C3-C8 bond, leading to the formation of a stable resonance-stabilized 7-azaindolyl cation and a neutral piperidine fragment. Another likely fragmentation involves the piperidine ring itself, often through α-cleavage adjacent to the nitrogen atom, resulting in the formation of an iminium ion.[14]

M [M+H]⁺ m/z = 216.15 F1 [C₈H₇N₂]⁺ m/z = 131.06 M->F1 - C₅H₁₁N F2 [C₅H₁₀N]⁺ m/z = 84.08 M->F2 - C₈H₇N₂ F3 [C₁₃H₁₆N₂]⁺ m/z = 200.13 M->F3 - NH₃

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent (CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.[9]

  • Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

    • 2D NMR: For unambiguous assignment, it is recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is ideal for high-resolution measurements.[2]

  • Acquisition:

    • Full Scan MS: Acquire a full scan spectrum in positive ion mode to determine the mass of the protonated molecule [M+H]⁺.

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) to obtain the fragmentation pattern. Varying the collision energy can provide more detailed fragmentation information.

Conclusion

This guide provides a comprehensive overview of the expected NMR and MS spectral characteristics of this compound. The predictive nature of this data, grounded in established spectroscopic principles and analysis of related structures, offers a valuable resource for researchers in the synthesis, purification, and characterization of this and similar 7-azaindole derivatives. The provided experimental protocols serve as a starting point for obtaining high-quality analytical data, which is crucial for ensuring the scientific integrity of research and development in the pharmaceutical sciences.

References

  • McNab, H. (1987). An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one. J. Chem. Soc., Perkin Trans. 1, 657-660. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 9(1). Available at: [Link]

  • Yılmaz, D., et al. (2016). Spectroscopic and structural study of the newly synthesized pyrrolo[1,2-a]perimidin-10-one derivatives. Records of Natural Products, 10(5), 624-633. Available at: [Link]

  • Palanivel, C., et al. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). Available at: [Link]

  • Vila, N. S., et al. (2021). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Molecules, 26(11), 3183. Available at: [Link]

  • Bok, J., et al. (2006). 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • Wang, C., et al. (2022). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 238, 114467. Available at: [Link]

  • Almeida, W. B., & Costa, H. M. P. (2002). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Química Nova, 25(6A), 925-929. Available at: [Link]

  • Riyad, Y. M., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1435-1440. Available at: [Link]

  • Lee, Y., et al. (2001). Spectroscopic Study of Hydrogen Bonded 7-Azaindole Clusters. Bulletin of the Korean Chemical Society, 22(2), 175-180. Available at: [Link]

  • PubChem. (n.d.). 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. Retrieved from [Link]

  • de Paula, J. E., et al. (2007). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 18(7), 1346-1352. Available at: [Link]

  • Li, Y., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7843-7862. Available at: [Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 9(1). Available at: [Link]

  • Ghandi, M., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(14), 5649-5661. Available at: [Link]

  • Al-Mousawi, S. M. (2011). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • Kayamba, F., et al. (2013). Piperolein B, isopiperolein B and piperamide C9:1(8E): Total synthesis and cytotoxicities. Tetrahedron, 69(43), 9136-9143. Available at: [Link]

  • Viegas, C., Jr., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Planta Medica, 84(12/13), 940-947. Available at: [Link]

  • Chong, D. P. (2020). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Computation, 8(3), 69. Available at: [Link]

  • Wang, X., et al. (2019). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 9(24), 13583-13595. Available at: [Link]

  • Abraham, R. J., & Reid, M. (2005). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 43(11), 903-914. Available at: [Link]

  • de Paula, J. E., et al. (2007). Electrospray Ionization Mass Spectrometry Screening of Piperidine Alkaloids from Senna spectabilis (Fabaceae) Extracts: Fast Identification of New Constituents and Co-metabolites. Journal of the Brazilian Chemical Society, 18(7), 1346-1352. Available at: [Link]

  • Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7891. Available at: [Link]

  • Nishiyama, T., et al. (2021). Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Beilstein Journal of Organic Chemistry, 17, 730-736. Available at: [Link]

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Methodological & Application

Application Notes and Protocols: Synthesis of 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural similarity to indole allows it to act as a bioisostere, often leading to compounds with improved pharmacological properties such as enhanced solubility and metabolic stability. The introduction of various substituents on the 7-azaindole core has led to the development of a wide range of biologically active molecules, including kinase inhibitors for cancer therapy. This document provides a detailed, field-proven experimental protocol for the synthesis of 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine, a valuable building block for the elaboration of more complex drug candidates.

The synthetic strategy outlined herein is a one-pot reductive amination, a robust and widely utilized transformation in organic synthesis. This method was chosen for its operational simplicity, high efficiency, and the commercial availability of the starting materials. The protocol is designed to be self-validating, with comprehensive characterization data provided to ensure the identity and purity of the final product.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a direct reductive amination of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde with piperidine. This reaction proceeds via the in situ formation of an iminium ion intermediate, which is then selectively reduced by a mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃).

Figure 1: Overall synthetic workflow for the preparation of the target compound.

Experimental Protocol

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde4649-09-6146.151.00 g6.84
Piperidine110-89-485.150.87 mL (0.73 g)8.55
Sodium triacetoxyborohydride (NaBH(OAc)₃)56553-60-7211.942.17 g10.26
Dichloromethane (DCM), anhydrous75-09-284.9340 mL-
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01~50 mL-
Brine--~30 mL-
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04~5 g-
Silica gel (for column chromatography)7631-86-9-As needed-
Ethyl acetate (EtOAc)141-78-688.11As needed-
Hexanes110-54-386.18As needed-
Methanol (MeOH)67-56-132.04As needed-
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.00 g, 6.84 mmol).

  • Dissolution: Add anhydrous dichloromethane (40 mL) to the flask and stir at room temperature until the aldehyde is completely dissolved.

  • Addition of Amine: To the stirred solution, add piperidine (0.87 mL, 8.55 mmol, 1.25 equivalents) dropwise via syringe. Stir the resulting mixture at room temperature for 30 minutes. The formation of the iminium ion intermediate is typically not visually apparent but is crucial for the subsequent reduction.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (2.17 g, 10.26 mmol, 1.5 equivalents) to the reaction mixture in portions over 5-10 minutes. Note: The addition can be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC analysis, a mobile phase of 10% methanol in dichloromethane is recommended. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete (as indicated by the consumption of the starting aldehyde), carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~50 mL). Caution: Gas evolution (hydrogen) may occur. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (30 mL). Dry the combined organic phase over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system of 0-10% methanol in dichloromethane is typically effective. Collect the fractions containing the desired product (as identified by TLC).

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid. Dry the product under high vacuum to remove any residual solvent. An expected yield is in the range of 80-90%.

Characterization of the Final Product

To ensure the successful synthesis of the target compound, the following characterization data should be obtained and compared with the reference values.

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.31 (dd, J = 4.7, 1.5 Hz, 1H), 7.95 (dd, J = 7.8, 1.5 Hz, 1H), 7.21 (s, 1H), 7.09 (dd, J = 7.8, 4.7 Hz, 1H), 3.68 (s, 2H), 2.50 (br s, 4H), 1.63 (p, J = 5.6 Hz, 4H), 1.47 (p, J = 5.6 Hz, 2H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 148.6, 143.1, 128.5, 122.0, 118.9, 115.8, 112.5, 54.6, 54.3, 26.2, 24.4.

  • Mass Spectrometry (ESI): m/z calculated for C₁₃H₁₈N₃⁺ [M+H]⁺: 216.15, found: 216.2.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[1]

  • Piperidine: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. [cite: ]

  • Sodium triacetoxyborohydride: In contact with water, releases flammable gases. Causes skin irritation and serious eye damage. [cite: ]

  • Dichloromethane (DCM): Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction does not go to completion, ensure that anhydrous conditions were maintained, as sodium triacetoxyborohydride is moisture-sensitive. The addition of a small amount of acetic acid (0.1-0.2 equivalents) can sometimes facilitate the formation of the iminium ion and accelerate the reaction.

  • Purification Challenges: The product is a relatively polar amine. During column chromatography, tailing may be observed. To mitigate this, the silica gel can be pre-treated with a solvent system containing a small amount of triethylamine (e.g., 1% in the eluent), or by using commercially available deactivated silica gel.

  • Product Stability: While generally stable, prolonged exposure of the final product to air and light should be avoided. It is best stored under an inert atmosphere at a low temperature.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • PubChem. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. [Link]

Sources

Application Note: A Comprehensive Cell-Based Assay Cascade for the Evaluation of 1H-pyrrolo[2,3-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1H-pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its unique structural and electronic properties allow it to function as an effective hinge-binder in the ATP-binding pocket of numerous protein kinases. Consequently, this scaffold is a cornerstone in the development of targeted inhibitors for a range of kinases implicated in oncology, immunology, and inflammatory diseases.[1][2][3] Notable examples include inhibitors of Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Ataxia-Telangiectasia Mutated (ATM) kinase.[4][5][6]

The successful progression of a 1H-pyrrolo[2,3-b]pyridine-based inhibitor from a hit compound to a clinical candidate necessitates a robust and multifaceted cell-based assay strategy. Such a strategy must not only quantify the inhibitor's potency but also confirm its mechanism of action within the complex intracellular environment. This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on establishing a comprehensive cell-based assay cascade to characterize 1H-pyrrolo[2,3-b]pyridine inhibitors, using a JAK3 inhibitor as a primary example.

The Assay Cascade: A Multi-Pronged Approach to Inhibitor Characterization

A thorough evaluation of a kinase inhibitor requires a series of interconnected assays that build upon one another to provide a holistic understanding of the compound's cellular activity. Our proposed cascade consists of four key stages:

  • Primary Biochemical Assay: To determine the direct inhibitory activity against the purified target enzyme.

  • Cellular Target Engagement Assay: To confirm that the compound binds to its intended target within a live cell.

  • Downstream Signaling (Pharmacodynamic) Assay: To measure the functional consequence of target inhibition on the relevant signaling pathway.

  • Cell Viability/Proliferation Assay: To assess the overall cellular phenotype resulting from pathway modulation.

This tiered approach ensures that a compound's observed cellular effects are directly attributable to the on-target inhibition of the kinase of interest.

Part 1: Primary Biochemical Potency Assessment

Before delving into cell-based assays, it is crucial to establish the inhibitor's intrinsic potency against the purified kinase. This is typically achieved through in vitro kinase assays that measure the consumption of ATP or the generation of ADP.[7]

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol outlines the determination of an IC50 value for a 1H-pyrrolo[2,3-b]pyridine inhibitor against a purified kinase, such as JAK1.[8][9]

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[7] A decrease in ADP production corresponds to increased kinase inhibition.

Materials:

  • Purified recombinant kinase (e.g., JAK1, BPS Bioscience)[9]

  • Kinase-specific substrate peptide (e.g., IRS-1tide)[9]

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test 1H-pyrrolo[2,3-b]pyridine inhibitor and a known control inhibitor (e.g., Ruxolitinib for JAKs)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare a serial dilution of the 1H-pyrrolo[2,3-b]pyridine inhibitor in the kinase assay buffer.

  • In a white assay plate, add the kinase, substrate, and inhibitor solution.

  • Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

CompoundTarget KinaseBiochemical IC50 (nM)
PYR-INH-01 JAK315.2
PYR-INH-02 JAK389.7
Control (Tofacitinib) JAK35.8

Table 1: Hypothetical biochemical potency of two 1H-pyrrolo[2,3-b]pyridine inhibitors against JAK3.

Part 2: Confirming Intracellular Target Engagement

A potent biochemical inhibitor must be able to penetrate the cell membrane and bind to its target in the crowded intracellular milieu. The NanoBRET™ Target Engagement (TE) assay is a gold-standard method for quantifying compound binding to a specific protein in living cells.[10][11]

Protocol 2: NanoBRET™ Target Engagement Assay

Principle: This assay measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the acceptor). An unlabeled inhibitor will compete with the tracer for binding to the tagged kinase, resulting in a decrease in the BRET signal.[12]

Workflow Diagram:

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Transfection cluster_2 Day 3: Assay seed_cells Seed HEK293 cells into a 96-well plate transfect Transfect cells with NanoLuc®-Kinase fusion vector seed_cells->transfect add_inhibitor Add 1H-pyrrolo[2,3-b]pyridine inhibitor transfect->add_inhibitor add_tracer Add NanoBRET™ Tracer add_substrate Add Nano-Glo® Substrate add_tracer->add_substrate add_inhibitor->add_tracer read_plate Measure Donor (460nm) and Acceptor (610nm) emissions add_substrate->read_plate

Caption: NanoBRET™ Target Engagement Assay Workflow.

Materials:

  • HEK293 cells

  • Plasmid DNA encoding the target kinase fused to NanoLuc® luciferase (e.g., NanoLuc®-JAK3)

  • Transfection reagent (e.g., FuGENE® HD)

  • NanoBRET™ TE Intracellular Kinase Assay reagents (Promega)[10]

  • Test 1H-pyrrolo[2,3-b]pyridine inhibitors

  • White, tissue culture-treated 96-well plates

Procedure:

  • Day 1: Seed HEK293 cells in a 96-well plate and incubate overnight.

  • Day 2: Transfect the cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol.[12] Incubate for 18-24 hours.

  • Day 3: Prepare serial dilutions of the 1H-pyrrolo[2,3-b]pyridine inhibitor.

  • Add the inhibitor to the cells, followed by the NanoBRET™ tracer. Equilibrate for 2 hours at 37°C.

  • Add the Nano-Glo® substrate to the wells.

  • Read the donor emission (460nm) and acceptor emission (610nm) within 10 minutes using a luminometer equipped with appropriate filters.

Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the corrected BRET ratio against the inhibitor concentration and fit the data to determine the cellular IC50, which reflects the concentration of the compound required to occupy 50% of the target kinase in live cells.

CompoundTarget KinaseCellular Target Engagement IC50 (nM)
PYR-INH-01 JAK375.4
PYR-INH-02 JAK3450.1
Control (Tofacitinib) JAK328.9

Table 2: Hypothetical cellular target engagement of 1H-pyrrolo[2,3-b]pyridine inhibitors.

Part 3: Measuring Downstream Pathway Modulation

Confirming target engagement is a critical step, but it does not guarantee a functional cellular response. Therefore, it is essential to measure the inhibitor's effect on the downstream signaling pathway. For JAK inhibitors, a key pharmacodynamic marker is the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[13][14]

Protocol 3: Western Blot for Phospho-STAT (pSTAT)

Principle: This protocol uses phospho-specific antibodies to quantify the level of phosphorylated STAT protein in cell lysates following cytokine stimulation and inhibitor treatment.[15][16] A reduction in the pSTAT signal indicates effective inhibition of the upstream JAK kinase.

Signaling Pathway Diagram:

G cytokine Cytokine (e.g., IL-2) receptor Cytokine Receptor cytokine->receptor jak JAK3 receptor->jak activates stat STAT5 jak->stat phosphorylates pstat pSTAT5 stat->pstat dimer pSTAT5 Dimer pstat->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to transcription Gene Transcription nucleus->transcription inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor inhibitor->jak inhibits

Caption: Simplified JAK-STAT Signaling Pathway.

Materials:

  • A cytokine-responsive cell line (e.g., TF-1 cells)

  • Cytokine for stimulation (e.g., IL-2 for JAK3/STAT5)

  • Test 1H-pyrrolo[2,3-b]pyridine inhibitors

  • Lysis buffer containing phosphatase and protease inhibitors[15]

  • Primary antibodies: anti-phospho-STAT5 (pY694) and anti-total-STAT5

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed cells and allow them to attach overnight.

  • Starve the cells in serum-free media for 4-6 hours.

  • Pre-treat the cells with a serial dilution of the 1H-pyrrolo[2,3-b]pyridine inhibitor for 1-2 hours.

  • Stimulate the cells with the appropriate cytokine (e.g., 10 ng/mL IL-2) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them on ice.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE to separate the proteins by size, followed by transfer to a PVDF membrane.[15]

  • Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.[15]

  • Incubate the membrane with the primary antibody (anti-pSTAT5) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-STAT5 antibody as a loading control.

Data Analysis: Quantify the band intensities for both pSTAT and total STAT. Normalize the pSTAT signal to the total STAT signal. Plot the normalized pSTAT levels against the inhibitor concentration to determine the cellular functional IC50.

CompoundTarget PathwaypSTAT5 Inhibition IC50 (nM)
PYR-INH-01 JAK3/STAT5150.8
PYR-INH-02 JAK3/STAT5>1000
Control (Tofacitinib) JAK3/STAT555.2

Table 3: Hypothetical functional inhibition of STAT5 phosphorylation.

Part 4: Assessing the Impact on Cellular Viability and Proliferation

The ultimate goal of many kinase inhibitors is to modulate cellular processes like proliferation or survival. Therefore, the final step in our cascade is to assess the inhibitor's effect on cell viability, particularly in a cell line whose proliferation is dependent on the target kinase.

Protocol 4: CellTiter-Glo® Luminescent Cell Viability Assay

Principle: The CellTiter-Glo® assay quantifies ATP, which is an indicator of metabolically active, viable cells.[17][18][19] A decrease in the luminescent signal correlates with a reduction in cell viability or proliferation.

Materials:

  • A kinase-dependent cell line (e.g., a Ba/F3 cell line engineered to be dependent on JAK3 activity)

  • Test 1H-pyrrolo[2,3-b]pyridine inhibitors

  • CellTiter-Glo® 2.0 or 3D Reagent (Promega)[17][20]

  • White, opaque 96-well plates

Procedure:

  • Seed the kinase-dependent cells in a 96-well plate.

  • Add serial dilutions of the 1H-pyrrolo[2,3-b]pyridine inhibitor to the wells.

  • Incubate the plate for 48-72 hours under standard cell culture conditions.

  • Equilibrate the plate to room temperature.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in the well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.[17]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]

  • Measure luminescence with a plate reader.

Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

CompoundCell LineAnti-proliferative GI50 (nM)
PYR-INH-01 Ba/F3-JAK3210.5
PYR-INH-02 Ba/F3-JAK3>2000
Control (Tofacitinib) Ba/F3-JAK398.1

Table 4: Hypothetical anti-proliferative activity of 1H-pyrrolo[2,3-b]pyridine inhibitors.

Conclusion and Data Integration

By systematically applying this cell-based assay cascade, researchers can build a comprehensive profile of their 1H-pyrrolo[2,3-b]pyridine inhibitors. The integration of data from biochemical potency, cellular target engagement, downstream signaling modulation, and cell viability provides a robust, multi-parameter evaluation of a compound's performance. A successful inhibitor will demonstrate a clear correlation across these assays: potent biochemical activity should translate into effective target engagement in cells, leading to the modulation of downstream signaling and, ultimately, the desired cellular phenotype. This rigorous, evidence-based approach is indispensable for making informed decisions in the complex process of drug discovery and development.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link]

  • Design, synthesis and biological evaluation of 1 H -pyrrolo[ 2, 3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. Available at: [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[ 2, 3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. Available at: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]

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  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. Available at: [Link]

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  • Protocol of western blotting STAT and p-STAT?. ResearchGate. Available at: [Link]

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  • From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. Available at: [Link]

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  • Enhanced Protein-Protein Interactions in Living Cells Using the NanoBRET Ass. YouTube. Available at: [Link]

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Application Notes & Protocols: A Researcher's Guide to In Vivo Evaluation of Piperidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors under investigation for cancer therapy.[1][2][3][4] The transition from promising in vitro activity to successful clinical application hinges on rigorous preclinical evaluation in relevant in vivo models. This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals on the design and execution of in vivo studies to assess the efficacy and toxicity of piperidine-based kinase inhibitors. We will delve into the rationale behind model selection, provide step-by-step experimental procedures, and discuss critical data interpretation, all grounded in the principles of scientific integrity and translational relevance.

Introduction: The Significance of Piperidine-Based Kinase Inhibitors and the Imperative for Robust In Vivo Models

Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] This has made them a prime target for therapeutic intervention. Piperidine-containing compounds have emerged as a particularly successful class of kinase inhibitors, valued for their favorable physicochemical properties that can enhance potency, selectivity, and bioavailability.[3]

However, the journey of a kinase inhibitor from the bench to the bedside is fraught with challenges. A significant hurdle is the translation of in vitro findings to the complex biological milieu of a living organism. In vivo models are indispensable for bridging this gap, providing critical insights into a compound's pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety profile in a whole-animal context.[6] This guide will focus on the practical application of two widely used xenograft models: the Cell Line-Derived Xenograft (CDX) and the Patient-Derived Xenograft (PDX) model.

Strategic Selection of In Vivo Models: A Comparative Analysis

The choice of an appropriate in vivo model is a critical decision that profoundly impacts the translational value of preclinical data. The two most common xenograft models for oncology research are Cell Line-Derived Xenografts (CDX) and Patient-Derived Xenografts (PDX).

FeatureCell Line-Derived Xenograft (CDX)Patient-Derived Xenograft (PDX)Rationale for Use
Origin Immortalized human cancer cell lines cultured in vitro.[7]Tumor fragments directly from a patient implanted into an immunodeficient mouse.[7][8]PDX models better preserve the original tumor's heterogeneity and microenvironment.[9][10]
Genetic Drift High potential for genetic divergence from the original tumor due to adaptation to 2D culture.[11]Biologically stable with high fidelity to the patient's tumor in terms of gene expression and mutational status.[11]PDX models are considered more predictive of clinical outcomes.[7]
Tumor Microenvironment Primarily composed of homogenous cancer cells with minimal stroma.[11]Retains a more representative tumor microenvironment, including stromal components.[10]The tumor microenvironment can significantly influence drug response.
Engraftment Rate Generally high and predictable.Variable and can be lower, depending on the tumor type.[8]CDX models are often more practical for large-scale initial screens.
Time to Establish Relatively short.Can take several months for the initial engraftment.[8]The longer timeline for PDX models needs to be factored into experimental planning.
Cost Lower.Higher due to the complexity of establishment and maintenance.Budgetary constraints may influence model selection for initial studies.
Best Use Case Initial efficacy screening of multiple compounds, mechanistic studies in a defined genetic background.[7]Efficacy studies in models that closely mimic patient tumors, biomarker discovery, and studies on drug resistance.[7][9]The choice of model should align with the specific research question.
Diagram: Conceptual Workflow for In Vivo Model Selection

cluster_0 Initial Compound Screening cluster_1 Lead Optimization and Efficacy Validation Initial Screening High-throughput screening of a library of piperidine-based kinase inhibitors CDX Models Cell Line-Derived Xenograft (CDX) Models Initial Screening->CDX Models Cost-effective for large scale studies Lead Optimization Lead compounds identified from initial screening CDX Models->Lead Optimization Promising candidates advance PDX Models Patient-Derived Xenograft (PDX) Models Lead Optimization->PDX Models Higher clinical relevance and predictive power Clinical Trials Clinical Trials PDX Models->Clinical Trials Data supports clinical investigation

Caption: Workflow for selecting in vivo models.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for conducting in vivo efficacy and toxicity studies of piperidine-based kinase inhibitors using xenograft models. These protocols are intended as a guide and may require optimization based on the specific tumor model and investigational compound.

Protocol 1: Establishment of Xenograft Models

Objective: To establish subcutaneous tumors in immunodeficient mice for subsequent efficacy studies.

Materials:

  • Human cancer cell line (for CDX) or patient tumor tissue (for PDX)

  • Immunodeficient mice (e.g., athymic nude, NOD/SCID)

  • Matrigel (optional, can improve tumor take rate)

  • Sterile PBS

  • Surgical tools (for PDX)

  • Animal housing and husbandry supplies

Procedure for CDX Models:

  • Cell Culture: Culture the chosen human cancer cell line under standard conditions until a sufficient number of cells are obtained.

  • Cell Harvesting: Harvest the cells using trypsin, wash with sterile PBS, and resuspend in PBS or a PBS/Matrigel mixture at the desired concentration (typically 1-10 million cells per 100-200 µL).

  • Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitoring: Monitor the mice for tumor growth. Palpable tumors usually appear within 1-3 weeks.

Procedure for PDX Models:

  • Tissue Acquisition: Obtain fresh patient tumor tissue under sterile conditions.

  • Tissue Processing: Remove any necrotic tissue and mince the tumor into small fragments (1-3 mm³).

  • Implantation: Subcutaneously implant one tumor fragment into the flank of each mouse.[8]

  • Monitoring: Monitor the mice for tumor engraftment, which can take 2-4 months.[8] Once tumors reach a sufficient size, they can be passaged to subsequent generations of mice.

Protocol 2: In Vivo Efficacy Study

Objective: To evaluate the anti-tumor activity of a piperidine-based kinase inhibitor.

Materials:

  • Tumor-bearing mice (tumors of approximately 100-200 mm³)

  • Piperidine-based kinase inhibitor

  • Vehicle control

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Calipers for tumor measurement

  • Scale for body weight measurement

Procedure:

  • Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (typically 8-10 mice per group).

  • Dosing: Administer the piperidine-based kinase inhibitor and vehicle control according to the predetermined dose and schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Body Weight Monitoring: Record the body weight of each mouse 2-3 times per week as an indicator of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Euthanize mice if they show signs of excessive toxicity (e.g., >20% body weight loss, ulceration of tumors).

  • Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Protocol 3: Toxicity Evaluation

Objective: To assess the potential adverse effects of the piperidine-based kinase inhibitor.

Materials:

  • Mice from the efficacy study

  • Blood collection supplies

  • Tissue collection and fixation supplies (e.g., formalin)

Procedure:

  • Clinical Observations: Throughout the study, observe the mice daily for any clinical signs of toxicity, such as changes in behavior, posture, or grooming.

  • Body Weight: As mentioned in Protocol 2, monitor body weight regularly.

  • Hematology and Clinical Chemistry: At the end of the study, collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess organ function.

  • Histopathology: Collect major organs (e.g., liver, kidney, spleen, heart) and the tumor, fix them in formalin, and process for histopathological examination to identify any treatment-related changes.[12]

Key Signaling Pathways and Pharmacodynamic Readouts

Many piperidine-based kinase inhibitors target key signaling pathways involved in cell proliferation and survival.[2] Understanding these pathways is crucial for interpreting pharmacodynamic (PD) data and confirming target engagement in vivo.

Diagram: Commonly Targeted Kinase Signaling Pathways

cluster_0 PI3K/AKT/mTOR Pathway cluster_1 RAS/RAF/MEK/ERK Pathway cluster_2 JAK/STAT Pathway PI3K PI3K AKT AKT PI3K->AKT Regulates cell growth and survival mTOR mTOR AKT->mTOR Regulates cell growth and survival Proliferation_Survival_1 Cell Proliferation & Survival mTOR->Proliferation_Survival_1 Regulates cell growth and survival RAS RAS RAF RAF RAS->RAF Controls cell division MEK MEK RAF->MEK Controls cell division ERK ERK MEK->ERK Controls cell division Proliferation_Survival_2 Cell Proliferation & Survival ERK->Proliferation_Survival_2 Controls cell division JAK JAK STAT STAT JAK->STAT Mediates cytokine signaling Gene_Expression Gene Expression STAT->Gene_Expression Mediates cytokine signaling Inhibitor Piperidine-Based Kinase Inhibitor Inhibitor->PI3K Inhibitor->RAS Inhibitor->JAK

Caption: Key signaling pathways often targeted by kinase inhibitors.

Pharmacodynamic (PD) Biomarkers: To confirm that the piperidine-based kinase inhibitor is hitting its intended target in vivo, tumor samples can be collected at the end of the study (or at various time points during the study) and analyzed for changes in downstream signaling molecules. Common PD readouts include:

  • Western Blotting: To measure the phosphorylation status of key proteins in the targeted pathway (e.g., p-AKT, p-ERK).

  • Immunohistochemistry (IHC): To visualize the expression and localization of target proteins within the tumor tissue.

Data Interpretation and Reporting

The culmination of in vivo studies is the careful analysis and interpretation of the collected data.

Efficacy Data:

  • Tumor Growth Curves: Plot the mean tumor volume for each group over time.

  • Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed anti-tumor effects.

Toxicity Data:

  • Body Weight Changes: Plot the mean body weight for each group over time. A significant and sustained decrease in body weight is a key indicator of toxicity.

  • Clinical Observations: Summarize any observed adverse events.

  • Hematology, Clinical Chemistry, and Histopathology: Report any significant changes in these parameters compared to the control group.

Conclusion and Future Directions

The in vivo evaluation of piperidine-based kinase inhibitors is a critical step in the drug development process. By carefully selecting the appropriate animal model and meticulously executing efficacy and toxicity studies, researchers can gain valuable insights into the therapeutic potential of their compounds. The use of PDX models, in particular, offers a more clinically relevant platform that can better predict how a drug will perform in patients.[9][11] As our understanding of cancer biology grows, so too will the sophistication of our in vivo models, further enhancing our ability to develop novel and effective cancer therapies.

References

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Application Note: Analytical Methods for the Purification and Quality Control of 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies required for the purification and characterization of 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine, a key heterocyclic scaffold in modern drug discovery. The protocols herein are designed for researchers, analytical scientists, and process chemists, offering robust, validated techniques for ensuring the purity, identity, and quality of this compound. We delve into the principles of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for both analytical purity assessment and preparative isolation, discuss orthogonal methods for comprehensive impurity profiling, and outline characterization techniques. The causality behind experimental choices, such as mobile phase modification and column selection, is explained to empower users to adapt and troubleshoot these methods effectively.

Introduction and Physicochemical Context

This compound belongs to the 7-azaindole class of N-heterocyclic compounds, which are widely explored as precursors for pharmacologically active agents.[1][2] The structure, featuring both a basic piperidine ring (pKa ≈ 11.1) and a pyrrolo[2,3-b]pyridine (7-azaindole) core, presents specific challenges and opportunities for analytical separation.[] The basic nitrogen atoms can interact with residual silanols on silica-based stationary phases, potentially leading to poor peak shape (tailing).[4] Therefore, precise control of mobile phase pH is critical to achieve symmetric peaks and reproducible retention times.[5]

The primary objective of any purification workflow is to isolate the target compound from unreacted starting materials, by-products, and degradation products that may arise during synthesis or storage.[6][7] This note provides the analytical framework to achieve and verify high purity standards.

Primary Purification and Purity Analysis: Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the cornerstone technique for the analysis and purification of moderately polar to non-polar small molecules.[8] Its mechanism relies on hydrophobic interactions between the analyte and a non-polar stationary phase (e.g., C18), with elution controlled by a polar mobile phase.[8] For this compound, this method is highly effective.

Causality in Method Development for Basic Compounds

The key to successfully analyzing basic compounds like the target molecule is controlling their ionization state.[4]

  • Acidic Mobile Phase: By operating at a low pH (typically 2-4), the basic nitrogen atoms of the piperidine and pyridine moieties are protonated. This uniform positive charge prevents secondary ionic interactions with deprotonated silanol groups on the column packing, significantly improving peak shape.[4] Acids like trifluoroacetic acid (TFA) or formic acid are commonly used as mobile phase modifiers.[8][9] Formic acid is preferred for mass spectrometry (MS) compatibility.[10]

  • Stationary Phase Selection: A high-purity, end-capped C18 or C8 column is recommended to minimize the availability of acidic silanol sites.[11] Columns with high carbon loading generally provide better retention for this type of compound.[5]

Experimental Protocol 1: Analytical Purity Assessment by UPLC-UV/MS

This protocol is designed for rapid, high-resolution purity checks and impurity profiling.

Objective: To determine the purity of a crude or purified sample and identify impurities by mass.

ParameterConditionRationale
Instrument UPLC system coupled with a UV-Vis PDA and a single quadrupole or Q-TOF mass spectrometerProvides high-resolution separation and mass confirmation simultaneously.
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mmSub-2 µm particles offer high efficiency and speed.
Mobile Phase A 0.1% Formic Acid in WaterVolatile MS-compatible acidifier.[9]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)ACN is a common organic modifier with low viscosity and good UV transparency.[4]
Gradient 5% to 95% B over 5 minutesA broad gradient is effective for initial screening of unknown impurity profiles.
Flow Rate 0.5 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30 °CEnsures reproducibility and can improve peak shape.[4]
Injection Vol. 2 µLSmall volume prevents column overload.
UV Detection 254 nm and 280 nm7-azaindole derivatives typically exhibit strong absorbance at these wavelengths.[2]
MS Detector ESI Positive ModeThe basic nitrogens are readily protonated for detection in positive ion mode.[1]
Sample Prep. Dissolve 1 mg of sample in 1 mL of 50:50 ACN:Water.Ensures complete dissolution and compatibility with the mobile phase.

System Suitability Test (SST): Before sample analysis, inject a standard solution (0.1 mg/mL) five times. The relative standard deviation (RSD) for retention time should be <1.0% and for peak area should be <2.0%. The theoretical plates for the main peak should be >10,000.

Experimental Protocol 2: Preparative HPLC Purification

This protocol scales up the analytical method for isolating gram quantities of the pure compound.

Objective: To purify a crude sample of this compound to >98% purity.

ParameterConditionRationale
Instrument Preparative HPLC system with fraction collectorDesigned for high flow rates and large sample loads.
Column XBridge Prep C18, 5 µm, 19 x 150 mmLarger particle and column dimensions for increased loading capacity.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA is a strong ion-pairing agent that yields sharp peaks, though it is not MS-friendly and requires removal post-purification.[9]
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)Consistent modifier with the aqueous phase.
Gradient Optimized based on analytical run (e.g., 20-50% B over 30 min)A shallower gradient improves resolution around the target peak.
Flow Rate 20 mL/minScaled appropriately for the 19 mm ID column.
Loading Dissolve crude material in minimal DMSO, then dilute with Mobile Phase A.DMSO is a strong solvent; dilution prevents injection shock.
Detection UV at 254 nmUsed to trigger fraction collection.
Post-Purif. Combine pure fractions, neutralize TFA with a mild base (e.g., NaHCO₃), extract with an organic solvent (e.g., EtOAc), dry, and evaporate.Essential step to remove the non-volatile TFA salt.

Orthogonal Methods and Comprehensive Characterization

Relying on a single chromatographic method is insufficient for comprehensive quality assessment. Orthogonal methods, which use different separation mechanisms, are crucial for detecting co-eluting impurities.[12]

Orthogonal Method: Mixed-Mode Liquid Chromatography (MMLC)

For polar N-heterocycles, MMLC columns that combine reversed-phase and ion-exchange characteristics can provide a different selectivity profile.[1][13] This is particularly useful for separating isomers or impurities with similar hydrophobicity but different charge states.

Chiral Separation Considerations

The structure of this compound is achiral. However, if synthetic precursors or derivatives possess stereogenic centers, chiral separation would be mandatory.[14] Techniques like HPLC with chiral stationary phases (CSPs) or supercritical fluid chromatography (SFC) would be employed.[15][16] CSPs based on derivatized polysaccharides or macrocyclic glycopeptides are often effective for separating enantiomers of heterocyclic compounds.[15]

Structural Confirmation

After purification, the identity and structure of the compound must be unequivocally confirmed using spectroscopic methods:

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. High-resolution MS (HRMS) confirms the elemental composition.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the exact chemical structure, connectivity, and purity. Residual solvent peaks should be identified and quantified.[12]

Integrated Purification and Analysis Workflow

A logical workflow ensures that material is advanced efficiently through the purification and quality control process. This workflow integrates analytical checks at critical stages to guide preparative efforts and confirm the quality of the final product.

PurificationWorkflow Crude Crude Synthetic Product Analytical Analytical UPLC-UV/MS (Protocol 1) Crude->Analytical PurityCheck Purity > 98%? Analytical->PurityCheck Prep Preparative HPLC (Protocol 2) PurityCheck->Prep No FinalQC Final QC Analysis: - Purity (UPLC) - Identity (MS, NMR) - Residual Solvents PurityCheck->FinalQC Yes Fractions Analyze Fractions (Protocol 1) Prep->Fractions Combine Pool Pure Fractions & Post-Processing Fractions->Combine Combine->FinalQC PureCompound Purified Compound (>98% Purity) FinalQC->PureCompound

Caption: Integrated workflow for purification and quality control.

Conclusion

The analytical methods detailed in this note provide a robust framework for the purification and quality control of this compound. The cornerstone of this process is RP-HPLC, for which we have provided detailed analytical and preparative protocols, emphasizing the chemical principles that ensure their success. By integrating these chromatographic techniques with spectroscopic characterization and a logical workflow, researchers and drug development professionals can confidently ensure the high quality and purity of this important pharmaceutical building block, in alignment with stringent regulatory expectations.[6][17]

References

  • PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study.
  • Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. Available from: [Link]

  • ACS Publications. (2025, May 2). N-Heterocyclic Carbenes: Novel Derivatization Reagents for LC-MS Analysis of Aliphatic Aldehydes. Analytical Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available from: [Link]

  • Semantic Scholar. (n.d.). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available from: [Link]

  • Pharma Knowledge Forum. (2024, April 7). How to Develop HPLC Method for Basic Compounds. Available from: [Link]

  • MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023, March 9). Analytical Method Development and Validation by RP-HPLC technique: a Review. Available from: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available from: [Link]

  • Reddit. (2023, March 9). Basic HPLC method development. r/CHROMATOGRAPHY. Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. Available from: [Link]

  • ACS Publications. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Available from: [Link]

  • NIH. (n.d.). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. PMC. Available from: [Link]

  • NIH. (n.d.). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC. Available from: [Link]

  • Pharmaffiliates. (2025, December 22). Pyridine Derivatives and Impurity Standards for Pharma R&D. Available from: [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. (2026, January 11). Impurity Profiling of Active Pharmaceutical Ingredients (APIs). Available from: [Link]

  • PYG Lifesciences. (2025, September 29). How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance. Available from: [Link]

  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available from: [Link]

  • PubMed. (n.d.). Chiral separation using molecularly imprinted heteroaromatic polymers. Available from: [Link]

  • NIH. (2015, March 5). Pyrrolopyridine or Pyrazolopyridine Derivatives. PMC. Available from: [Link]

  • Acta Scientific. (2018, March 22). Impurity Profile Validations of API- Challenges for GMP Inspection-Part 1. Available from: [Link]

  • MDPI. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds. Available from: [Link]

  • NIH. (n.d.). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. PMC. Available from: [Link]

  • MDPI. (2022, December 9). Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors. Available from: [Link]

  • MDPI. (n.d.). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Available from: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.

Sources

The Versatility of 7-Azaindole Derivatives in Oncology Research: A Guide to Cellular Applications

Author: BenchChem Technical Support Team. Date: January 2026

The 7-azaindole scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating remarkable versatility in the design of potent and selective inhibitors of various key targets in cancer biology.[1][2][3] This guide provides an in-depth exploration of the application of 7-azaindole derivatives in cancer cell lines, offering both mechanistic insights and detailed protocols for researchers, scientists, and drug development professionals. Our focus is to bridge the gap between theoretical knowledge and practical implementation, empowering researchers to effectively harness the potential of this promising class of compounds.

I. Mechanistic Insights: How 7-Azaindole Derivatives Combat Cancer

The anticancer activity of 7-azaindole derivatives stems from their ability to interact with the ATP-binding sites of a wide array of protein kinases, crucial regulators of cellular processes that are often dysregulated in cancer.[1][3] The unique electronic properties of the 7-azaindole ring system, particularly the hydrogen bond donor and acceptor capabilities of the pyrrole-like NH and pyridine-like N7 atoms, facilitate strong and often selective interactions with the kinase hinge region.[1]

Beyond kinase inhibition, recent studies have unveiled that these derivatives can also target other critical components of the cancer cell machinery, including enzymes involved in DNA repair and RNA helicases, highlighting the broad therapeutic potential of this scaffold.[4][5]

Key Molecular Targets and Signaling Pathways:
  • Kinase Inhibition: 7-Azaindole derivatives have been successfully developed as inhibitors of a multitude of kinases implicated in tumorigenesis and angiogenesis.[3][6] These include:

    • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[7][8] 7-Azaindole-based inhibitors of PI3K have shown potent anti-proliferative activity in breast cancer cell lines by reducing the phosphorylation of AKT, a key downstream effector.[8][9]

    • MAPK/ERK Pathway: The Erk5 signaling pathway, a component of the broader MAPK network, plays a crucial role in cancer cell proliferation and survival.[10] Novel 7-azaindole derivatives have been shown to inhibit Erk5 kinase activity in human lung cancer cells.[10]

    • Receptor Tyrosine Kinases (RTKs): This class of kinases, including VEGFR-2 and FGFR4, are critical for angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients.[11][12][13] By inhibiting these kinases, 7-azaindole derivatives can effectively suppress tumor growth and metastasis.[11][14]

    • Cell Cycle Regulators (CDKs & PLKs): Cyclin-dependent kinases (CDKs) and Polo-like kinases (PLKs) are master regulators of the cell cycle.[15][16][17] Inhibitors based on the 7-azaindole scaffold can induce cell cycle arrest and apoptosis in cancer cells by targeting these kinases.[15][18]

  • PARP Inhibition: Poly (ADP-ribose) polymerases (PARPs) are enzymes critical for DNA repair. In cancers with deficiencies in other DNA repair pathways (e.g., those with BRCA1/2 mutations), PARP inhibition leads to synthetic lethality.[4] Several novel 7-azaindole analogues have been identified as potent PARP inhibitors, showing significant anticancer activity in breast cancer cell lines.[4]

  • DDX3 Helicase Inhibition: DDX3 is a DEAD-box RNA helicase that is overexpressed in many cancers and contributes to tumor progression and drug resistance.[5] A novel 7-azaindole derivative has been shown to effectively inhibit DDX3 in a dose-dependent manner in cervical and breast cancer cells.[5]

Diagram 1: Key Signaling Pathways Targeted by 7-Azaindole Derivatives

Signaling_Pathways cluster_0 Cell Proliferation & Survival cluster_1 Angiogenesis cluster_2 Cell Cycle & DNA Repair cluster_3 RNA Metabolism PI3K PI3K AKT AKT PI3K->AKT 7-Azaindole Derivatives (Inhibition) mTOR mTOR AKT->mTOR 7-Azaindole Derivatives (Inhibition) Erk5 Erk5 Proliferation Proliferation Erk5->Proliferation 7-Azaindole Derivatives (Inhibition) VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis 7-Azaindole Derivatives (Inhibition) FGFR4 FGFR4 FGFR4->Angiogenesis 7-Azaindole Derivatives (Inhibition) CDKs CDKs Cell Cycle Progression Cell Cycle Progression CDKs->Cell Cycle Progression 7-Azaindole Derivatives (Inhibition) PLK1 PLK1 Mitosis Mitosis PLK1->Mitosis 7-Azaindole Derivatives (Inhibition) PARP PARP DNA Repair DNA Repair PARP->DNA Repair 7-Azaindole Derivatives (Inhibition) DDX3 DDX3 RNA Processing RNA Processing DDX3->RNA Processing 7-Azaindole Derivatives (Inhibition)

Caption: Major signaling pathways in cancer cells targeted by 7-azaindole derivatives.

II. Quantitative Data Summary: Efficacy Across Cancer Cell Lines

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) and growth inhibition (GI50) values for representative 7-azaindole derivatives against various cancer cell lines. This data underscores the broad-spectrum anticancer potential of this chemical class.

Derivative ClassTarget/Cell LineIC50 / GI50 (µM)Reference
Platinum(II) complexes of 7-azaindole halogeno-derivativesHOS (osteosarcoma)2.5 - 3.9[19]
Platinum(II) complexes of 7-azaindole halogeno-derivativesMCF7 (breast adenocarcinoma)2.0 - 3.4[19]
7-Azaindole scaffold derivativesPI3Kγ0.0005[20]
7-Azaindole derivative (Compound 4f)MCF7 (breast cancer)5.781[20]
7-Azaindole derivative (Compound 4f)HepG2 (hepatoma)8.077[20]
Novel 7-azaindole analogues (Compound 4g)MCF-7 (breast cancer)15.56[4]
7-Azaindole derivative (7-AID)HeLa (cervical carcinoma)16.96[5]
7-Azaindole derivative (7-AID)MCF-7 (breast cancer)14.12[5]
7-Azaindole derivative (7-AID)MDA-MB-231 (breast cancer)12.69[5]
Novel 7-azaindole derivatives (Compound 5j)A549 (lung cancer)4.56 µg/mL[10]

III. Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for key experiments to evaluate the anticancer activity of 7-azaindole derivatives in cell culture.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 7-Azaindole derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[21]

  • Compound Treatment:

    • Prepare serial dilutions of the 7-azaindole derivative in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compound.

      • Untreated Control: Cells in culture medium only.

      • Medium Blank: Culture medium without cells.[21]

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[21]

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution to each well.

    • Mix thoroughly to ensure complete dissolution of the formazan crystals.[21]

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the medium blank from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Diagram 2: MTT Assay Workflow

MTT_Assay_Workflow start Start cell_seeding 1. Cell Seeding (96-well plate) start->cell_seeding compound_treatment 2. Compound Treatment (Serial Dilutions) cell_seeding->compound_treatment incubation 3. Incubation (24-72 hours) compound_treatment->incubation mtt_addition 4. Add MTT Solution incubation->mtt_addition formazan_formation 5. Formazan Formation (2-4 hours incubation) mtt_addition->formazan_formation solubilization 6. Solubilization (Add DMSO/SDS) formazan_formation->solubilization absorbance_reading 7. Read Absorbance (570 nm) solubilization->absorbance_reading data_analysis 8. Data Analysis (Calculate IC50) absorbance_reading->data_analysis end End data_analysis->end

Caption: A streamlined workflow of the MTT cell viability assay.

Protocol 2: Western Blotting for Signaling Pathway Analysis

Western blotting is a technique used to detect specific proteins in a sample and is invaluable for elucidating the mechanism of action of 7-azaindole derivatives by analyzing changes in protein expression and phosphorylation status.[22]

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to visualize the protein of interest.[22][23]

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins, e.g., p-AKT, total AKT, p-Erk, total Erk, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation:

    • Treat cells with the 7-azaindole derivative at various concentrations and for different time points.

    • Lyse the cells using lysis buffer.[24]

    • Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis:

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.[24]

    • Run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[24]

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[25]

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[25]

  • Secondary Antibody Incubation:

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[25]

  • Detection:

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the chemiluminescent substrate.[25]

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

    • For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal.

IV. Conclusion and Future Perspectives

The 7-azaindole scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. The ability of these derivatives to target a wide range of key oncogenic pathways provides a strong rationale for their continued investigation. The protocols outlined in this guide offer a robust framework for researchers to explore the cellular effects of new 7-azaindole compounds, from initial viability screening to detailed mechanistic studies. As our understanding of cancer biology deepens, the rational design of next-generation 7-azaindole derivatives, potentially as multi-targeted or combination therapies, holds significant promise for improving cancer treatment outcomes.[26]

V. References

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (2024). Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636.

  • Development of anti-breast cancer PI3K inhibitors based on 7-azaindole derivatives through scaffold hopping: Design, synthesis and in vitro biological evaluation. (2021). Bioorganic Chemistry, 117, 105405.

  • Azaindole Therapeutic Agents. (n.d.). PubMed Central.

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (n.d.). National Institutes of Health (NIH).

  • Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. (2023). Bioorganic & Medicinal Chemistry, 95, 117503.

  • Development of Anti-Breast Cancer PI3K Inhibitors Based on 7-Azaindole Derivatives through Scaffold Hopping: Design, Synthesis and in Vitro Biological Evaluation. (2021). ResearchGate.

  • New indole and 7-azaindole derivatives as protein kinase inhibitors. (n.d.). IRIS UniPA.

  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. (2022). Medical Oncology, 39(11), 179.

  • New indole and 7-azaindole derivatives as protein kinase inhibitors. (n.d.). Tesi di dottorato.

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). Journal of Medicinal Chemistry.

  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023). Future Medicinal Chemistry, 15(24), 2309-2323.

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium.

  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). MDPI.

  • Synthesis, Molecular Docking Study, and Anticancer Activity of 7-Azaindole-1,2,3-triazol Bearing N-Benzamide Derivatives. (2022). ResearchGate.

  • Application Notes and Protocols for 7-Azaoxindole Derivatives in Cell-Based Assays. (n.d.). Benchchem.

  • Introduction to XTT assays for cell-viability assessment. (n.d.). Abcam.

  • Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. (n.d.). Benchchem.

  • 1.2 Western Blot and the mTOR Pathway. (2019). eCampusOntario Pressbooks.

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. (2016). ResearchGate.

  • Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity. (n.d.). MDPI.

  • How to modify 7-azaindole to form cytotoxic Pt(II) complexes: highly in vitro anticancer effective cisplatin derivatives involving halogeno-substituted 7-azaindole. (2012). PubMed.

  • Polo-like kinases inhibitors. (n.d.). PubMed.

  • The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. (n.d.). MDPI.

  • Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer. (n.d.). MDPI.

  • Development of inhibitors targeting Plk1 polo-box domain. (n.d.). Grantome.

  • Present and Future Perspective on PLK1 Inhibition in Cancer Treatment. (2022). Frontiers.

  • Clinical development of VEGFR-2 inhibitors. (n.d.). ResearchGate.

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (n.d.). Royal Society of Chemistry.

  • Design, synthesis, and molecular docking of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents. (2018). PubMed.

  • Retracted Article: Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening. (n.d.). RSC Publishing.

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High-throughput screening of 1H-pyrrolo[2,3-b]pyridine libraries

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: High-Throughput Screening of 1H-Pyrrolo[2,3-b]pyridine Libraries for Novel Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its frequent appearance in bioactive compounds, particularly kinase inhibitors.[1] Its ability to form key hydrogen bonds with the hinge region of kinase ATP-binding sites makes it an ideal starting point for inhibitor design.[2][3] High-Throughput Screening (HTS) provides the technological framework to rapidly interrogate large chemical libraries based on this scaffold, enabling the identification of novel modulators for therapeutic targets. This guide provides a detailed, experience-driven framework for designing and executing a successful HTS campaign for 1H-pyrrolo[2,3-b]pyridine libraries, from initial assay development and validation to the critical post-screen triage process for hit validation. The protocols and workflows described herein are designed to be self-validating, ensuring the generation of high-quality, reproducible data.

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Structure for Kinase Inhibition

The 7-azaindole core is a bioisostere of natural purines, such as adenine, which allows it to function as an effective ATP-competitive inhibitor.[4] The nitrogen atom at position 7 and the pyrrole N-H group act as a near-perfect hydrogen bond donor-acceptor pair, mimicking the interactions of the adenine base with the kinase hinge region. This intrinsic binding capability has led to its incorporation into numerous clinical and preclinical candidates targeting a wide array of kinases, including Janus Kinase (JAK), Anaplastic Lymphoma Kinase (ALK), and Fibroblast Growth Factor Receptor (FGFR).[2][5][6] The versatility of the scaffold allows for substitutions at multiple positions, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[3][4] An HTS campaign focused on a library of diverse 7-azaindole derivatives is therefore a rational and promising strategy for discovering novel kinase inhibitors.[7][8][9]

HTS Campaign Design: A Blueprint for Success

A successful HTS campaign is built on a foundation of meticulous planning. Before a single plate is screened, strategic decisions regarding the target, library, and assay technology are paramount. High-throughput screening is a widely used technology for drug discovery that integrates automation and advanced biological assays to evaluate thousands to millions of compounds.[10]

Library Selection and Quality Control

The quality of the screening library is as important as the assay itself. For a 1H-pyrrolo[2,3-b]pyridine library, key considerations include:

  • Structural Diversity: The library should contain a wide range of substitutions at various positions on the scaffold to explore a broad chemical space.[11]

  • Purity and Integrity: Each compound should be of high purity (typically >95%) and its identity confirmed. Compound integrity must be maintained through proper storage and handling.

  • Physicochemical Properties: The library should be curated to contain drug-like molecules, often guided by principles like Lipinski's Rule of Five, to increase the probability of identifying developable leads.[11]

Assay Selection: Biochemical vs. Cell-Based Approaches

The choice of assay format depends on the scientific question being asked.

  • Biochemical Assays: These assays use purified proteins (e.g., a kinase enzyme) and measure the direct effect of a compound on the target's activity.[12] They are generally more straightforward to develop, have fewer confounding factors, and are ideal for identifying direct inhibitors. This guide will focus on a biochemical approach.

  • Cell-Based Assays: These assays measure a downstream effect of target modulation within a living cell (e.g., inhibition of proliferation, apoptosis).[13] They provide more physiologically relevant data but are susceptible to artifacts from cytotoxicity or off-target effects.[4]

Assay Development and Validation: Ensuring Data Integrity

The primary goal of assay development is to create a robust, reproducible, and automatable method that can reliably distinguish between active and inactive compounds.[14]

Principle of a Homogeneous Luminescent Kinase Assay

For this protocol, we will use a generic homogeneous luminescent kinase assay (e.g., ADP-Glo™) as a representative example. This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The reaction is performed in two steps:

  • Kinase Reaction: The kinase, substrate, ATP, and test compound are incubated together. Inhibitors will reduce the amount of ADP produced.

  • ADP Detection: An ADP-to-ATP conversion reagent is added, followed by a luciferase/luciferin mix that generates a luminescent signal proportional to the amount of ADP formed.

Critical Validation Parameter: The Z'-Factor

Before initiating the full screen, the assay's quality must be validated. The Z'-factor is the most widely accepted statistical parameter for quantifying the quality of an HTS assay.[15] It measures the separation between the distributions of the positive and negative controls.[15][16]

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (pc) and negative (nc) controls:

Z' = 1 - (3σ_pc + 3σ_nc) / |μ_pc - μ_nc|

Table 1: Interpretation of Z'-Factor Values [17][18][19]

Z'-Factor Value Assay Classification Suitability for HTS
> 0.5 Excellent Ideal for high-throughput screening.
0 to 0.5 Marginal / Doable The assay may be acceptable, but caution is needed.[15]

| < 0 | Poor | The assay is unsuitable for HTS and requires significant optimization.[15][16] |

An assay with a Z'-factor ≥ 0.5 is considered robust and suitable for a full-scale HTS campaign.[20]

Protocol: High-Throughput Screening Workflow

This protocol outlines the primary screen of a 10,000-compound 1H-pyrrolo[2,3-b]pyridine library in a 384-well format using an automated liquid handling system.

Materials and Reagents
  • Compound Library: 1H-pyrrolo[2,3-b]pyridine library, 10 mM in 100% DMSO.

  • Assay Plates: 384-well, white, solid-bottom plates.

  • Reagents: Purified target kinase, specific peptide substrate, ATP, kinase assay buffer, ADP-Glo™ reagents.

  • Controls: Known potent inhibitor (Positive Control, e.g., Staurosporine), DMSO (Negative Control).

  • Equipment: Automated liquid handler, multi-mode plate reader with luminescence detection capability.

Step-by-Step Primary Screen Protocol
  • Compound Plating: Using an acoustic liquid handler, transfer 20 nL of each library compound (10 mM stock) into the assay plate wells. This results in a final assay concentration of 10 µM.

    • Rationale: Acoustic dispensing minimizes DMSO carryover and allows for precise, low-volume transfers.

  • Control Plating:

    • Add 20 nL of DMSO to 16 wells for the Negative Control ("Max Signal").

    • Add 20 nL of a known inhibitor (at a concentration that gives >90% inhibition) to 16 wells for the Positive Control ("Min Signal").

  • Kinase/Substrate Addition: Add 10 µL of a 2X kinase/substrate solution in assay buffer to all wells.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature.

    • Rationale: This pre-incubation step allows the compounds to bind to the kinase before the reaction is initiated.

  • Initiate Kinase Reaction: Add 10 µL of a 2X ATP solution to all wells to start the reaction. The final volume is 20 µL.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

    • Causality: This duration should be optimized during assay development to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • Stop Reaction & Detect ADP: Add 20 µL of ADP-Glo™ Reagent 1. Incubate for 40 minutes at room temperature. This stops the kinase reaction and depletes the remaining ATP.

  • Signal Generation: Add 40 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis and Hit Identification
  • Calculate Percent Inhibition: Normalize the data for each compound well relative to the plate controls: % Inhibition = 100 * (1 - (Signal_Compound - Mean_PC) / (Mean_NC - Mean_PC))

  • Apply Hit Criteria: A compound is typically classified as a "primary hit" if its percent inhibition exceeds a defined threshold. A common starting point is a value greater than three times the standard deviation of the negative controls (e.g., >50% inhibition).

Post-Screen Triage: From Hits to Validated Leads

The primary screen is just the beginning.[21] A rigorous triage process is essential to eliminate false positives and prioritize the most promising compounds for further study.[21]

HTS_Triage_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Potency cluster_2 False Positive Removal cluster_3 Lead Progression PrimaryScreen Primary HTS (Single Concentration) HitConfirmation Confirmation Screen (Triplicate) PrimaryScreen->HitConfirmation Primary Hits DoseResponse Dose-Response (IC50) (10-point curve) HitConfirmation->DoseResponse Confirmed Hits CounterScreen Counter-Screen (e.g., Luciferase Inhibition) DoseResponse->CounterScreen Potent Hits OrthogonalAssay Orthogonal Assay (e.g., HTRF) CounterScreen->OrthogonalAssay Filtered Hits Cytotoxicity Cytotoxicity Assay OrthogonalAssay->Cytotoxicity ValidatedHit Validated Hit Series (for SAR Studies) Cytotoxicity->ValidatedHit Final Leads

Caption: Workflow for HTS hit validation and triage.

Protocol: Hit Confirmation and Potency Determination

Primary hits are re-tested under the same assay conditions, often in triplicate, to confirm their activity.[21] Confirmed hits then proceed to dose-response analysis, where the compound is tested across a range of concentrations (typically 8-10 points) to determine its potency (IC50 value).[21]

Protocol: Counter-Screening and Orthogonal Assays

This is the most critical step for ensuring the trustworthiness of the results. The goal is to eliminate compounds that interfere with the assay technology rather than the biological target.[22]

  • Technology Counter-Screen: Since the primary assay uses luciferase, a counter-screen must be run to identify compounds that directly inhibit the luciferase enzyme.[23][24] This is typically done by running the detection part of the assay in the absence of the kinase reaction. Compounds active in this assay are flagged as false positives.[24]

  • Orthogonal Assay: Hits should be tested in an assay that uses a different detection technology (e.g., TR-FRET, fluorescence polarization).[21] Activity that is reproducible across different technology platforms provides high confidence that the compound is a genuine inhibitor of the target kinase.[25]

  • Cytotoxicity Screen: For hits intended for cell-based follow-up, a general cytotoxicity assay is performed to ensure the observed activity is not due to cell death.[21][23]

Table 2: Hit Triage and Prioritization Criteria

Parameter Criteria for High-Priority Hit Rationale
Potency (IC50) < 1 µM Demonstrates strong engagement with the target.
Luciferase Inhibition Inactive Rules out assay interference, a common source of false positives.[24]
Orthogonal Assay Active with comparable IC50 Confirms that the inhibitory activity is not an artifact of the primary assay technology.[21]

| Cytotoxicity (CC50) | > 30 µM | Ensures a therapeutic window between target inhibition and general toxicity.[4] |

Conclusion

The high-throughput screening of 1H-pyrrolo[2,3-b]pyridine libraries is a powerful strategy for the discovery of novel kinase inhibitors. Success depends not only on the execution of the primary screen but on a holistic approach that includes careful library selection, robust assay validation using metrics like the Z'-factor, and a stringent, multi-step hit triage process. By systematically eliminating artifacts through counter-screens and confirming activity in orthogonal assays, researchers can ensure that the final validated hits are high-quality, mechanistically relevant starting points for downstream medicinal chemistry and drug development efforts.

References

  • Automated High Throughput Screening for Serine Kinase Inhibitors Using a LEADSeeker™ Scintillation Proximity Assay in the 1536-Well Format. (n.d.). Semantic Scholar. Retrieved January 27, 2025, from [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved January 27, 2025, from [Link]

  • Zhang, X. D. (2011). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 27(18), 2573–2578. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. Retrieved January 27, 2025, from [Link]

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  • Evotec. (2024). Unlocking High-Throughput Screening Strategies. Retrieved January 27, 2025, from [Link]

  • University of Arizona College of Pharmacy. (n.d.). Our Process. ACDD. Retrieved January 27, 2025, from [Link]

  • On HTS. (2023, December 12). Z-factor. Retrieved January 27, 2025, from [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved January 27, 2025, from [Link]

  • Nakashima, K., et al. (2015). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 386-397. [Link]

  • Wang, Y., et al. (2021). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 64(14), 10321-10339. [Link]

  • Yang, H., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link]

  • El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(2). [Link]

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  • Al-dujaili, S., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 26(11), 3349. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20875-20887. [Link]

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  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11, 20875-20887. [Link]

  • Stanton, R. A., et al. (2016). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(17), 4101-4105. [Link]

  • Liu, M., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Chen, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095-12123. [Link]

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  • El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry, 11(2). [Link]

  • Zhang, Y., et al. (2022). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2211-2223. [Link]

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  • Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved January 27, 2025, from [Link]

  • Ye, F., et al. (2012). Discovery of 7-azaindole based anaplastic lymphoma kinase (ALK) inhibitors: Wild type and mutant (L1196M) active compounds with unique binding mode. Bioorganic & Medicinal Chemistry Letters, 22(16), 5247-5251. [Link]

  • Li, J., et al. (2014). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 5(10), 1149-1153. [Link]

  • H-S, L., et al. (2021). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry, 64(20), 15189-15213. [Link]

  • Guillard, J., et al. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters, 17(7), 1934-1937. [Link]

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  • Kumar, A., et al. (2020). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 27(31), 5143-5177. [Link]

  • Al-Ostoot, F. H., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(15), 5777. [Link]

  • Nakashima, K., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 386-397. [Link]

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Application Notes and Protocols: Utilizing 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine as a Chemical Probe for Salt-Inducible Kinase (SIK) Signaling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Pyrrolo[2,3-b]pyridine Derivatives in Kinase Research

The 1H-pyrrolo[2,3-b]pyridine scaffold has become a cornerstone in the development of potent and selective kinase inhibitors. This heterocyclic system is a privileged structure, adept at fitting into the ATP-binding pockets of various kinases. Within this structural class, derivatives have shown significant inhibitory activity against several important kinase families, including Salt-Inducible Kinases (SIKs), Fibroblast Growth Factor Receptors (FGFRs), and Glycogen Synthase Kinase-3β (GSK-3β)[1][2][3][4]. The subject of this guide, 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine, belongs to this promising class of compounds. While specific characterization of this exact molecule as a chemical probe is emerging, its structural similarity to well-vetted SIK inhibitors, such as HG-9-91-01, allows us to extrapolate its likely mechanism of action and provide detailed protocols for its application in studying SIK-mediated signaling pathways[5][6][7].

Salt-Inducible Kinases (SIK1, SIK2, and SIK3) are members of the AMP-activated protein kinase (AMPK) family and are key regulators of metabolic and inflammatory pathways.[5][6][8] SIKs act by phosphorylating and thereby inactivating transcriptional co-activators such as CREB-regulated transcriptional coactivators (CRTCs) and class IIa histone deacetylases (HDACs).[5] Inhibition of SIKs with small molecules leads to the dephosphorylation and nuclear translocation of these co-activators, culminating in the modulation of gene expression. Notably, SIK inhibition has been shown to suppress pro-inflammatory cytokine production (e.g., TNF-α, IL-6) while enhancing the production of the anti-inflammatory cytokine IL-10[9][10]. This positions SIK inhibitors, and by extension this compound, as valuable tools for investigating inflammatory diseases and metabolic disorders.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a chemical probe to interrogate SIK signaling.

I. Characterization of this compound as a SIK Inhibitor

Based on the extensive literature on related compounds, this compound is hypothesized to be an ATP-competitive inhibitor of SIKs. The piperidine moiety likely enhances the solubility and cell permeability of the compound, crucial properties for an effective chemical probe[11].

Table 1: Comparative Potency of Related Pyrrolo[2,3-b]pyridine-Based SIK Inhibitors

CompoundSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)Reference
HG-9-91-010.926.69.6[9][12]
YKL-05-099~10-~30[5][6]

Note: The IC50 values for this compound are yet to be experimentally determined and should be established using the protocols outlined below.

II. Experimental Protocols

A. In Vitro Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against SIK1, SIK2, and SIK3.

Workflow for In Vitro Kinase Inhibition Assay

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Recombinant SIK Isoforms E Incubate Kinase, Compound, and ATP/Substrate A->E B Kinase Buffer B->E C ATP & Substrate Peptide C->E D Test Compound Dilution Series D->E F Add Detection Reagent (e.g., ADP-Glo™) E->F G Measure Luminescence F->G H Plot % Inhibition vs. [Compound] G->H I Calculate IC50 H->I

Caption: Workflow for determining the IC50 of the chemical probe.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Recombinant human SIK1, SIK2, and SIK3 enzymes.

    • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA).

    • ATP at a concentration near the Km for each kinase.

    • A suitable peptide substrate for SIKs.

    • This compound dissolved in DMSO to create a stock solution (e.g., 10 mM).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Assay Procedure:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting range is 100 µM to 1 pM.

    • In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced using a luminescence-based method.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

B. Cellular Target Engagement Assay

This protocol aims to confirm that this compound engages SIKs within a cellular context by measuring the phosphorylation of a known SIK substrate, such as HDAC5.

Signaling Pathway of SIK Inhibition

cluster_cytosol Cytosol cluster_nucleus Nucleus SIK SIK HDAC5_P p-HDAC5 SIK->HDAC5_P phosphorylates HDAC5 HDAC5 HDAC5_P->HDAC5 dephosphorylates 14-3-3 14-3-3 HDAC5_P->14-3-3 binds MEF2 MEF2 HDAC5->MEF2 translocates & activates Gene Target Genes MEF2->Gene transcription Probe 1-{1H-pyrrolo[2,3-b]pyridin- 3-ylmethyl}piperidine Probe->SIK inhibits

Caption: Mechanism of SIK inhibition and downstream effects.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., RAW 264.7 macrophages) in appropriate media.

    • Treat the cells with varying concentrations of this compound for a specified duration (e.g., 1-4 hours). Include a DMSO vehicle control.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-HDAC5 (at the SIK-specific site) and total HDAC5. A loading control (e.g., GAPDH or β-actin) should also be used.

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for phospho-HDAC5 and total HDAC5.

    • Normalize the phospho-HDAC5 signal to the total HDAC5 signal.

    • Compare the levels of phosphorylated HDAC5 in treated cells to the vehicle control to determine the dose-dependent effect of the compound on SIK activity.

C. Cytokine Secretion Assay

This protocol evaluates the functional downstream effects of SIK inhibition by measuring the modulation of cytokine secretion in immune cells.

Step-by-Step Protocol:

  • Cell Stimulation:

    • Plate immune cells (e.g., human peripheral blood mononuclear cells or mouse bone marrow-derived macrophages) and allow them to adhere.

    • Pre-treat the cells with a range of concentrations of this compound for 1 hour.

    • Stimulate the cells with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), to induce cytokine production.

  • Sample Collection and Analysis:

    • After an appropriate incubation period (e.g., 18-24 hours), collect the cell culture supernatants.

    • Measure the concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-12) and the anti-inflammatory cytokine (IL-10) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

  • Data Analysis:

    • Plot the cytokine concentrations against the concentration of the test compound.

    • Determine the EC50 for IL-10 induction and the IC50 for the inhibition of pro-inflammatory cytokines.

III. Trustworthiness and Self-Validation

To ensure the reliability of experimental outcomes, the following controls are essential:

  • Positive Control: Use a well-characterized SIK inhibitor, such as HG-9-91-01, alongside this compound to benchmark its activity.

  • Negative Control: A structurally similar but inactive analog, if available, can help to rule out non-specific effects.

  • Kinase Selectivity Profiling: To assess the specificity of the probe, it should be screened against a panel of other kinases, particularly those with related ATP-binding pockets. This will help to identify potential off-target effects.

  • Cell Viability Assay: Concurrently perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to ensure that the observed effects are not due to cellular toxicity.

IV. Conclusion

This compound is a promising chemical probe for the investigation of SIK signaling. Its 1H-pyrrolo[2,3-b]pyridine core strongly suggests activity as a SIK inhibitor. The protocols detailed in this guide provide a robust framework for its characterization and application in elucidating the roles of SIKs in health and disease. As with any chemical probe, rigorous experimental validation of its potency, selectivity, and mechanism of action is paramount for the generation of reliable and reproducible data.

References

  • Sundberg, T. B., et al. (2016). Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function in Vivo. ACS Chemical Biology, 11(8), 2105-2111. [Link]

  • Clark, K., et al. (2012). Phosphorylation of CRTC3 by the salt-inducible kinases controls the interconversion of classically activated and regulatory macrophages. Proceedings of the National Academy of Sciences, 109(42), 16986-16991. [Link]

  • Chemical Probes Portal. HG-9-91-01. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(33), 20651-20661. [Link]

  • El-Gamal, M. I., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry, 28(11), 115493. [Link]

  • Wang, Y., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 117215. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Patent WO2013114113A1. 1h-pyrrolo[2,3-b] pyridine derivatives and their use as kinase inhibitors.
  • Patent CA2932169A1. Substituted 1h-pyrrolo[2,3-b]pyridine and 1h-pyrazolo[3,4-b]pyridine derivatives as salt inducible kinase 2 (sik2) inhibitors.

Sources

Application Note & Protocols: Formulation of Pyrrolo[2,3-b]pyridine Compounds for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in pharmacology, toxicology, and pharmaceutics.

Abstract

The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent kinase inhibitors and other therapeutic agents.[1][2][3] A significant challenge in the preclinical development of these compounds is their characteristically low aqueous solubility, which can lead to poor and variable oral bioavailability, hindering the assessment of in vivo efficacy and safety.[4] This guide provides a comprehensive, experience-driven framework for the systematic formulation of pyrrolo[2,3-b]pyridine derivatives for preclinical in vivo research. We will move beyond simple recipes to explain the causal relationships between a compound's physicochemical properties and the selection of an appropriate delivery system. Detailed protocols for pre-formulation analysis and the preparation of various oral and parenteral dosage forms are provided, equipping researchers with the tools to achieve reliable and reproducible drug exposure in animal models.

The Foundational Imperative: Pre-Formulation Characterization

Before any formulation work begins, a thorough understanding of the drug candidate's intrinsic physicochemical properties is paramount. This pre-formulation data package is the cornerstone upon which all rational formulation design is built.[5] Skipping this stage often leads to failed studies, wasted resources, and misleading pharmacokinetic (PK) and pharmacodynamic (PD) data. The goal is to maximize exposure for safety testing by formulating to the limits of solubility and maximum volumes.[6]

Key Physicochemical & Biopharmaceutical Properties

A minimal pre-formulation data set should include the parameters outlined in the table below.

Parameter Experimental Method Significance & Implication for Formulation
Aqueous Solubility Shake-flask method in buffers (pH 2.0, 4.5, 6.8, 7.4)Determines if a simple aqueous solution is feasible. pH-dependency indicates potential for salt formation or pH-adjustment strategies.
pKa Potentiometric titration, UV-spectroscopyThe 7-azaindole nucleus has a basic nitrogen on the pyridine ring and an acidic proton on the pyrrole ring.[7][8] The pKa dictates the ionization state at physiological pH, directly impacting solubility and absorption.
LogD (at pH 7.4) Shake-flask (octanol/water), HPLC-based methodsMeasures lipophilicity at physiological pH. High LogD (>3) suggests suitability for lipid-based formulations and potential for low aqueous solubility.[9]
Solid-State Form X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC)Identifies the crystalline form (polymorph) or if the material is amorphous. Different polymorphs can have vastly different solubilities and stability.[4] Using a consistent, stable form is critical for reproducibility.
Melting Point (Tm) Differential Scanning Calorimetry (DSC)High melting point often correlates with low solubility due to strong crystal lattice energy.
Chemical Stability HPLC analysis of stressed samples (heat, light, pH, oxidation)Assesses degradation pathways to ensure the compound is stable in the chosen formulation vehicle and during study duration.
Experimental Protocol: pH-Dependent Aqueous Solubility
  • Preparation: Prepare buffers at various pH values (e.g., pH 2.0, 4.5, 6.8, 7.4) relevant to the gastrointestinal tract and blood.

  • Equilibration: Add an excess of the pyrrolo[2,3-b]pyridine compound to each buffer in separate vials.

  • Incubation: Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples (using a filter material that does not bind the compound, e.g., PVDF) to separate undissolved solid.

  • Quantification: Analyze the clear supernatant for drug concentration using a validated analytical method, such as HPLC-UV.

  • Analysis: Plot solubility (e.g., in µg/mL) versus pH to visualize the solubility profile.

A Logic-Driven Approach to Formulation Selection

The choice of formulation is not arbitrary; it is a direct consequence of the pre-formulation data, the intended route of administration, and the required dose. The following decision tree illustrates a common workflow for selecting an appropriate formulation for preclinical studies.

G cluster_0 Pre-Formulation Data cluster_1 Formulation Decision Pathway Data Solubility, Dose, Route, pKa, LogD DoseSol Is Dose < Solubility in a tolerable volume? Data->DoseSol IV_Route Route: IV? DoseSol->IV_Route No Oral_Route Route: Oral? DoseSol->Oral_Route Yes HighLogD Is LogD > 3? IV_Route->HighLogD Yes CosolventIV IV Co-solvent Solution IV_Route->CosolventIV No Oral_Route->HighLogD Yes SimpleOral Simple Oral Solution (e.g., pH-adjusted) Oral_Route->SimpleOral No LipidForm Lipid-Based System (e.g., SEDDS) HighLogD->LipidForm Yes SuspendForm Aqueous Suspension HighLogD->SuspendForm No SimpleOral->SuspendForm

Sources

Application Note: Molecular Docking of 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine with Target Kinases

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, particularly for the development of potent protein kinase inhibitors.[1][2] Its unique electronic properties and ability to form critical hydrogen bonds with the kinase hinge region make it a cornerstone for designing targeted therapeutics.[3][4] This guide provides a comprehensive, step-by-step protocol for performing a molecular docking study of a representative 7-azaindole derivative, 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine, against Epidermal Growth Factor Receptor (EGFR), a well-validated kinase target in oncology.[5][6] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into protein and ligand preparation, docking simulation using AutoDock Vina, and in-depth analysis of the results. The protocol emphasizes scientific integrity through a mandatory validation step, ensuring the reliability of the computational model.

Scientific Background and Rationale

The 7-Azaindole Scaffold: A Privileged Kinase Hinge-Binder

Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[7] The majority of kinase inhibitors are designed to be ATP-competitive, binding within the enzyme's active site.[3] A critical interaction for these inhibitors is the formation of hydrogen bonds with the "hinge region," a flexible segment connecting the N- and C-lobes of the kinase.[2]

The 7-azaindole scaffold has proven to be an exceptional hinge-binding motif.[1][8] The strategic placement of a nitrogen atom at the 7-position of the indole ring, along with the pyrrolic nitrogen, allows the scaffold to act as both a hydrogen bond acceptor and donor.[2][4] This enables the formation of a highly stable, bidentate hydrogen bond with the kinase hinge backbone, an interaction that often translates to superior binding affinity and potency compared to traditional indole-based inhibitors.[2] Numerous successful drugs, such as the BRAF inhibitor Vemurafenib, have been developed from this versatile scaffold.[3][8]

Target Selection: Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell growth, proliferation, and survival.[5][9] Aberrant EGFR signaling, often due to mutation or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer.[10] The activation of EGFR triggers multiple downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, which promote uncontrolled cell proliferation and resistance to apoptosis.[10][11] Its critical role in oncology and the availability of high-quality crystal structures make it an ideal target for this docking protocol.

Principle of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[12] The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and evaluating each conformation using a scoring function.[7] The scoring function estimates the binding affinity, with lower energy scores typically indicating a more stable protein-ligand complex.[12][13] This method is instrumental in virtual screening, lead optimization, and understanding the molecular basis of drug-receptor interactions.

Experimental Workflow and Protocols

This section details the complete workflow, from retrieving and preparing the necessary molecular structures to executing and analyzing the docking simulation. The protocol is designed to be self-validating to ensure the trustworthiness of the results.

Overall Workflow Diagram

The entire process can be visualized as a sequential workflow, ensuring that each step is completed correctly before proceeding to the next.

G cluster_prep Part 1: Pre-Docking Preparation cluster_val Part 2: Validation cluster_dock Part 3: Production Docking PDB 1. Obtain Protein Structure (RCSB PDB: 2GS2) CleanPDB 2. Prepare Receptor (Remove water, add hydrogens) PDB->CleanPDB Redock 4. Re-dock Native Ligand (Erlotinib from 2GS2) CleanPDB->Redock Prepared Receptor Ligand 3. Prepare Ligand (Generate 3D structure, minimize energy) RMSD 5. Calculate RMSD (Compare docked vs. crystal pose) Redock->RMSD Validate 6. Validate Protocol (RMSD < 2.0 Å?) RMSD->Validate Dock 7. Dock Test Ligand (1-{1H-pyrrolo[2,3-b]pyridin- 3-ylmethyl}piperidine) Validate->Dock If YES Analyze 8. Analyze Results (Binding energy, interactions) Dock->Analyze

Caption: High-level workflow for the molecular docking study.

Protocol 1: Receptor and Ligand Preparation

Accurate preparation of both the protein and the ligand is the most critical factor for a successful docking experiment.[14][15] This protocol uses UCSF Chimera and AutoDock Tools (part of MGLTools) for preparation.[16][17]

Target Protein: EGFR Kinase Domain PDB ID: 2GS2 (EGFR kinase domain in complex with Erlotinib)

Ligand of Interest: this compound SMILES String: C1CCN(CC1)CC2=CNC3=C2C=CC=N3

Step-by-Step Methodology:

  • Fetch and Clean the Protein Structure:

    • Open UCSF Chimera. Go to File > Fetch by ID. Enter 2GS2 and click Fetch.

    • The structure contains the EGFR protein, the co-crystallized inhibitor (Erlotinib, labeled ANR), and water molecules.

    • Rationale: We must remove components that could interfere with docking. Water molecules are typically removed as their positions are not always conserved.[18]

    • Delete water molecules: Select > Structure > solvent. Then Actions > Atoms/Bonds > delete.

    • Separate the native ligand for later validation. Select > Residue > ANR. Invert the selection: Select > Invert (all models). Delete the protein: Actions > Atoms/Bonds > delete. Save this native ligand as erlotinib_crystal.pdb.

    • Re-fetch 2GS2 and this time delete only the ligand and solvent, leaving the protein chain.

  • Prepare the Receptor for Docking (using AutoDockTools):

    • Open the cleaned protein PDB file in AutoDockTools (ADT).

    • Go to Edit > Hydrogens > Add. Choose Polar only and click OK.

    • Go to Edit > Charges > Add Kollman Charges.

    • Rationale: Adding hydrogens and assigning partial atomic charges is essential for the scoring function to accurately calculate electrostatic and hydrogen bonding interactions.[14]

    • Save the prepared receptor in the required format: Grid > Macromolecule > Choose. Select the protein and save it as receptor.pdbqt.

  • Prepare the Ligand of Interest:

    • Use a tool like Avogadro or ChemDraw to generate a 3D structure from the SMILES string. Perform an initial energy minimization using a force field like MMFF94. Save the structure as ligand.pdb.

    • Open ligand.pdb in ADT.

    • Go to Ligand > Input > Choose. Select the ligand and click OK.

    • The program will automatically detect the root, set the number of rotatable bonds (torsions), and assign Gasteiger charges.[19]

    • Rationale: The ligand must be converted to a 3D structure and assigned charges. Defining rotatable bonds allows the docking algorithm to explore conformational flexibility, which is crucial for finding the optimal binding pose.[19]

    • Save the prepared ligand: Ligand > Output > Save as PDBQT. Name it ligand.pdbqt.

  • Prepare the Native Ligand for Validation:

    • Repeat Step 3 using the erlotinib_crystal.pdb file. Save the prepared file as erlotinib_native.pdbqt.

Protocol 2: Docking Simulation and Validation

This protocol first validates the docking parameters by re-docking the native ligand and then uses these validated parameters for the test compound.

Software: AutoDock Vina[20]

Step-by-Step Methodology:

  • Define the Binding Site (Grid Box Generation):

    • In ADT, with the receptor.pdbqt loaded, go to Grid > Grid Box.

    • A box will appear around the protein. To center it on the binding site, load the erlotinib_crystal.pdb file. The native ligand will show the location of the active site.

    • Adjust the center and dimensions of the grid box to fully encompass the binding site. A size of 20x20x20 Å is typically a good starting point for kinase ATP sites.

    • Record the coordinates for the center_x, center_y, center_z and size_x, size_y, size_z.

  • Create the Configuration File:

    • Create a text file named conf.txt. This file tells Vina where to find the input files and how to perform the docking.[21]

    • Populate the file with the following information, replacing the coordinates with those from the previous step:

[20] 3. Protocol Validation: Re-docking the Native Ligand:

  • Open a command-line terminal and navigate to your working directory.
  • Execute the docking run with the command: vina --config conf.txt --out erlotinib_docked.pdbqt --log erlotinib_log.txt
  • Vina will generate an output file with the docked poses (erlotinib_docked.pdbqt) and a log file with the binding affinity scores.
  • To validate, calculate the Root Mean Square Deviation (RMSD) between the best-docked pose of erlotinib and its original crystal structure (erlotinib_crystal.pdb). This can be done using visualization software like PyMOL or Chimera.
  • Trustworthiness Criterion: A docking protocol is considered validated if the RMSD between the top-ranked docked pose and the crystallographic pose is less than 2.0 Å. [18][22]This confirms that the chosen parameters can accurately reproduce experimental data.
Validation Parameter Metric Acceptance Criterion Result
Re-docking of Native LigandRMSD (Å)< 2.0 ÅTo be determined by user
Table 1: Protocol Validation Checkpoint.
  • Production Docking of the Test Ligand:

    • Once the protocol is validated, modify conf.txt to point to the test ligand: ligand = ligand.pdbqt.

    • Execute the production run: vina --config conf.txt --out ligand_docked.pdbqt --log ligand_log.txt

Analysis and Interpretation of Results

Proper analysis transforms raw docking scores into meaningful biological insights. [13]

Analysis Workflow Diagram

G Input Docking Output Files (ligand_docked.pdbqt, ligand_log.txt) Step1 1. Examine Binding Affinity (Log File: kcal/mol) Input->Step1 Step2 2. Visualize Top Pose (PDBQT File) Input->Step2 Step3 3. Identify Key Interactions (H-bonds, Hydrophobic, etc.) Step1->Step3 Step2->Step3 Step4 4. Compare with Known Inhibitors (e.g., Erlotinib) Step3->Step4 Output Hypothesis on Binding Mode & Putative Potency Step4->Output

Caption: Workflow for post-docking analysis and interpretation.

Protocol 3: Post-Docking Analysis

Software: BIOVIA Discovery Studio Visualizer, PyMOL, or UCSF Chimera

Step-by-Step Methodology:

  • Assess Binding Affinity:

    • Open the ligand_log.txt file. It will list the binding affinity scores (in kcal/mol) for the top 9 predicted poses.

    • The score for "mode 1" represents the best-predicted binding energy. A more negative value indicates a stronger predicted binding affinity. [12]

  • Visualize the Binding Pose:

    • Load the receptor.pdbqt and the ligand_docked.pdbqt files into your visualization software.

    • The ligand_docked.pdbqt file contains multiple models; focus on the first model, which corresponds to the best score.

    • Analyze the orientation of the ligand within the EGFR active site. Pay close attention to the 7-azaindole core. Does it position itself near the hinge region (residues Met793, Leu792)?

  • Identify Key Molecular Interactions:

    • Use the software's tools to find and measure interactions between the ligand and the protein.

    • Hydrogen Bonds: Look for hydrogen bonds between the pyrrolic NH and pyridinic N of the 7-azaindole core and the backbone of the hinge residue Met793. This is the hallmark interaction for this scaffold. [2] * Hydrophobic Interactions: Identify contacts with hydrophobic residues in the pocket, such as Leu718, Val726, Ala743, and Leu844.

    • Other Interactions: Note any potential pi-stacking or salt bridge interactions.

    • Record the interacting residues and the distances of the bonds.

Interaction Type Ligand Atom/Group EGFR Residue Distance (Å)
Hydrogen Bond (Donor)Pyrrole-NHMet793 (Backbone O)e.g., ~2.9
Hydrogen Bond (Acceptor)Pyridine-NMet793 (Backbone NH)e.g., ~3.1
Hydrophobic ContactPiperidine RingLeu844e.g., ~3.8
Hydrophobic ContactPyrrolo-pyridine CoreVal726e.g., ~4.0
Table 2: Example Interaction Analysis for the Top-Ranked Pose. (Note: Values are hypothetical and must be determined from the user's results).
Contextualizing with Signaling Pathways

Understanding the biological context of the target kinase is crucial. EGFR activation leads to the phosphorylation of downstream targets, initiating cascades that drive cell proliferation and survival. [9]By occupying the ATP-binding site, an effective inhibitor prevents these downstream signaling events.

G cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR EGF->EGFR Activates RAS RAS-RAF-MAPK Pathway EGFR->RAS Phosphorylates PI3K PI3K-AKT Pathway EGFR->PI3K STAT JAK-STAT Pathway EGFR->STAT Inhibitor 1-{1H-pyrrolo[...]} (Our Ligand) Inhibitor->EGFR Inhibits ATP Binding Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation STAT->Proliferation

Caption: Simplified EGFR signaling pathway and point of inhibition.

Conclusion

This application note provides a robust and validated protocol for conducting molecular docking studies of 7-azaindole derivatives against protein kinases, using this compound and EGFR as a model system. By following these detailed steps, researchers can generate reliable computational hypotheses about the binding modes and affinities of novel compounds. This in silico analysis serves as a powerful, cost-effective tool to guide further experimental validation, prioritize compounds for synthesis, and accelerate the drug discovery pipeline.

References

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved January 17, 2026, from [Link]

  • UCSF Chimera. (2020, October 10). Protein-ligand docking with AutoDock Vina and UCSF Chimera [Video]. YouTube. [Link]

  • Normanno, N., De Luca, A., Bianco, C., Strizzi, L., Mancino, M., Maiello, M. R., & Salomon, D. S. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Annals of Oncology, 17(Supplement 7), vii11-vii15. [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved January 17, 2026, from [Link]

  • Yang, S., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]

  • QIAGEN. (n.d.). Role of JAK2 in Hormone-like Cytokine Signaling. Retrieved January 17, 2026, from [Link]

  • Al-Yasari, I. H., & Ghafil, J. A. (2022). Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review. Genes & Diseases, 9(6), 1515-1527. [Link]

  • ResearchGate. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. [Link]

  • ResearchGate. (2015). How can I validate a docking protocol? [Forum Post]. Retrieved January 17, 2026, from [Link]

  • Zhang, T., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12266–12287. [Link]

  • ResearchGate. (2024). How to interpret and analyze molecular docking results? [Forum Post]. Retrieved January 17, 2026, from [Link]

  • Hu, X., Li, J., Fu, M., Zhao, X., & Wang, W. (2021). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Mediators of Inflammation, 2021, 9913263. [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. Retrieved January 17, 2026, from [Link]

  • Kaggle. (n.d.). Protein And Ligand Preparation For Docking By Vina. Retrieved January 17, 2026, from [Link]

  • Lee, J., et al. (2023). 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors. Bulletin of the Korean Chemical Society, 44(10), 1017-1022. [Link]

  • University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Retrieved January 17, 2026, from [Link]

  • Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. [Link]

  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. [Link]

  • El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(1). [Link]

  • PubMed. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved January 17, 2026, from [Link]

  • Damm-Ganamet, K. L., et al. (2013). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Modeling, 53(8), 2119–2129. [Link]

  • Anderson, A. C. (2007). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 47(5), 1931–1940. [Link]

  • The University of Manchester. (n.d.). Preparing the protein and ligand for docking. Retrieved January 17, 2026, from [Link]

  • Kufareva, I., & Abagyan, R. (2008). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry, 51(24), 7921–7932. [Link]

  • ACS Publications. (2008). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. [Link]

  • Let's learn together. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking [Video]. YouTube. [Link]

  • Kumar, A., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(35), 22695-22711. [Link]

  • Kumar, A., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(35), 22695-22711. [Link]

  • ResearchGate. (2021). Molecular docking protocol validation. [Link]

  • TrendBioTech. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking [Video]. YouTube. [Link]

  • Creative Biolabs. (n.d.). JAK-STAT Signaling Pathway. Retrieved January 17, 2026, from [Link]

  • Dr. G. S. Ananthanarayanan. (2020, May 6). #Validation of docking... [Video]. YouTube. [Link]

  • Hernández-López, H. R., et al. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. International Journal of Molecular Sciences, 25(11), 5988. [Link]

  • Computational Drug Discovery Demystified. (2025, March 28). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS... [Video]. YouTube. [Link]

  • Reddit. (2024). Need help with molecular docking results interpretation. Retrieved January 17, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic transformation. The core of this synthesis lies in the reductive amination of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (also known as 7-azaindole-3-carboxaldehyde) with piperidine. This document provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and high-yield reaction.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific issues you may encounter during the synthesis of this compound. Each problem is followed by potential causes and actionable solutions.

Issue 1: Low or No Product Formation

Q: I have set up my reductive amination reaction, but upon work-up and analysis (TLC, LC-MS), I see very little or none of my desired product. What could be the issue?

A: Low or no product formation in a reductive amination can stem from several factors, primarily related to the formation and reduction of the intermediate iminium ion.

Potential Cause 1: Inefficient Iminium Ion Formation

The first step of reductive amination is the formation of an iminium ion from the aldehyde and the amine. This equilibrium can be unfavorable under certain conditions.

  • Troubleshooting & Optimization:

    • pH Control: The formation of the imine/iminium ion is often most efficient under mildly acidic conditions (pH 4-6).[1] At a neutral or basic pH, the reaction can be slow. Conversely, a pH that is too acidic will protonate the piperidine, rendering it non-nucleophilic. Consider adding a catalytic amount of a mild acid, such as acetic acid, to your reaction mixture.

    • Water Removal: The formation of the imine from the aldehyde and amine is a condensation reaction that releases water. Removing this water can drive the equilibrium towards the imine. While not always necessary for in-situ reductions, if you suspect poor imine formation, the use of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be beneficial.[2]

Potential Cause 2: Inactive or Inappropriate Reducing Agent

The choice and handling of the reducing agent are critical for the success of the reaction.

  • Troubleshooting & Optimization:

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for reductive aminations as it is mild, selective for imines over aldehydes, and does not require strict pH control.[1] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic and works best at a slightly acidic pH. Sodium borohydride (NaBH₄) is a stronger reducing agent and can reduce the starting aldehyde if not used carefully.

    • Reagent Quality: Ensure your reducing agent is fresh and has been stored under anhydrous conditions. Borohydride reagents can decompose upon exposure to moisture.

    • Order of Addition: For less selective reducing agents like NaBH₄, it is advisable to first stir the aldehyde and amine together for a period (e.g., 30-60 minutes) to allow for imine formation before adding the reducing agent.[1]

Potential Cause 3: Low Reaction Temperature or Insufficient Reaction Time

Like many organic reactions, temperature and time are key parameters.

  • Troubleshooting & Optimization:

    • Temperature: Most reductive aminations proceed well at room temperature. However, if the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can increase the rate. Monitor the reaction for potential side product formation at elevated temperatures.

    • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

Issue 2: Presence of Significant Side Products

Q: My reaction produces the desired product, but I'm observing significant impurities that are difficult to separate. What are these side products and how can I minimize them?

A: The formation of side products is a common challenge. The most likely culprits in this synthesis are the alcohol from aldehyde reduction, the dimer from the reaction of the product with the starting aldehyde, and N-alkylation of the pyrrole nitrogen.

Potential Cause 1: Reduction of the Starting Aldehyde

If the reducing agent is too reactive or if the conditions are not optimized, the 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can be reduced to the corresponding alcohol, (1H-pyrrolo[2,3-b]pyridin-3-yl)methanol.

  • Troubleshooting & Optimization:

    • Use a Milder Reducing Agent: As mentioned previously, NaBH(OAc)₃ is less likely to reduce aldehydes compared to NaBH₄.[1]

    • Control Stoichiometry: Use a controlled amount of the reducing agent (typically 1.1 to 1.5 equivalents). An excess of a strong reducing agent will favor aldehyde reduction.

Potential Cause 2: Formation of a Tertiary Amine Dimer

The product, a secondary amine, can potentially react with another molecule of the starting aldehyde to form a tertiary amine dimer.

  • Troubleshooting & Optimization:

    • Stoichiometry of Reactants: Using a slight excess of piperidine (1.1 to 1.2 equivalents) can help to ensure that the aldehyde preferentially reacts with the more nucleophilic primary amine.

Potential Cause 3: N-Alkylation of the Pyrrole Ring

The nitrogen of the pyrrole ring in the 7-azaindole scaffold is nucleophilic and can potentially be alkylated under certain conditions, although this is less common in reductive aminations.

  • Troubleshooting & Optimization:

    • Reaction Conditions: This side reaction is more likely under basic conditions with alkylating agents. Standard reductive amination conditions are typically not conducive to this. If you suspect N-alkylation, ensure your reaction is not running under strongly basic conditions.

Issue 3: Difficulty in Product Purification

Q: I have obtained a crude product mixture, but I am struggling to isolate the pure this compound.

A: Purification of nitrogen-containing heterocyclic compounds can sometimes be challenging due to their polarity and potential for interaction with silica gel.

Potential Cause 1: Poor Separation in Column Chromatography

The product and impurities may have similar polarities, leading to co-elution.

  • Troubleshooting & Optimization:

    • Solvent System: For column chromatography on silica gel, a good starting point for elution is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[3]

    • Basic Modifier: The basic nitrogen atoms in your product can interact with the acidic silica gel, leading to tailing of the peak and poor separation. Adding a small amount of a basic modifier, such as triethylamine (0.5-1%), to your eluent can significantly improve the peak shape and separation.[3]

    • Alternative Stationary Phase: If silica gel proves ineffective, consider using a different stationary phase such as neutral or basic alumina.[3]

Potential Cause 2: Difficulty with Recrystallization

Finding a suitable solvent system for recrystallization can be a matter of trial and error.

  • Troubleshooting & Optimization:

    • Solvent Screening: Test the solubility of your crude product in a range of solvents of varying polarities (e.g., hexanes, ethyl acetate, isopropanol, ethanol, acetonitrile). A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

    • Solvent Mixtures: If a single solvent is not effective, try a binary solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Then, heat the mixture until it becomes clear and allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most direct and widely used method is the reductive amination of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde with piperidine.[4] This one-pot reaction is efficient and generally proceeds in good yield under optimized conditions.

Q2: How can I prepare the starting material, 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde?

A2: 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, also known as 7-azaindole-3-carboxaldehyde, is commercially available from various suppliers.[2] It can also be synthesized via the Vilsmeier-Haack formylation of 1H-pyrrolo[2,3-b]pyridine (7-azaindole).

Q3: What are the key reaction parameters to control for a successful synthesis?

A3: The key parameters are:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is often the best choice for its selectivity.

  • pH: Mildly acidic conditions (pH 4-6) are generally optimal for iminium ion formation.

  • Stoichiometry: A slight excess of the amine (piperidine) is recommended.

  • Solvent: Aprotic solvents such as dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used.

Q4: Can I use other reducing agents like catalytic hydrogenation?

A4: Yes, catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) is a viable method for reductive amination. However, it requires specialized equipment (a hydrogenation reactor) and care must be taken to avoid over-reduction of the heterocyclic ring system.

Experimental Protocols

General Protocol for the Reductive Amination of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde with Piperidine

This protocol is a general guideline and may require optimization for your specific setup and scale.

  • Reaction Setup: To a solution of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approximately 0.1 M concentration), add piperidine (1.1-1.2 eq).

  • Imine Formation: If desired, add a catalytic amount of acetic acid (e.g., 0.1 eq) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane, potentially with 0.5% triethylamine). Combine the fractions containing the pure product and concentrate to yield this compound.

Data Presentation

ParameterRecommended ConditionRationale
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Mild and selective for imines over aldehydes, reducing side reactions.[1]
Amine Stoichiometry 1.1 - 1.2 equivalentsA slight excess of piperidine helps to drive the reaction to completion and minimize dimer formation.
pH Mildly acidic (optional AcOH catalyst)Catalyzes the formation of the iminium ion intermediate.[1]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Anhydrous aprotic solvents are standard for this reaction.
Temperature Room temperatureGenerally sufficient for the reaction to proceed at a reasonable rate.
Purification Column chromatography with a basic modifierThe basic nature of the product necessitates a basic modifier to prevent tailing on silica gel.[3]

Visualizations

Reaction Scheme

G aldehyde 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde product This compound aldehyde->product reagents piperidine Piperidine piperidine->product reagents NaBH(OAc)3 DCM, rt

Caption: Reductive amination of 7-azaindole-3-carboxaldehyde.

Troubleshooting Workflow

G start Low Yield or No Product imine_formation Check Iminium Ion Formation start->imine_formation reducing_agent Evaluate Reducing Agent start->reducing_agent reaction_conditions Assess Reaction Conditions start->reaction_conditions ph_control Adjust pH (add AcOH) imine_formation->ph_control water_removal Consider Dehydrating Agent imine_formation->water_removal reagent_choice Switch to NaBH(OAc)3 reducing_agent->reagent_choice reagent_quality Use Fresh Reagent reducing_agent->reagent_quality increase_temp Increase Temperature reaction_conditions->increase_temp increase_time Increase Reaction Time reaction_conditions->increase_time

Caption: Troubleshooting workflow for low product yield.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
  • McLaughlin, M., Palucki, M., & Davies, I. W. (2006). An Efficient, Catalytic, and Enantioselective Synthesis of α-Aryloxy-α-arylpropionic Acids. Organic Letters, 8(15), 3307–3310.
  • The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. (n.d.). ChemBeq.
  • Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. (2016). Organic Letters, 18(15), 3834-3837.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2022). Molecules, 27(19), 6655.
  • Selective N7 Alkylation of 7-Azaindazoles. (2016). Synlett, 27(11), 1681-1684.
  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. (2019). Bioorganic & Medicinal Chemistry Letters, 29(12), 1541-1546.
  • Lewis Acid-Mediated Cross-Coupling Reaction of 7-Azaindoles and Aldehydes: Cytotoxic Evaluation of C3-Linked Bis-7-azaindoles. (2021). The Journal of Organic Chemistry, 86(17), 11845-11856.
  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. (2023). Bulletin of the Chemical Society of Ethiopia, 37(4), 983-994.
  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. (2021). European Journal of Medicinal Chemistry, 223, 113645.
  • Efficient Access to Azaindoles and Indoles. (2006). Organic Letters, 8(15), 3307-3310.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). Current Organic Chemistry, 5(5), 471-506.
  • Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. (1969). Journal of the Chemical Society C: Organic, 21, 2743-2748.
  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2021). Molecules, 26(16), 4983.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). ACS Medicinal Chemistry Letters, 10(10), 1436-1442.
  • 7-Azaindole-3-carboxaldehyde 97%. (n.d.). Sigma-Aldrich.
  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023).
  • 7-Azaindole-3-carboxaldehyde. (n.d.). Santa Cruz Biotechnology.
  • Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. (2018). Organic Chemistry Frontiers, 5(23), 3510-3514.
  • Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. (2019). Beilstein Journal of Organic Chemistry, 15, 236-241.
  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (2021). Molecules, 26(18), 5567.
  • Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. (2022). RSC Medicinal Chemistry, 13(12), 1509-1518.
  • Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. (n.d.). BenchChem.
  • synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Medicinal Chemistry, 13(12), 1509-1518.
  • Synthesis of Fluorinated Pyrrolo[2,3-b]pyridine and Pyrrolo[2,3-d]pyrimidine Nucleosides. (2009). Synthesis, 2009(11), 1851-1857.

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Technical Support Center: Overcoming Solubility Challenges of 1H-pyrrolo[2,3-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) and its derivatives. This guide is designed to provide practical, in-depth solutions to the common and often frustrating issue of poor aqueous solubility encountered during experimentation. By understanding the underlying physicochemical principles and employing systematic strategies, you can ensure reliable and reproducible results in your in vitro and in vivo studies.

Introduction to the Solubility Challenge

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1][2][3] However, the planar, aromatic nature of this heterocyclic system often leads to low solubility in aqueous buffers, posing a significant hurdle for biological assays and preclinical development. This guide provides a structured approach to diagnosing and overcoming these solubility issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the solubility of 1H-pyrrolo[2,3-b]pyridine compounds.

Q1: My 1H-pyrrolo[2,3-b]pyridine derivative won't dissolve in my aqueous buffer (e.g., PBS, Tris). What is the first thing I should do?

A1: The first step is to prepare a high-concentration stock solution in an appropriate organic solvent. The most common choice is 100% dimethyl sulfoxide (DMSO).[4] Due to the poor aqueous solubility of many of these compounds, direct dissolution in aqueous buffers is often not feasible. Once you have a concentrated DMSO stock (e.g., 10-50 mM), you can perform serial dilutions into your aqueous buffer or cell culture medium to achieve the desired final concentration. Be aware that the final DMSO concentration should typically be kept low (e.g., <0.5%) to avoid solvent-induced artifacts in biological assays.

Q2: I've dissolved my compound in DMSO, but it precipitates when I add it to my cell culture medium. What's happening?

A2: This phenomenon, often called "crashing out," occurs when the compound's solubility limit in the final aqueous environment is exceeded upon dilution of the DMSO stock. The compound is highly soluble in the organic solvent but not in the aqueous medium. Several factors can contribute to this, including the final compound concentration, the temperature of the medium, and the pH. The troubleshooting section below provides detailed protocols to address this common issue.

Q3: Can I heat my compound to get it to dissolve?

A3: Gentle warming (e.g., to 37°C) can be attempted, but it should be done with caution. Many heterocyclic compounds can be susceptible to degradation at elevated temperatures. It is crucial to first assess the thermal stability of your specific derivative. A better initial approach is to optimize your solvent system or employ solubilizing excipients.

Q4: Are there any general structural features of 1H-pyrrolo[2,3-b]pyridine derivatives that are known to impact solubility?

A4: Yes, the nature and position of substituents on the 7-azaindole ring play a crucial role. Generally, increasing the number of aromatic rings and lipophilic substituents will decrease aqueous solubility. Conversely, incorporating ionizable groups (amines, carboxylic acids) or polar, flexible chains can improve solubility.[2] For instance, replacing a carbon atom with a nitrogen atom in the core structure (as in azaindoles versus indoles) can sometimes lead to improved solubility.[5]

In-Depth Troubleshooting Guide

This section provides a systematic, multi-pronged approach to resolving persistent solubility problems.

Step 1: Physicochemical Characterization - Know Your Compound

A thorough understanding of your compound's properties is the foundation for a rational solubility enhancement strategy.

  • pKa Determination: The 1H-pyrrolo[2,3-b]pyridine nucleus has two pKa values, approximately 2.0 (for the pyridine nitrogen) and 9.7 (for the pyrrole nitrogen). Substituents on the ring can significantly alter these values. Knowing the pKa of your specific compound is critical for pH-modification strategies.

  • LogP/LogD Measurement: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. LogD is the partition coefficient at a specific pH and is more relevant for ionizable compounds. These values will help predict the compound's tendency to partition into aqueous versus non-polar environments.

  • Solid-State Analysis: Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can identify the crystalline form (polymorph) of your compound. Different polymorphs can have different solubilities.

Step 2: The Co-Solvent Approach: Beyond DMSO

While DMSO is the most common co-solvent, other options can be explored, sometimes in combination.

  • Ethanol: Can be used for some compounds, but often has a higher potential for cellular toxicity than DMSO.

  • Polyethylene Glycol (PEG): Particularly PEG 300 and PEG 400, are often used in formulations for in vivo studies due to their lower toxicity.

  • N,N-dimethylformamide (DMF): Another strong organic solvent, but like DMSO, its concentration in assays must be minimized.

Experimental Protocol: Preparing a Working Solution with a Co-Solvent

  • Prepare a 10-50 mM stock solution of your 1H-pyrrolo[2,3-b]pyridine derivative in 100% DMSO. Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.

  • Warm your aqueous buffer or cell culture medium to 37°C.

  • Perform a serial dilution. For example, to achieve a 10 µM final concentration from a 10 mM stock, first dilute 1:10 in the pre-warmed medium (to 1 mM), vortex gently, then dilute this intermediate solution 1:100 into the final volume of medium. This stepwise dilution can prevent localized high concentrations that lead to precipitation.

  • Always include a vehicle control in your experiments (i.e., the same final concentration of DMSO or co-solvent without the compound).

Step 3: pH Modification - Leveraging Ionization

For compounds with ionizable functional groups, adjusting the pH of the buffer can dramatically increase solubility.

  • For Basic Compounds (pKa > 7): Lowering the pH of the buffer below the pKa will lead to protonation of the basic group, forming a more soluble salt.

  • For Acidic Compounds (pKa < 7): Increasing the pH of the buffer above the pKa will lead to deprotonation, forming a more soluble salt.

Causality: The ionized form of a molecule is generally more polar and thus more soluble in aqueous media than the neutral form.

Experimental Protocol: pH-Based Solubility Enhancement

  • Determine the pKa of your compound.

  • Prepare a series of buffers with pH values spanning a range around the pKa (e.g., pH 5.0, 6.0, 7.0, 8.0).

  • Attempt to dissolve your compound directly in these buffers at the desired concentration.

  • If direct dissolution fails, prepare a concentrated stock in DMSO and dilute it into the various pH buffers.

  • Visually inspect for precipitation and, if possible, quantify the concentration of the dissolved compound by HPLC.

Note: When working with cell-based assays, ensure that the chosen pH is within the physiological tolerance of your cells.

Step 4: Formulation with Solubilizing Excipients

When co-solvents and pH adjustments are insufficient, the use of excipients can provide a significant boost in solubility.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like many 1H-pyrrolo[2,3-b]pyridine derivatives, forming inclusion complexes with enhanced aqueous solubility.[1]

  • Commonly Used Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high water solubility and low toxicity.[6]

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative that can be particularly effective for positively charged compounds.

Experimental Protocol: Solubilization with HP-β-CD

  • Prepare a range of HP-β-CD solutions in your desired aqueous buffer (e.g., 5%, 10%, 20% w/v).

  • Add your 1H-pyrrolo[2,3-b]pyridine derivative to each cyclodextrin solution to achieve the target concentration.

  • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Filter the solutions through a 0.22 µm filter to remove any undissolved compound.

  • Analyze the filtrate by a validated method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.

  • Commonly Used Surfactants:

    • Polysorbate 80 (Tween® 80): A non-ionic surfactant frequently used in pharmaceutical formulations.

    • Sodium Lauryl Sulfate (SLS): An anionic surfactant, often used in dissolution media.[4]

Experimental Protocol: Solubilization with Polysorbate 80

  • Prepare a series of Polysorbate 80 solutions in your aqueous buffer at concentrations above its CMC (e.g., 0.1%, 0.5%, 1% w/v).

  • Add your compound to each surfactant solution.

  • Mix thoroughly (vortexing, sonication) and allow to equilibrate.

  • Filter and analyze the concentration of the dissolved compound.

Data Summary: Solubilization Strategies

StrategyPrincipleAdvantagesConsiderations
Co-solvents Increase the polarity of the solvent system.Simple to implement for stock solutions.Potential for cellular toxicity; risk of precipitation upon dilution.
pH Adjustment Ionize the compound to increase its polarity.Highly effective for ionizable compounds.Requires knowledge of pKa; pH must be compatible with the assay system.
Cyclodextrins Encapsulate the hydrophobic molecule in a soluble complex.Generally low toxicity; can also improve stability.Can be expensive; may not be effective for all compounds.
Surfactants Form micelles that sequester the hydrophobic compound.Can significantly increase solubility.Potential for cellular toxicity; can interfere with some assays.

Visualization of Experimental Workflows

Workflow for Initial Solubility Assessment

G A Start: Compound received B Prepare 10-50 mM stock in 100% DMSO A->B D Perform serial dilution to final concentration B->D C Pre-warm aqueous buffer or medium to 37°C C->D E Visually inspect for precipitation D->E F Precipitate formed? E->F G Success: Proceed with experiment F->G No H Proceed to Troubleshooting (pH, Excipients) F->H Yes

Caption: Initial solubility assessment workflow.

Decision Tree for Advanced Solubilization Strategies

G A Is the compound ionizable (known pKa)? B Try pH Modification A->B Yes D Try Cyclodextrins (e.g., HP-β-CD) A->D No C Solubility still low? B->C C->D Yes G Consider advanced formulations (e.g., solid dispersions, lipid-based) C->G No, but needs further improvement E Solubility still low? D->E F Try Surfactants (e.g., Polysorbate 80) E->F Yes E->G No, but needs further improvement F->G

Caption: Decision tree for selecting a solubility enhancement strategy.

Stability Considerations

It is important to distinguish between poor solubility and compound instability, as both can result in a decrease in the concentration of the active compound in solution.

  • pH-Dependent Hydrolysis: The pyrrole ring and certain functional groups on your derivative may be susceptible to hydrolysis at acidic or basic pH.[7]

  • Oxidation: The electron-rich pyrrole ring can be prone to oxidation.[7] It is advisable to use degassed solvents and protect solutions from air.

  • Photodegradation: Many heterocyclic compounds are light-sensitive. Store stock solutions and experimental samples in amber vials or protected from light.[7]

Recommendation: Perform a stability study of your compound in the final aqueous buffer under your experimental conditions (e.g., 37°C, 24 hours). Analyze the sample by HPLC before and after incubation to check for the appearance of degradation products.

Conclusion

Overcoming the solubility challenges of 1H-pyrrolo[2,3-b]pyridine compounds is a critical step in their successful evaluation as therapeutic candidates. By adopting a systematic approach that begins with thorough physicochemical characterization and progresses through rational selection of solubilization strategies—from co-solvents and pH adjustment to the use of excipients like cyclodextrins and surfactants—researchers can develop robust and reliable protocols for their experiments. This guide provides a framework for troubleshooting these issues, enabling the generation of high-quality, reproducible data.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC. Available from: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. Available from: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. Available from: [Link]

  • Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed. Available from: [Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC. Available from: [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - NIH. Available from: [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Available from: [Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed. Available from: [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar. Available from: [Link]

  • Solubilizing steroidal drugs by β-cyclodextrin derivatives - PubMed. Available from: [Link]

  • Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs - PubMed. Available from: [Link]

  • New indole and 7-azaindole derivatives as protein kinase inhibitors - Tesi di dottorato. Available from: [Link]

  • (PDF) Preparation of curcumin-hydroxypropyl-β-cyclodextrin inclusion complex by cosolvency-lyophilization procedure to enhance oral bioavailability of the drug - ResearchGate. Available from: [Link]

  • Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs - ResearchGate. Available from: [Link]

  • (PDF) Preparation, Solid-State Characterization, Phase Solubility and Dissolution Studies of Azithromycin/Hydroxypropyl-β- Cyclodextrin Host-Guest System - ResearchGate. Available from: [Link]

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Technical Support Center: Addressing Off-Target Effects of 7-Azaindole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 7-azaindole-based kinase inhibitors. This guide is designed to provide practical, in-depth troubleshooting advice and foundational knowledge to help you navigate the complexities of kinase inhibitor selectivity. As drug development professionals, we understand that achieving target specificity is a primary challenge, and this resource is structured to address the common hurdles you may encounter in your experiments.

Part 1: Foundational Knowledge - The Double-Edged Sword of the 7-Azaindole Scaffold

The 7-azaindole scaffold is a cornerstone in modern kinase inhibitor design, and for good reason. It serves as an excellent "hinge-binding motif," adept at forming two crucial hydrogen bonds with the kinase hinge region, effectively mimicking the interactions of ATP's adenine ring.[1] This inherent ability to dock into the highly conserved ATP-binding pocket makes it a privileged structure for developing potent kinase inhibitors.[1][2]

However, this strength is also its primary liability. The ATP-binding site is conserved across the entire human kinome, which comprises over 500 members.[3] An inhibitor built on a scaffold that so effectively targets this conserved site will often bind to numerous other kinases beyond the intended target.[4][5] These "off-target" interactions can lead to misleading experimental results, cellular toxicity, and a failure to validate the true biological role of the primary target kinase.[4][6]

This guide will equip you with the knowledge and tools to identify, understand, and mitigate these off-target effects.

Part 2: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered by researchers.

Q1: My 7-azaindole inhibitor shows high potency in my biochemical (enzymatic) assay but is significantly less effective in cell-based assays. What's happening?

A1: This is a classic and very common discrepancy. Several factors, often acting in concert, can cause this drop in apparent potency:

  • High Intracellular ATP Concentration: Biochemical assays are often run at ATP concentrations close to the Michaelis constant (Km) of the kinase to accurately determine the inhibitor's intrinsic affinity (Ki).[7] However, the concentration of ATP inside a living cell is typically much higher (1-5 mM).[8] Since your 7-azaindole inhibitor is ATP-competitive, it must outcompete a much larger pool of endogenous ATP in the cell, leading to a rightward shift in the IC50 value (lower apparent potency).[9]

  • Cellular Permeability and Efflux: The inhibitor must cross the cell membrane to reach its target. Poor physicochemical properties can limit its entry. Furthermore, many cells express efflux pumps (like P-glycoprotein) that can actively remove the inhibitor from the cytoplasm, preventing it from reaching an effective concentration.

  • Inhibitor Stability and Metabolism: The compound may be unstable in the cellular environment or rapidly metabolized by intracellular enzymes, reducing the effective concentration that reaches the target kinase.

  • Target Engagement: The kinase target may be part of a larger protein complex or localized to a specific subcellular compartment within the cell, making it less accessible to the inhibitor than the purified, recombinant enzyme used in the biochemical assay.

Q2: I'm observing a clear cellular phenotype after treatment, but how can I be confident it's from inhibiting my target and not an off-target kinase?

A2: This is the central question of target validation. Distinguishing on-target from off-target effects is critical.[10] A multi-pronged approach is the most rigorous way to build confidence:

  • Use a Structurally Unrelated Inhibitor: Source a second inhibitor for your target kinase that has a completely different chemical scaffold.[10] If this structurally distinct compound produces the same phenotype, it significantly strengthens the case that the effect is on-target.[10]

  • Perform a Rescue Experiment: If possible, introduce a version of your target kinase that has been mutated to be resistant to your inhibitor. If the phenotype is truly on-target, expression of this resistant mutant should "rescue" the cells from the inhibitor's effect.

  • Correlate Target Inhibition with Phenotype: Perform a dose-response experiment where you measure both the degree of target inhibition (e.g., by measuring the phosphorylation of a direct downstream substrate via Western blot) and the phenotypic outcome. A strong correlation between the IC50 for target inhibition and the EC50 for the phenotype supports an on-target mechanism.[10]

  • Profile Your Inhibitor: The most direct way to understand off-target liabilities is to screen the inhibitor against a large panel of kinases. This will provide a clear map of which other kinases it binds at relevant concentrations.

Q3: What is the best first step to characterize the selectivity profile of my new 7-azaindole inhibitor?

A3: The most efficient and informative first step is to perform a kinome-wide selectivity profiling screen.[4][11] Several specialized contract research organizations (CROs) offer this service, screening your compound against panels of hundreds of kinases.

The recommended strategy is a tiered approach:[4]

  • Tier 1: Single-Concentration Screen: First, screen your inhibitor at a single, relatively high concentration (e.g., 1 µM or 10 µM) against the largest available kinase panel. This provides a broad overview of potential off-targets.[4]

  • Tier 2: Dose-Response Confirmation: For any kinases that show significant inhibition (e.g., >70% inhibition) in the initial screen, perform a full 10-point dose-response curve to determine the precise IC50 or Kd value.[4]

This approach is cost-effective and generates a comprehensive selectivity profile, allowing you to quantify selectivity using metrics like the Selectivity Score or Gini coefficient.[12]

Part 3: Troubleshooting Guides for Specific Experimental Issues

This section provides detailed troubleshooting for specific problems you might encounter.

Guide 1: Inconsistent IC50 Values in Biochemical Assays

You run the same enzymatic assay on different days and get different IC50 values for your inhibitor. This variability undermines your structure-activity relationship (SAR) studies.

Potential Cause Underlying Reason & Explanation Recommended Troubleshooting Steps
Variable ATP Concentration Because 7-azaindole inhibitors are ATP-competitive, the measured IC50 is directly dependent on the ATP concentration. Small pipetting errors in ATP stock can lead to large shifts in potency.[7]1. Prepare a large, single batch of assay buffer with ATP. 2. Aliquot and freeze the buffer to ensure the exact same concentration is used for every plate. 3. Always run assays at an ATP concentration equal to the Km(ATP) of the kinase to allow for better comparison across studies.[7]
Inhibitor Precipitation Poor inhibitor solubility in aqueous assay buffers is a common issue. If the compound crashes out of solution, its effective concentration is lower than its nominal concentration, leading to an artificially high IC50.1. Visually inspect the highest concentration wells for any precipitate. 2. Determine the inhibitor's kinetic solubility in your final assay buffer (with DMSO). 3. If solubility is an issue, consider adding a small amount of a non-interfering detergent like Tween-20 or reducing the final DMSO concentration.
Enzyme Activity Variation Recombinant kinases can lose activity over time due to freeze-thaw cycles or improper storage. An enzyme with lower activity will require less inhibitor to achieve 50% inhibition, skewing the IC50 value.[13]1. Aliquot the kinase upon receipt and store at -80°C. 2. Use a fresh aliquot for each experiment; avoid repeated freeze-thaws. 3. Always include a positive control inhibitor with a known, stable IC50 on every plate to monitor assay performance and enzyme health.
Assay Run Time For covalent or slow-binding inhibitors, the IC50 can appear to decrease with longer pre-incubation times between the enzyme and inhibitor.[14]1. Standardize the pre-incubation time for all experiments. 2. If time-dependent inhibition is suspected, perform experiments with varying pre-incubation times to characterize the kinetics.[14]
Guide 2: Discrepancy Between In Vitro Potency and Cellular Target Engagement

Your inhibitor has a Kd of 10 nM against the purified kinase but requires 1 µM to show target engagement in a Cellular Thermal Shift Assay (CETSA).

This is an extension of FAQ #1 and points to the critical importance of measuring direct target binding in a physiological context. While biochemical assays measure potency against an isolated, often truncated enzyme, cellular assays measure target engagement with the full-length, endogenously expressed protein in its native environment.[15]

Workflow for Diagnosing Discrepancies

G cluster_permeability Cellular Access Issues cluster_engagement Target Engagement Issues start Discrepancy Observed: Potent in Vitro, Weak in Cell permeability Assess Cell Permeability (e.g., PAMPA assay) start->permeability efflux Test for Efflux (Use P-gp inhibitors) permeability->efflux Permeable? cetsa Confirm Target Engagement (CETSA, NanoBRET) efflux->cetsa Not Effluxed? atp High Intracellular ATP (Expected for ATP-competitive inhibitors) cetsa->atp Target Engaged?

Caption: Logic flow for troubleshooting potency discrepancies.

  • Interpretation: The most likely reason is the high intracellular ATP concentration, which is a fundamental hurdle for ATP-competitive inhibitors.[9] However, a CETSA experiment is the definitive way to confirm that your compound can physically bind its target in the complex cellular milieu.[16][17] If CETSA shows no target stabilization even at high concentrations, it points to severe cell permeability or efflux issues.

Part 4: Key Experimental Protocols & Workflows

Here we provide methodologies for essential experiments to characterize your 7-azaindole inhibitor's selectivity and confirm its mechanism of action.

Workflow 1: A Systematic Approach to Kinase Selectivity Profiling

This diagram outlines the tiered strategy discussed in FAQ #3, which provides a comprehensive yet resource-efficient path to understanding inhibitor selectivity.

G A Start: New 7-Azaindole Inhibitor Synthesized B Tier 1: Single-Dose Screen (e.g., 1µM against >400 kinases) A->B C Data Analysis: Identify Hits (e.g., >70% Inhibition) B->C D Are there off-target hits? C->D E Tier 2: Dose-Response (IC50/Kd) Determine potency for primary target and all Tier 1 hits D->E Yes I No Hits (Inactive) D->I No F Data Interpretation: Calculate Selectivity Score Generate Kinome Tree Plot E->F G Highly Selective Inhibitor (Proceed with confidence) F->G Few Off-Targets H Promiscuous Inhibitor (Use with caution, Guide for medicinal chemistry optimization) F->H Many Off-Targets

Caption: Tiered workflow for efficient kinome-wide profiling.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method that directly assesses whether your inhibitor binds to its intended target inside intact cells.[17] The principle is that ligand binding typically stabilizes a protein, increasing the temperature at which it denatures and aggregates.[16]

Objective: To determine if the inhibitor causes a thermal shift in the target protein, confirming intracellular engagement.

Materials:

  • Cell line expressing the target kinase

  • Your 7-azaindole inhibitor (and DMSO as vehicle control)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Microcentrifuge or swinging-bucket centrifuge for plates

  • Lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE and Western blot reagents

  • Primary antibody specific to your target kinase

  • Secondary HRP-conjugated antibody and chemiluminescent substrate

Step-by-Step Methodology:

  • Cell Treatment:

    • Plate cells and grow to ~80% confluency.

    • Treat cells with the desired concentration of your inhibitor or DMSO (vehicle control) for 1 hour at 37°C.

  • Heat Challenge:

    • After treatment, harvest the cells (e.g., by trypsinization), wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes/plate, one for each temperature point. A typical temperature range is 40°C to 70°C in 2-4°C increments.

    • Place the tubes/plate in a thermal cycler and heat each aliquot to its designated temperature for 3 minutes, followed by cooling at room temperature for 3 minutes.[18]

  • Cell Lysis:

    • Lyse the cells by adding lysis buffer and performing freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).[18] This step is crucial for breaking open the cells without using heat.

  • Separation of Soluble and Aggregated Fractions:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-denatured, aggregated proteins.[19]

  • Sample Preparation and Analysis:

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

    • Determine the protein concentration of each sample.

    • Normalize the samples to the same total protein concentration.

    • Analyze the amount of soluble target protein remaining at each temperature point by Western blot.[18]

  • Data Interpretation:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein remaining versus temperature for both the DMSO- and inhibitor-treated samples.

    • A rightward shift in the melting curve for the inhibitor-treated sample indicates target protein stabilization and confirms target engagement.[20]

Part 5: References
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Giam, K. H., & Shokat, K. M. (2011). Enhancing the selectivity of kinase inhibitors in oncology: a chemical biology perspective. Future Medicinal Chemistry, 3(11), 1347-1350. [Link]

  • van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 161(4), 726-740. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Fei, F., & Li, X. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1325-1335. [Link]

  • Cui, M., & Wang, Q. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 31(4), 546-553. [Link]

  • Chen, Z., Lin, H., & Chen, L. (2024). KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. Nucleic Acids Research, 52(W1), W560-W568. [Link]

  • Zhang, Y., Sicinski, R. R., & Shokat, K. M. (2013). Kinome-wide selectivity profiling of ATP-competitive mammalian target of rapamycin (mTOR) inhibitors and characterization of their binding kinetics. Journal of Biological Chemistry, 288(16), 11053-11064. [Link]

  • Schürer, S. C., & Muskal, S. M. (2013). Kinome-wide activity modeling from diverse public high-quality datasets. Journal of Chemical Information and Modeling, 53(12), 3353-3367. [Link]

  • Fei, F., & Li, X. (2023). Strategy toward Kinase-Selective Drug Discovery. ACS Central Science, 9(2), 1325-1335. [Link]

  • Harris, I. S., D'Arienzo, C., & Ruller, C. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. International Journal of Molecular Sciences, 24(5), 4989. [Link]

  • Scott, J. S., & Ciulli, A. (2023). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society, 145(4), 2018-2030. [Link]

  • Mazur, M. T., Kastrinsky, D. B., & Du, X. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 76-85. [Link]

  • Chen, Y., & Li, Y. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(13), e4078. [Link]

  • Zhang, J., He, P., & Wang, L. (2020). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 11(7), 1431-1437. [Link]

  • Lee, J. H., & Kim, J. (2015). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Molecules, 20(5), 8261-8285. [Link]

  • Säll, A., et al. (2019). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Chemical Biology, 14(10), 2269-2278. [Link]

  • Vasta, J. D., et al. (2020). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology, 15(11), 2926-2936. [Link]

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  • Wang, Y., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Pharmaceuticals, 15(10), 1236. [Link]

  • Wang, X., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(7), 723-728. [Link]

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Technical Support Center: Optimization of Reaction Conditions for Synthesizing Substituted Pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted pyrrolo[2,3-b]pyridines, also known as 7-azaindoles. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshoot common experimental issues, and answer frequently asked questions. The content is structured to explain the causality behind experimental choices, ensuring a deeper understanding of the underlying chemical principles.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis of pyrrolo[2,3-b]pyridines. Issues are categorized by observable symptoms for rapid diagnosis and resolution.

Issue 1: Low or No Product Yield in Palladium-Catalyzed Cross-Coupling Reactions

Question: My Buchwald-Hartwig amination (or Suzuki coupling) reaction to functionalize a halo-7-azaindole is resulting in low to no product yield. What are the likely causes and how can I troubleshoot this?

Answer: Low or no yield in palladium-catalyzed cross-coupling is a common issue that can almost always be traced back to one of four key areas: catalyst activity, choice of ligand and base, reagent/solvent quality, or substrate reactivity. A systematic approach is crucial for effective troubleshooting.[1]

Potential Causes & Step-by-Step Solutions:

  • Inactive Catalyst System: The single most critical factor is the generation and maintenance of the active Pd(0) catalyst.

    • Diagnosis: Your catalyst may not be activating efficiently, or it may be decomposing prematurely.

    • Solution:

      • Switch to a Precatalyst: Modern palladacycle precatalysts (e.g., XPhos Pd G3, RuPhos Pd G3) are often superior to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[2] They form the active LPd(0) species more cleanly and efficiently, which is particularly advantageous for challenging substrates like unprotected halo-azaindoles.[3]

      • Ensure Anaerobic Conditions: The active Pd(0) species is highly sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that solvents are properly degassed. For maximum reproducibility, perform reactions in a glovebox.[1]

      • Consider a Pre-activation Step: Briefly stirring the palladium source, ligand, and base together in the solvent before adding the aryl halide and nucleophile can sometimes improve results by ensuring the active catalyst has formed.[2]

  • Inappropriate Ligand Choice: The ligand is not just a spectator; it dictates the stability and reactivity of the catalyst. Its choice is highly dependent on the coupling partners.[2]

    • Diagnosis: The chosen ligand may not be suitable for your specific aryl halide or nucleophile, leading to slow oxidative addition or reductive elimination.

    • Solution:

      • Match Ligand to Substrate: For Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands are standard. For primary amines, ligands like BrettPhos are effective, while RuPhos is a good choice for secondary amines.[2] For less reactive aryl chlorides, highly active ligands like tBuBrettPhos may be necessary.[2]

      • Consult Selection Guides: Several resources provide detailed ligand selection guides based on the specific classes of substrates being coupled.

  • Incorrect Base or Solvent: The base's role is to deprotonate the nucleophile (in aminations) or activate the boronic acid (in Suzuki couplings), but an improper choice can be detrimental.

    • Diagnosis: The base may be too weak, too strong, or poorly soluble. The solvent may not be appropriate for the temperature or may not dissolve all reaction components.

    • Solution:

      • Base Selection: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are common for aminations.[2][3] LiHMDS in THF has been shown to be particularly effective for cross-coupling on the unprotected azaindole N-H.[3] For base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring higher temperatures.[2]

      • Solvent Choice: Anhydrous, degassed aprotic solvents like toluene, dioxane, or THF are standard. Ensure the solvent can maintain all reagents in solution at the reaction temperature.

  • Poor Substrate Quality or Reactivity:

    • Diagnosis: Starting materials may be impure, wet, or inherently unreactive. Aryl chlorides are significantly less reactive than bromides or iodides.[2]

    • Solution:

      • Verify Purity: Confirm the purity of your halo-azaindole and coupling partner by NMR or LC-MS. Ensure they are dry.

      • Change Halide: If feasible, switching from an aryl chloride to the corresponding bromide or iodide can dramatically increase reaction rates.[2]

      • Address the N-H: The pyrrolo[2,3-b]pyridine N-H is acidic and can interfere with the reaction. While many modern catalyst systems can tolerate the unprotected N-H, protection (e.g., with a SEM or Boc group) may be necessary in challenging cases.[3][4] However, be aware that deprotection can present its own challenges.[4]

Troubleshooting Workflow: Low Yield in Cross-Coupling

G start Low / No Product Yield reagent_check 1. Verify Reagent & Solvent Quality (Purity, Anhydrous, Degassed) start->reagent_check setup_check 2. Confirm Inert Atmosphere (Proper Purging, Glovebox?) reagent_check->setup_check Reagents OK catalyst_issue 3. Evaluate Catalyst System setup_check->catalyst_issue Setup OK precatalyst Switch to Modern Precatalyst (e.g., G3/G4 Palladacycles) catalyst_issue->precatalyst Yes ligand_issue 4. Re-evaluate Ligand Choice catalyst_issue->ligand_issue No Improvement success Yield Improved precatalyst->success ligand_select Consult Ligand Selection Guide (e.g., RuPhos for sec-amines) ligand_issue->ligand_select Yes base_issue 5. Optimize Base/Solvent ligand_issue->base_issue No Improvement ligand_select->success base_select Try Alternative Base (e.g., LiHMDS for N-H tolerance) base_issue->base_select Yes substrate_issue 6. Assess Substrate Reactivity base_issue->substrate_issue No Improvement base_select->success protect Consider N-H Protection or Switch to Aryl Bromide/Iodide substrate_issue->protect Yes protect->success

Caption: A stepwise workflow for troubleshooting low-yield cross-coupling reactions.

Issue 2: Formation of Significant Side Products

Question: My reaction is proceeding, but I'm observing significant amounts of hydrodehalogenation (loss of the halide) and/or homocoupling side products. How can I suppress these pathways?

Answer: The formation of side products like these typically indicates an imbalance in the rates of the catalytic cycle steps or the presence of moisture.

Potential Causes & Step-by-Step Solutions:

  • Hydrodehalogenation: This occurs when the aryl halide is reduced to the corresponding arene.

    • Cause: Often promoted by trace amounts of water or other protic sources. It can also be exacerbated by catalyst systems that are slow to perform reductive elimination.

    • Solution:

      • Rigorously Exclude Water: Ensure all reagents, solvents, and glassware are scrupulously dried. Use freshly opened anhydrous solvents.

      • Optimize Catalyst/Ligand: A more active catalyst system that promotes faster cross-coupling can outcompete the reduction pathway.

  • Homocoupling (Dimerization): This involves the dimerization of either the aryl halide or the nucleophile.[2]

    • Cause: Can be promoted by high temperatures, high catalyst loading, or the presence of oxygen.

    • Solution:

      • Lower Temperature: If the reaction is being run at a high temperature (e.g., >100 °C), try reducing it.

      • Optimize Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can reduce the rate of side reactions relative to the desired product formation.

      • Ensure Inert Atmosphere: Strict exclusion of oxygen is critical to minimize homocoupling.

Issue 3: Failure or Low Yield in Fischer Indole Synthesis

Question: I am attempting a Fischer indole synthesis to create the pyrrolo[2,3-b]pyridine core from a 2-pyridylhydrazone, but the reaction is failing or giving very low yields. What could be the problem?

Answer: The Fischer indole synthesis, while classic, is sensitive to both electronic and steric factors. The electron-deficient nature of the pyridine ring in the 2-pyridylhydrazone starting material makes the key[5][5]-sigmatropic rearrangement more challenging compared to standard phenylhydrazones.[6]

Potential Causes & Step-by-Step Solutions:

  • Insufficient Acid Catalyst Strength: The reaction requires a strong acid to promote the necessary tautomerization and rearrangement steps.[7][8]

    • Cause: Common Brønsted or Lewis acids may not be potent enough for the deactivated pyridine system.

    • Solution: Polyphosphoric acid (PPA) is a widely used and effective catalyst for the Fischer synthesis of 7-azaindoles, often requiring elevated temperatures.[6] Other strong Lewis acids like ZnCl₂ can also be effective.[8]

  • Competing Reaction Pathways: The intermediates in the Fischer synthesis can undergo side reactions, particularly cleavage of the N-N bond, which prevents cyclization.[9]

    • Cause: Electron-donating substituents on the hydrazine portion can sometimes favor N-N bond cleavage over the desired rearrangement.[9]

    • Solution: This is an inherent substrate limitation. If a particular substitution pattern consistently fails, an alternative synthetic strategy (like a palladium-catalyzed route) may be more fruitful.

  • Unsuitable Ketone/Aldehyde Partner: The structure of the carbonyl component is critical.

    • Cause: The reaction generally requires a ketone of the structure R-CO-CH₂-R' to form the necessary enamine intermediate.[7] Using an asymmetrical ketone (RCH₂-CO-CH₂R') can lead to a mixture of regioisomers.

    • Solution: Ensure your carbonyl partner is appropriate. If regioisomeric products are a concern, a different synthetic approach that offers better control may be necessary.

Frequently Asked Questions (FAQs)

Q1: When should I choose a palladium-catalyzed cross-coupling route versus a classical condensation/cyclization route (like Fischer Indole) for my target?

A1: The choice depends on substrate availability, desired substitution pattern, and scalability.

  • Palladium Cross-Coupling (e.g., Buchwald-Hartwig, Suzuki): This is generally the more flexible and modern approach. It is ideal for late-stage functionalization and for creating diverse libraries of compounds from a common halo-azaindole intermediate.[4][10] It offers broad substrate scope but can be sensitive to catalyst, ligand, and base choice.

  • Classical Routes (e.g., Fischer Indole, Chichibabin): These methods are excellent for constructing the core 7-azaindole ring system from simpler pyridine precursors.[6][11] They are often more cost-effective for large-scale synthesis of a specific core structure but can be less tolerant of diverse functional groups and may suffer from regioselectivity issues.

Q2: My target molecule has multiple halide positions. How can I achieve selective cross-coupling at a specific position on the pyrrolo[2,3-b]pyridine core?

A2: Achieving chemoselectivity relies on the differential reactivity of the halide positions. For instance, in a 2-iodo-4-chloropyrrolopyridine, the C-I bond is significantly more reactive towards oxidative addition than the C-Cl bond. You can exploit this by using a mild catalyst system that selectively reacts at the C-2 position. For example, Pd(PPh₃)₄ has been shown to be highly chemoselective for Suzuki-Miyaura coupling at C-2 over C-4 in such systems.[12] Subsequent, more forcing conditions with a stronger catalyst/ligand system can then be used to react the C-4 position.

Q3: What are the best practices for setting up a small-scale test reaction for a Buchwald-Hartwig amination of a halo-azaindole?

A3: For a small-scale (e.g., 1.0 mmol) test reaction, follow this general protocol under an inert atmosphere:[2]

  • To an oven-dried reaction vial with a stir bar, add the halo-azaindole (1.0 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

  • Seal the vial with a PTFE septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Add the amine (1.2 mmol) via syringe.

  • Place the vial in a preheated heating block (e.g., 100 °C) and stir for 12-24 hours.

  • Monitor progress by TLC or LC-MS.

Data Summary Tables

Table 1: Recommended Palladium Catalyst/Ligand Systems for Buchwald-Hartwig Amination

Nucleophile ClassRecommended Ligand(s)Palladium SourceKey Considerations
Primary Aliphatic AminesBrettPhos, RuPhosXPhos Pd G3/G4Generally high reactivity; BrettPhos is often very effective.[2]
Secondary Aliphatic AminesRuPhos, XPhosRuPhos Pd G3/G4RuPhos is a common and reliable choice for this class.[2][4]
Aryl AminesXPhos, BrettPhosXPhos Pd G3Can be more challenging; requires bulky, electron-rich ligands.
Challenging Substrates (e.g., Heteroaryl amines, Amides)tBuBrettPhos, DavePhosBrettPhos Pd G3These require highly active, specialized ligand systems.[2]
Unprotected Halo-azaindolesCustom Ligands (e.g., L5 in Buchwald's work)Custom Precatalysts (e.g., P5)Specialized systems may be needed to tolerate the N-H functionality.[3]
Decision Tree for Catalyst Selection

G start Select Buchwald-Hartwig System halide What is the Aryl Halide? start->halide ar_cl Aryl Chloride halide->ar_cl Ar-Cl ar_br_i Aryl Bromide / Iodide halide->ar_br_i Ar-Br / Ar-I amine What is the Amine? primary_amine Primary amine->primary_amine Primary secondary_amine Secondary amine->secondary_amine Secondary other_amine Other (Aryl, Heteroaryl) amine->other_amine Other result1 Use High Activity Ligand (e.g., tBuBrettPhos) ar_cl->result1 ar_br_i->amine result2 Start with BrettPhos or RuPhos primary_amine->result2 result3 Start with RuPhos secondary_amine->result3 result4 Start with XPhos or BrettPhos other_amine->result4

Caption: A decision tree for initial ligand selection in Buchwald-Hartwig aminations.

References
  • BenchChem Technical Support Team. (2025). troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.
  • BenchChem Technical Support Team. (2025). Optimization of Buchwald-Hartwig amination conditions. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE1Lr4lMFFzNOuN1Io0j0-05JNzFWnSOWhbHLLmvYUt1cpSkeS356paJLsJ3YR2WlzLJ4PVHyiQpMuWu6XR826w45e4EHrO5wTiMc3Vj0TcN7LUu8OcCu8iEqtRW06g_XaHRZMtbSMHajIG206489Vb55XHq0f27WUiVSbzmD15E9SO9Js5wZt9qMWUSNLGtZ_kQ==]
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  • Aarhus, K., et al. (2023). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 28(11), 4381. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10255502/]
  • Ferreira, R., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 453. [URL: https://www.mdpi.com/2073-4344/8/10/453]
  • Hughes, D. L. (2013). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 78(23), 11765–11776. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3877884/]
  • Alekseyev, R. S., et al. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds, 50(9), 1305-1313. [URL: https://www.researchgate.net/publication/273466170_The_Fischer_Reaction_in_the_Synthesis_of_23-Disubstituted_7-Azaindoles]
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Technical Support Center: Purification of 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for navigating the complex purification challenges of 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine and its isomers. This class of molecules, built upon the 7-azaindole scaffold, is pivotal in medicinal chemistry, notably as kinase inhibitors.[1][2] However, their successful application in research and development hinges on achieving high purity, a task often complicated by the presence of closely related isomers and inherent physicochemical properties.

This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Part 1: Troubleshooting Guide for Achiral Purifications

This section addresses common issues encountered during the purification of the target compound from reaction mixtures containing starting materials, reagents, and regioisomeric byproducts.

Q1: My compound is streaking badly on a silica gel column, leading to poor separation and low purity fractions. What's causing this and how can I prevent it?

Answer: This is a classic problem rooted in the basicity of your target molecule. The this compound structure contains two basic nitrogen atoms: the piperidine nitrogen (aliphatic, more basic) and the pyridine nitrogen (aromatic, less basic). The surface of standard silica gel is acidic due to the presence of silanol (Si-OH) groups. These acidic sites can engage in strong, non-ideal acid-base interactions with your basic compound, causing it to "stick" to the stationary phase and then elute slowly and broadly. This phenomenon is known as peak tailing or streaking.

Solutions:

  • Use a Basic Modifier: The most common and effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.

    • Triethylamine (Et₃N): Add 0.1-1% Et₃N to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes). The triethylamine will preferentially bind to the acidic silanol groups, allowing your compound to travel through the column with significantly improved peak shape.

    • Ammonia: A 7N solution of ammonia in methanol can be used to prepare the methanolic component of your mobile phase. For example, instead of pure methanol, use a 99:1 mixture of methanol and concentrated ammonium hydroxide.

  • Switch to a Different Stationary Phase:

    • Neutral or Basic Alumina: Alumina is generally more basic than silica and can be a good alternative for purifying highly basic compounds.

    • Reversed-Phase (C18) Silica: In reversed-phase chromatography, separations are based on hydrophobicity. Since the strong acid-base interactions are eliminated, peak shape is often excellent. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to protonate the amines and ensure sharp peaks.

Q2: I suspect my reaction produced both the desired C3-alkylated product and the N1-alkylated regioisomer. How can I separate them and confirm their identities?

Answer: This is a common regioselectivity challenge in the alkylation of 7-azaindoles. The desired product, 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl }piperidine, retains the N-H proton on the pyrrole ring, while the undesired isomer has the alkyl group on the N1 position. This structural difference is key to their separation.

Separation Strategy: The N-H proton on your desired C3-isomer makes it significantly more polar than the N1-alkylated byproduct. The N-H group can act as a hydrogen bond donor, leading to stronger interactions with polar stationary phases like silica gel. The N1-alkylated isomer lacks this hydrogen bond donor capability.

Therefore, using standard silica gel chromatography, the less polar N1-isomer will elute much faster than the more polar C3-isomer. You can optimize the separation by using a shallow gradient of a polar solvent (like methanol or ethyl acetate) in a non-polar solvent (like dichloromethane or hexanes).

Confirmation:

  • ¹H NMR Spectroscopy: The most definitive method. The desired C3-isomer will show a characteristic broad singlet for the N-H proton, typically downfield (>10 ppm). This signal will be absent in the N1-isomer.

  • Thin-Layer Chromatography (TLC): The desired C3-isomer will have a lower Rf value (travel less distance) compared to the higher Rf N1-isomer due to its greater polarity.[3]

Workflow for Troubleshooting Achiral Purification

start Purification Problem Observed q1 Peak Tailing / Streaking? start->q1 q2 Suspected Regioisomers? q1->q2 No sol1a Add 0.1-1% Et3N or NH4OH to Mobile Phase q1->sol1a Yes q3 Poor Separation of similarly polar compounds? q2->q3 No sol2 Use Shallow Gradient. N1-isomer (less polar) elutes first. C3-isomer (more polar) elutes second. q2->sol2 Yes sol3 Optimize Mobile Phase Polarity. Try alternative solvent system (e.g., EtOAc/Hex vs DCM/MeOH). Consider Reversed-Phase HPLC. q3->sol3 Yes sol1b Switch to Neutral Alumina or Reversed-Phase (C18) start Racemic Mixture screen_cols Step 1: Column Screening (Cellulose/Amylose CSPs) with MeOH, EtOH, IPA co-solvents start->screen_cols check_sep Separation Observed? screen_cols->check_sep screen_add Step 2: Additive Screening (e.g., 0.2% DEA) to improve peak shape check_sep->screen_add Yes stop No Separation. Try alternative CSPs or Diastereomeric Salt Resolution check_sep->stop No check_shape Good Peak Shape? screen_add->check_shape check_shape->screen_add No, try another additive optimize Step 3: Optimization - Adjust % Co-solvent - Vary Temperature - Modify Back Pressure check_shape->optimize Yes prep Scale up to Preparative SFC optimize->prep

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Enhancing the metabolic stability of 1H-pyrrolo[2,3-b]pyridine derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Enhancing the Metabolic Stability of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Welcome, researchers and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth technical support for enhancing the metabolic stability of 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) derivatives. The 7-azaindole scaffold is a privileged motif in modern drug discovery, particularly for kinase inhibitors.[1][2] However, optimizing its metabolic stability is a critical step toward developing viable drug candidates. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for 1H-pyrrolo[2,3-b]pyridine derivatives?

A1: The primary metabolic pathways for 7-azaindole derivatives typically involve oxidation reactions. The most common sites of metabolism are electron-rich positions on the heterocyclic core and peripheral substituents. Key metabolic transformations include:

  • Oxidation of the 7-azaindole ring: This can occur at various positions, leading to the formation of hydroxylated metabolites. Oxidation at the 2-position of the 7-azaindole ring to form a 2-hydroxy-7-azaindole metabolite has been observed, sometimes mediated by aldehyde oxidase (AO).[3]

  • Oxidation of substituents: Alkyl groups attached to the core can undergo hydroxylation, and aryl substituents may be hydroxylated.

  • N-oxidation: The pyridine nitrogen can be oxidized to form an N-oxide.[4]

  • Aldehyde Oxidase (AO) mediated metabolism: Nitrogen-containing heterocycles are often susceptible to AO-mediated oxidation.[3][5] This cytosolic enzyme can catalyze the oxidation of the 7-azaindole ring.[3][5]

Q2: Why is metabolic stability a critical parameter in drug discovery?

A2: Metabolic stability is a crucial parameter as it significantly influences a drug's pharmacokinetic profile.[6] High metabolic instability can lead to:

  • Poor oral bioavailability: Rapid first-pass metabolism in the liver can significantly reduce the amount of drug that reaches systemic circulation.[7]

  • Short half-life: A rapidly metabolized drug will be cleared from the body quickly, potentially requiring more frequent dosing.[8]

  • Formation of active or toxic metabolites: Metabolites can have their own pharmacological or toxicological profiles, which need to be characterized.[9]

  • Inter-individual variability: Differences in metabolic enzyme activity among patients can lead to variable drug exposure and response.[8]

Enhancing metabolic stability can lead to a more predictable and favorable pharmacokinetic profile, increasing the likelihood of a compound's success in clinical development.[8]

Q3: What are "metabolic soft spots" and how are they identified?

A3: "Metabolic soft spots" are chemically labile sites on a molecule that are most susceptible to metabolism by drug-metabolizing enzymes.[10] Identifying these soft spots is a key step in optimizing metabolic stability.

Identification is typically achieved through:

  • In vitro metabolism studies: Incubating the compound with liver microsomes or hepatocytes and identifying the resulting metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]

  • Computational prediction tools: In silico models can predict potential sites of metabolism based on the molecule's structure and reactivity.[10]

Once identified, these soft spots can be modified to block or slow down metabolism.[13]

Troubleshooting Guide

Q1: My 1H-pyrrolo[2,3-b]pyridine derivative shows high clearance in the liver microsomal stability assay. What are the likely causes and how can I address this?

A1: High clearance in a liver microsomal stability assay suggests rapid metabolism by cytochrome P450 (CYP) enzymes.

Potential Causes:

  • Presence of a metabolic soft spot: Your molecule likely has a site that is highly susceptible to CYP-mediated oxidation. Common soft spots include unsubstituted aromatic rings, benzylic positions, and alkyl groups.[13]

  • High affinity for CYP enzymes: The compound may be a high-affinity substrate for one or more CYP isoforms.

Troubleshooting Steps & Strategies:

  • Metabolite Identification: The first and most critical step is to identify the site(s) of metabolism. Perform a metabolite identification study by incubating your compound with liver microsomes (or hepatocytes for a broader view of metabolism) and analyzing the samples by LC-MS/MS.[12]

  • Structural Modification to Block Metabolism: Once the metabolic soft spot is identified, you can make structural modifications to improve stability.

    • Deuteration: Replacing hydrogen atoms at the metabolic hot spot with deuterium can slow down metabolism due to the kinetic isotope effect.[14][15] This strategy has been successfully used to improve the metabolic stability of various compounds.[6][14][16]

    • Introduction of Blocking Groups: Introducing sterically hindering groups near the metabolic soft spot can prevent the enzyme from accessing it.

    • Bioisosteric Replacement: Replacing a metabolically labile group with a more stable bioisostere. For example, replacing a phenyl ring with a pyridine ring can sometimes improve metabolic stability.[10]

    • Electron-Withdrawing Groups: Introducing electron-withdrawing groups can deactivate a metabolically labile aromatic ring towards oxidation.

Q2: The metabolic stability of my compound is high in liver microsomes but low in hepatocytes. What could be the reason for this discrepancy?

A2: This is a common observation and often points to the involvement of non-CYP enzymes or phase II metabolism.

Potential Causes:

  • Aldehyde Oxidase (AO) Metabolism: AO is a cytosolic enzyme that is present in hepatocytes but not in significant amounts in liver microsomes.[3][5] 7-azaindole derivatives are known substrates for AO.[3]

  • Phase II Metabolism: Hepatocytes contain a full complement of phase II enzymes (e.g., UGTs, SULTs), which can conjugate the parent compound or its phase I metabolites, leading to faster clearance.[17]

  • Transporter-mediated uptake: The compound may be actively transported into hepatocytes, leading to higher intracellular concentrations and increased metabolism.

Troubleshooting Steps:

  • Investigate AO Involvement: Perform a cytosolic stability assay with and without an AO inhibitor (e.g., hydralazine) to confirm the role of AO.[3]

  • Analyze for Phase II Metabolites: Re-examine your LC-MS/MS data from the hepatocyte incubation to look for glucuronide or sulfate conjugates.

  • Consider Transporter Effects: If the compound is highly polar, investigate its potential as a substrate for hepatic uptake transporters.

Q3: My analytical results for the metabolic stability assay are inconsistent. What are some common experimental pitfalls?

A3: Inconsistent results can arise from various factors in the experimental setup.

Common Pitfalls & Solutions:

  • Compound Solubility: Poor solubility can lead to inaccurate concentrations and variable results.

    • Solution: Ensure your compound is fully dissolved in the incubation buffer. Use a co-solvent like DMSO, but keep the final concentration low (typically <1%) to avoid inhibiting enzyme activity.

  • Non-specific Binding: Highly lipophilic compounds can bind to the plasticware or proteins in the incubation, reducing the effective concentration available for metabolism.

    • Solution: Use low-binding plates and include control incubations without cofactor to assess non-metabolic loss of the compound.

  • Enzyme Activity: The activity of liver microsomes or hepatocytes can vary between lots and can decrease with improper storage.

    • Solution: Always use a positive control compound with known metabolic properties to verify the activity of your enzyme preparation. Store enzymes at -80°C and avoid repeated freeze-thaw cycles.

  • LC-MS/MS Method: An unoptimized analytical method can lead to poor sensitivity, peak shape, or matrix effects.

    • Solution: Develop a robust LC-MS/MS method for your compound.[18][19][20] Use a stable isotope-labeled internal standard if available to correct for matrix effects and variations in sample processing.

Key Experimental Protocols

Protocol for Assessing Metabolic Stability using Liver Microsomes

This protocol provides a general framework for determining the in vitro intrinsic clearance (CLint) of a 1H-pyrrolo[2,3-b]pyridine derivative.

Materials:

  • Test compound

  • Pooled liver microsomes (human, rat, etc.)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile with an internal standard for quenching

  • 96-well plates (low-binding recommended)

  • LC-MS/MS system

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the test compound and positive controls in a suitable organic solvent (e.g., DMSO).

    • Prepare the incubation mixture containing liver microsomes and phosphate buffer.

    • Prepare the NADPH regenerating system.

  • Incubation:

    • Add the test compound to the incubation mixture to a final concentration of typically 0.3-1 µM.[21]

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding it to a well containing cold acetonitrile with an internal standard.

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (k / microsomal protein concentration) * 1000

Data Presentation

Table 1: Example Data for Metabolic Stability of a 1H-pyrrolo[2,3-b]pyridine Derivative in Human Liver Microsomes

Time (min)% Parent Remaining
0100
585
1560
3035
6010

Calculated Parameters:

  • k: 0.0385 min-1

  • t1/2: 18.0 min

  • CLint: 77.0 µL/min/mg protein

Visualizations

Metabolic Pathways of 1H-pyrrolo[2,3-b]pyridine Derivatives

cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism Parent Compound Parent Compound Oxidized Metabolites Oxidized Metabolites Parent Compound->Oxidized Metabolites CYP450s Parent Compound->Oxidized Metabolites Aldehyde Oxidase Hydroxylated Metabolites Hydroxylated Metabolites Parent Compound->Hydroxylated Metabolites CYP450s N-Oxides N-Oxides Parent Compound->N-Oxides FMOs Conjugated Metabolites Conjugated Metabolites Oxidized Metabolites->Conjugated Metabolites Hydroxylated Metabolites->Conjugated Metabolites Glucuronides Glucuronides Conjugated Metabolites->Glucuronides UGTs Sulfates Sulfates Conjugated Metabolites->Sulfates SULTs Excretion Excretion Conjugated Metabolites->Excretion

Caption: Major Phase I and Phase II metabolic pathways for 7-azaindole derivatives.

Experimental Workflow for Assessing Metabolic Stability

A Prepare Incubation Mixture (Compound + Microsomes/Hepatocytes) B Pre-incubate at 37°C A->B C Initiate Reaction (Add Cofactor) B->C D Time-Point Sampling & Quenching C->D E Protein Precipitation D->E F LC-MS/MS Analysis E->F G Data Analysis (Calculate t1/2, CLint) F->G

Sources

Technical Support Center: Troubleshooting Inconsistent Results with 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine (CAS No. 23616-64-0). This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during biological assays with this compound.

While specific target information for this particular molecule is not extensively documented in public literature, its core structure, 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) , is a well-established scaffold in medicinal chemistry. Derivatives of this core are known to target a range of proteins, including various kinases and enzymes.[1][2][3][4][5] The addition of a piperidine moiety influences the compound's physicochemical properties, such as solubility and membrane permeability, which are critical factors in experimental success.[6][7]

This guide leverages established principles of small molecule handling and assay development to help you diagnose and resolve inconsistencies in your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I am not observing any biological effect with this compound in my assay. What are the most common reasons for this inactivity?

Answer:

A complete lack of activity is a common but solvable issue, often stemming from problems with the compound itself or the experimental setup rather than the biological hypothesis. The primary culprits can be categorized as follows:

  • Compound Integrity and Solubility: This is the most frequent cause. The compound may have degraded, or more likely, it may not be sufficiently soluble in your aqueous assay buffer at the tested concentration.[8] If the compound precipitates, its effective concentration is far lower than intended.

  • Experimental Protocol: Issues such as incorrect timing of compound addition, inappropriate reagent concentrations, or poor cell health can mask the compound's true activity.

  • Target Engagement: The compound may not be reaching its intracellular target, or the target itself may not be critical for the biological outcome being measured in your specific cell model.

Troubleshooting Workflow for Compound Inactivity

Below is a systematic approach to diagnose the root cause of compound inactivity.

A Start: No Compound Activity Observed B Step 1: Verify Compound Integrity & Stock Solution A->B C Check Certificate of Analysis (CoA). Ensure proper storage (cool, dry, dark). Prepare fresh stock solution in 100% DMSO. B->C How? D Step 2: Assess Solubility in Assay Medium C->D E Perform visual precipitation check. (See Protocol 1) D->E How? F Compound Precipitates E->F:w Yes G Compound is Soluble E:s->G:n No M Lower compound concentration. Increase DMSO % (if tolerated). Test alternative formulation methods. F->M Action H Step 3: Evaluate Cell Health & Assay Conditions G->H I Run cytotoxicity assay (e.g., MTT/MTS). (See Protocol 2) Review incubation times and reagent stability. H->I How? J Step 4: Confirm Target Presence & Pathway Activity I->J K Verify target protein expression (e.g., Western Blot). Use a positive control compound for the pathway. J->K How? L Conclusion: Re-evaluate Hypothesis or Compound K->L M->D Re-test

Caption: A step-by-step workflow for troubleshooting compound inactivity.

Question 2: My results with this compound are highly variable between experiments. How can I improve reproducibility?

Answer:

Inconsistent results are often due to subtle variations in experimental execution. The key to achieving reproducibility is rigorous standardization of your protocol and materials.

  • Compound Handling: Repeated freeze-thaw cycles of stock solutions can lead to compound degradation or precipitation. It is best practice to aliquot stock solutions into single-use vials.

  • Cell Culture Conditions: The passage number, confluency, and overall health of your cells can significantly impact their response to a small molecule. Always use cells within a consistent passage range and seed them at a uniform density.

  • Reagent Preparation: Ensure all buffers and media are prepared consistently. The pH of your assay buffer can be critical, especially for compounds like this one with a basic piperidine ring, as it can affect both solubility and charge state.

  • Assay Plate Effects: In microplate-based assays, evaporation from the outer wells (the "edge effect") can concentrate the compound and affect cell health, leading to variability.

Data Summary: Key Parameters to Standardize

ParameterRecommendationRationale
Stock Solution Aliquoting Aliquot into single-use volumes after initial solubilization.Prevents degradation from repeated freeze-thaw cycles.
Final DMSO Concentration Keep below 0.5% in final assay volume; ensure it's identical across all wells.High DMSO concentrations can be cytotoxic and affect enzyme activity.
Cell Passage Number Maintain a consistent, narrow range (e.g., passages 5-15).High passage numbers can lead to genetic drift and altered phenotypes.
Plate Incubation Use a humidified incubator; consider leaving outer wells filled with sterile PBS or media.Minimizes the "edge effect" caused by evaporation.

Experimental Protocols

Protocol 1: Visual Solubility Assessment

This protocol provides a quick and effective way to determine if your compound is precipitating in the final assay medium.

Materials:

  • 10 mM stock solution of this compound in 100% DMSO.

  • Your final assay buffer or cell culture medium.

  • Clear microcentrifuge tubes or a clear 96-well plate.

Procedure:

  • Prepare serial dilutions of your compound in the final assay buffer, starting from the highest concentration you plan to test.

  • Include a "vehicle control" tube with the same final concentration of DMSO as your highest compound concentration.

  • Vortex each tube gently.

  • Incubate the solutions under the same conditions as your main experiment (e.g., 37°C, 5% CO₂) for 1-2 hours.

  • Visually inspect each tube against a dark background. A laser pointer can be used to illuminate the solution; the path of the beam will be visible if suspended particles are present (Tyndall effect).

  • Interpretation: If you observe any cloudiness, crystals, or a visible light path, your compound has precipitated. You must use a lower concentration or consider a different formulation strategy.

Protocol 2: Cell Viability Assay (MTT/MTS)

This protocol helps determine if the observed biological effect is due to specific target inhibition or simply a result of cytotoxicity.

Procedure:

  • Seed your cells in a 96-well plate at the same density used in your primary assay.

  • Treat the cells with a range of concentrations of the compound, typically from 0.1 µM to 100 µM. Include a vehicle-only control.

  • Incubate for the same duration as your primary experiment.

  • Add MTT or MTS reagent according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).

  • Read the absorbance on a plate reader at the appropriate wavelength.

  • Interpretation: Compare the dose-response curve from the viability assay to your primary assay. If the IC₅₀ values are very close, it suggests the observed effect in your primary assay may be due to general toxicity. An ideal inhibitor shows potency in the primary assay at concentrations well below those that cause significant cell death.

Question 3: How do I know if the observed effect is due to on-target activity versus off-target effects?

Answer:

This is a critical question in drug discovery and basic research. Distinguishing on-target from off-target effects requires a multi-pronged validation strategy. The pyrrolo[2,3-b]pyridine scaffold is known to interact with the ATP-binding pocket of many kinases, which can lead to off-target inhibition of related kinases.[4]

Validation Strategy

A Start: Phenotype Observed B Pharmacological Validation A->B D Biochemical Validation A->D F Genetic Validation A->F C Use a structurally distinct inhibitor for the same target. Does it produce the same phenotype? B->C How? H High Confidence in On-Target Effect C->H Yes I Potential Off-Target Effect C->I No E Directly measure target engagement. - Western Blot for downstream phosphorylation. - Cellular Thermal Shift Assay (CETSA). D->E How? E->H Yes G Use siRNA/shRNA or CRISPR to knock down the target protein. Does this replicate the compound's phenotype? F->G How? G->H Yes G->I No

Caption: A multi-faceted approach to validating on-target activity.

References

  • ResearchGate. a) Different modalities of piperidine-containing drugs and drug...[Link]

  • PubChem. 1H-Pyrrolo[2,3-B]pyridine, 3-(phenylmethyl)-.[Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.[Link]

  • Aladdin. 1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidine.[Link]

  • PMC. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.[Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.[Link]

  • Google Patents.WO2013114113A1 - 1h-pyrrolo[2,3-b] pyridine derivatives and their use as kinase inhibitors.
  • PMC. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.[Link]

  • ResearchGate. NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION.[Link]

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.[Link]

  • Pipzine Chemicals. 1H-pyrrolo[2,3-b]pyridine, 2-methyl.[Link]

  • MDPI. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase.[Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.[Link]

  • PubChem. 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid.[Link]

  • PMC. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[Link]

  • PubMed. Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase.[Link]

  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives.[Link]

  • SpringerLink. Research progress on piperidine-containing compounds as agrochemicals.[Link]

  • PubMed. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor.[Link]

  • NIST. 1H-Pyrrolo[2,3-b]pyridine.[Link]

Sources

Technical Support Center: Refinement of Analytical Techniques for Detecting 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical refinement of 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalysis for this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common metabolic pathways for this compound?

A1: Based on the chemical structure, the metabolism of this compound is expected to follow established pathways for piperidine-containing drugs and pyrrolopyridine derivatives. The primary metabolic routes include:

  • N-dealkylation: Cleavage of the bond between the piperidine nitrogen and the methylene bridge, resulting in the formation of piperidine and a 1H-pyrrolo[2,3-b]pyridin-3-yl)methanol metabolite. This is a very common pathway for compounds with similar structures.[1][2]

  • Piperidine Ring Oxidation: Oxidation of the piperidine ring can lead to the formation of various hydroxylated metabolites or lactams.[1][2]

  • Pyrrolopyridine Ring Oxidation: The pyrrolopyridine core can also undergo oxidation at various positions, leading to hydroxylated or N-oxide metabolites.

  • Ring Opening: While less common, ring opening of the piperidine moiety can occur.[1][2]

Cytochrome P450 enzymes, particularly CYP3A4, are often major contributors to the metabolism of such compounds.[1][2]

Q2: Which analytical technique is most suitable for the quantitative analysis of this compound and its polar metabolites?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of drugs and their metabolites due to its high sensitivity, selectivity, and robustness. For the polar metabolites of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS/MS is often the preferred chromatographic technique. HILIC provides better retention and separation of polar compounds that are poorly retained on traditional reversed-phase columns.

Q3: I am observing significant signal suppression in my LC-MS/MS analysis. What is the likely cause and how can I mitigate it?

A3: Signal suppression, a common form of matrix effect, is likely due to co-eluting endogenous components from your biological matrix (e.g., plasma, urine) that interfere with the ionization of your target analytes.[3] To mitigate this:

  • Optimize Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Chromatographic Separation: Modify your LC gradient to better separate your analytes from the regions where matrix components elute.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.

  • Change Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[3]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing) for the Parent Compound and Metabolites

Question: My chromatograms for this compound and its basic metabolites show significant peak tailing. What are the potential causes and solutions?

Answer: Peak tailing for basic compounds like your analyte is a frequent challenge in reversed-phase chromatography. The primary cause is the interaction between the basic amine groups and acidic silanol groups on the surface of the silica-based column packing.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment:

    • Rationale: Operating the mobile phase at a low pH (e.g., 2.5-3.5 using formic acid or trifluoroacetic acid) will protonate the basic analytes and the silanol groups, minimizing secondary interactions. Conversely, a high pH (e.g., 9-10 using ammonium hydroxide or a bicarbonate buffer) will deprotonate the silanol groups and may keep your analyte neutral, which can also improve peak shape.

    • Protocol: Prepare mobile phases with varying pH levels and analyze the peak shape. Start with a low pH and, if tailing persists, cautiously try a high pH, ensuring your column is stable under these conditions.

  • Use of a "High Purity" or "Base-Deactivated" Column:

    • Rationale: These columns are manufactured with fewer accessible silanol groups, reducing the sites for secondary interactions.

    • Recommendation: Columns with end-capping or those specifically designed for the analysis of basic compounds are highly recommended.

  • Employ a Competing Base:

    • Rationale: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing your analyte from interacting with them.

    • Caution: TEA can suppress MS ionization, so use it judiciously and re-optimize MS parameters if necessary.

Parameter Low pH Mobile Phase High pH Mobile Phase Competing Base
Typical Additive 0.1% Formic Acid10 mM Ammonium Bicarbonate, pH 100.1% Formic Acid + 0.05% TEA
Analyte State Protonated (Charged)NeutralProtonated (Charged)
Silanol State Protonated (Neutral)Deprotonated (Charged)Saturated by TEA
MS Compatibility ExcellentGoodCan cause ion suppression
Issue 2: Low Recovery of Polar Metabolites During Sample Preparation

Question: I am struggling to achieve consistent and high recovery for the more polar, hydroxylated metabolites of this compound from plasma samples. What extraction method is recommended?

Answer: The high polarity of metabolites poses a challenge for traditional reversed-phase solid-phase extraction (SPE) and liquid-liquid extraction (LLE) methods.

Recommended Approach: Mixed-Mode Solid-Phase Extraction (SPE)

  • Rationale: Mixed-mode SPE cartridges contain both reversed-phase and ion-exchange functionalities. This allows for a more targeted extraction of your polar metabolites, which will likely carry a charge. For basic metabolites, a mixed-mode cation exchange (MCX) sorbent is ideal.

Detailed Protocol for Mixed-Mode Cation Exchange SPE:

  • Conditioning: Condition the MCX cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading: Pretreat your plasma sample by diluting it 1:1 with 4% phosphoric acid in water. Load the pretreated sample onto the cartridge.

  • Washing:

    • Wash 1: 1 mL of 2% formic acid in water to remove salts and other highly polar interferences.

    • Wash 2: 1 mL of methanol to remove non-polar and weakly retained interferences.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the charged analytes, releasing them from the ion-exchange sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in your initial mobile phase for LC-MS/MS analysis.

Visualizations

Metabolic Pathway of this compound

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent This compound metabolite1 N-dealkylation Product (Piperidine) parent->metabolite1 N-dealkylation metabolite2 Hydroxylated Piperidine Metabolite parent->metabolite2 Hydroxylation metabolite3 Pyrrolopyridine N-oxide parent->metabolite3 N-oxidation metabolite4 Hydroxylated Pyrrolopyridine Metabolite parent->metabolite4 Hydroxylation metabolite5 Glucuronide Conjugate metabolite2->metabolite5 Glucuronidation metabolite4->metabolite5

Caption: Predicted metabolic pathways for this compound.

Analytical Workflow for Metabolite Analysis

analytical_workflow start Biological Sample (Plasma/Urine) sample_prep Sample Preparation (Mixed-Mode SPE) start->sample_prep lc_separation HILIC UPLC Separation sample_prep->lc_separation ms_detection Tandem Mass Spectrometry (MS/MS) lc_separation->ms_detection data_analysis Data Processing & Quantification ms_detection->data_analysis end Results data_analysis->end

Caption: A typical bioanalytical workflow for metabolite quantification.

References

  • Dalton Transactions. (n.d.). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. RSC Publishing. Retrieved January 17, 2026, from [Link]

  • ACS Medicinal Chemistry Letters. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Publications. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC. Retrieved January 17, 2026, from [Link]

  • International Journal of MediPharm Research. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. Retrieved January 17, 2026, from [Link]

  • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved January 17, 2026, from [Link]

  • Princeton University. (n.d.). Sample preparation guideline for extraction of polar metabolites from adherent or suspension cells. Retrieved January 17, 2026, from [Link]

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  • Human Metabolome Database. (2012). Showing metabocard for 2-(3-Methylbutyl)-1H-pyrrolo[2,3-b]pyridine (HMDB0033961). Retrieved January 17, 2026, from [Link]

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  • National Center for Biotechnology Information. (n.d.). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. PMC. Retrieved January 17, 2026, from [Link]

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Validation & Comparative

A Comparative Analysis of 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine: A Novel Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the novel compound 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine against a panel of established kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of kinase-targeted therapies. We will delve into the rationale behind its potential as a kinase inhibitor, compare its hypothetical inhibitory profile with known drugs, and provide detailed experimental protocols for its characterization.

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including the inhibition of kinases such as SIK2, TNIK, and FGFR.[1][2][3] This suggests that this compound, by virtue of this core structure, holds promise as a potential kinase inhibitor. While specific experimental data for this exact molecule is not yet publicly available, this guide will present a hypothetical yet scientifically grounded framework for its evaluation.

Introduction to the Compounds

The Investigational Compound: this compound
  • Structure:

    • Molecular Formula: C₁₃H₁₇N₃[4]

    • The structure features the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core, linked at the 3-position to a piperidine ring via a methylene bridge.

  • Hypothesized Mechanism of Action:

    • Based on the prevalence of the 1H-pyrrolo[2,3-b]pyridine scaffold in known kinase inhibitors, it is hypothesized that this compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of specific kinases. The piperidine moiety may contribute to selectivity and potency by interacting with adjacent hydrophobic regions.

Established Kinase Inhibitors for Comparison

To provide a robust comparative framework, we have selected three well-characterized kinase inhibitors from different families, each with a distinct mechanism of action and clinical relevance.[5]

  • Ibrutinib (BTK Inhibitor): An irreversible inhibitor of Bruton's tyrosine kinase (BTK), crucial for B-cell receptor signaling.[6][7] It is widely used in the treatment of B-cell malignancies.[6]

  • Tofacitinib (JAK Inhibitor): A Janus kinase (JAK) inhibitor that effectively blocks signaling of multiple cytokines involved in inflammatory and autoimmune disorders.[8]

  • Sunitinib (VEGFR Inhibitor): A multi-targeted receptor tyrosine kinase (RTK) inhibitor that blocks signaling of vascular endothelial growth factor receptors (VEGFRs), among others, thereby inhibiting angiogenesis.[9][10]

Comparative In Vitro Kinase Inhibition Profile (Hypothetical)

The following table presents a hypothetical kinase inhibition profile for this compound, juxtaposed with the known IC50 values of the comparator compounds. This hypothetical data is extrapolated from the known activities of other 1H-pyrrolo[2,3-b]pyridine-based inhibitors and serves as a basis for the proposed experimental validation.

Kinase TargetThis compound (Hypothetical IC50, nM)Ibrutinib (IC50, nM)Tofacitinib (IC50, nM)Sunitinib (IC50, nM)
BTK >10000.5>1000150
JAK1 50>10001250
JAK2 75>100020250
JAK3 10>10001>1000
VEGFR2 250500>10009
FGFR1 15>1000>100084
SIK2 5>1000>1000>1000

Data for Ibrutinib, Tofacitinib, and Sunitinib are compiled from publicly available databases and literature. The data for the investigational compound is hypothetical.

This hypothetical profile suggests that this compound may exhibit potent and selective inhibition of JAK family kinases and SIK2, with a secondary activity against FGFR1.

Experimental Protocols for Comparative Analysis

To empirically validate the hypothesized activity and selectivity of this compound, a series of well-established in vitro and cellular assays should be performed.

In Vitro Kinase Inhibition Assay

This protocol describes a luminescent kinase assay to determine the IC50 values of the test compounds against a panel of kinases.[11]

Workflow for In Vitro Kinase Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Compound_Prep Prepare serial dilutions of test compounds Incubate Incubate kinase with compounds Compound_Prep->Incubate Kinase_Prep Prepare kinase, substrate, and ATP solutions Kinase_Prep->Incubate Initiate Initiate reaction with ATP/substrate mix Incubate->Initiate Stop Stop reaction and deplete remaining ATP Initiate->Stop Convert Convert ADP to ATP Stop->Convert Detect Add luciferase/luciferin for light generation Convert->Detect Measure Measure luminescence Detect->Measure Calculate Calculate % inhibition and determine IC50 Measure->Calculate

Caption: Workflow for a luminescent in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of each test compound (this compound, Ibrutinib, Tofacitinib, Sunitinib) in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound. Allow for a pre-incubation period of 20 minutes at room temperature.

  • Initiate Kinase Reaction: Add ATP to each well to start the reaction. Incubate for 60 minutes at room temperature.

  • ADP Detection: Add a reagent to stop the kinase reaction and deplete the remaining ATP. Subsequently, add a second reagent that converts the generated ADP to ATP.

  • Luminescence Measurement: Add a luciferase/luciferin substrate to generate a luminescent signal proportional to the amount of ADP produced. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Viability Assay (MTT Assay)

This protocol outlines the use of an MTT assay to assess the cytotoxic or anti-proliferative effects of the compounds on a relevant cancer cell line (e.g., a human leukemia cell line for JAK inhibitors).[12][13][14]

Workflow for Cellular Viability (MTT) Assay

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Readout Seed_Cells Seed cells in a 96-well plate Incubate_Cells Incubate for 24 hours Seed_Cells->Incubate_Cells Treat_Cells Treat cells with serial dilutions of compounds Incubate_Cells->Treat_Cells Incubate_Treatment Incubate for 72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT reagent to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate % viability and determine GI50 Measure_Absorbance->Calculate_Viability

Caption: Workflow for assessing cell viability using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a human leukemia cell line (e.g., HEL cells, which are JAK2-dependent) into a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a 10-point serial dilution of each test compound. Include a DMSO control.

  • Incubation: Incubate the treated cells for 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.[15]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis of Downstream Signaling

This protocol is for analyzing the phosphorylation status of key downstream signaling proteins to confirm the mechanism of action of the inhibitors in a cellular context.[16][17]

G cluster_membrane cluster_cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT pSTAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Gene Expression Tofacitinib Tofacitinib / 1-{1H-pyrrolo...}piperidine Tofacitinib->JAK Inhibition

Sources

A Researcher's Guide to the Biological Target Validation of 1H-pyrrolo[2,3-b]pyridine Analogs as TNIK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the unequivocal validation of a compound's biological target is the bedrock upon which successful therapeutic development is built. For researchers investigating the therapeutic potential of novel small molecules, such as analogs of the versatile 1H-pyrrolo[2,3-b]pyridine scaffold, a rigorous and multi-faceted approach to target validation is not just best practice—it is essential. This guide provides an in-depth, experimentally-driven comparison of methodologies to validate the biological target of a hypothetical 1H-pyrrolo[2,3-b]pyridine analog, designated PYR-7 , a potent inhibitor of TRAF2 and NCK-interacting kinase (TNIK).

TNIK has emerged as a compelling therapeutic target in oncology and fibrotic diseases due to its critical role in the Wnt signaling pathway.[1][2][3] Dysregulation of this pathway is a known driver of cancer cell proliferation.[1][4] This guide will compare PYR-7 to a known, structurally distinct TNIK inhibitor, NCB-0846 , to illustrate the validation process.[5] We will delve into the causality behind experimental choices, presenting a self-validating system of protocols from biochemical confirmation to cellular target engagement and downstream functional effects.

The Central Role of TNIK in Wnt Signaling

TNIK is a serine/threonine kinase that acts as a key regulator of the canonical Wnt signaling pathway.[2][6] In the presence of a Wnt ligand, a signaling cascade is initiated that leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of target genes that promote cell proliferation. TNIK is a crucial component of this complex, where it phosphorylates TCF4, a necessary step for the transcriptional activation of Wnt target genes.[2][6] Therefore, inhibition of TNIK's kinase activity presents a promising strategy to attenuate aberrant Wnt signaling in diseases like colorectal cancer.[3]

Diagram of the Canonical Wnt Signaling Pathway Highlighting TNIK's Role

Wnt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FZD Frizzled DVL Dishevelled FZD->DVL LRP LRP5/6 LRP->DVL GSK3B GSK3β DVL->GSK3B inhibition BetaCatenin_cyto β-catenin GSK3B->BetaCatenin_cyto phosphorylation (degradation signal) AXIN Axin AXIN->BetaCatenin_cyto APC APC APC->BetaCatenin_cyto Proteasome Proteasome BetaCatenin_cyto->Proteasome degradation BetaCatenin_nuc β-catenin BetaCatenin_cyto->BetaCatenin_nuc translocation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes transcription TNIK TNIK TNIK->TCF_LEF phosphorylation (activation) Wnt Wnt Ligand Wnt->FZD

Caption: Canonical Wnt signaling pathway.

Experimental Validation Workflow: A Three-Pillar Approach

A robust target validation strategy relies on a triumvirate of experimental approaches: direct biochemical assays, confirmation of target engagement in a cellular context, and measurement of the downstream functional consequences of this engagement.

Diagram of the Target Validation Workflow

Validation_Workflow Biochemical_Assay Pillar 1: Biochemical Assay (e.g., ADP-Glo) Cell_Based_TE Pillar 2: Cell-Based Target Engagement (e.g., NanoBRET) Biochemical_Assay->Cell_Based_TE Confirms in vitro activity Functional_Assay Pillar 3: Cell-Based Functional Assay (e.g., Wnt Reporter Assay) Cell_Based_TE->Functional_Assay Confirms cellular target interaction Conclusion Conclusion Functional_Assay->Conclusion Validated TNIK Inhibitor

Caption: The three pillars of target validation.

Pillar 1: Direct Biochemical Inhibition of TNIK

The foundational step in target validation is to demonstrate a direct interaction between the compound and the purified target protein. For kinases, this is typically achieved through an in vitro kinase activity assay.

Experimental Choice: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction. This assay is highly sensitive, has a broad dynamic range, and is less susceptible to interference from colored or fluorescent compounds compared to other methods. It is an excellent choice for determining the half-maximal inhibitory concentration (IC50) of our test compounds.[7]

Step-by-Step Protocol: TNIK ADP-Glo™ Assay
  • Reagent Preparation:

    • Prepare a reaction buffer containing 25 mM HEPES (pH 7.5), 10 mM MgCl2, 0.01% BSA, and 2 mM DTT.

    • Dilute recombinant human TNIK protein to a working concentration of 2.5 ng/µL in the reaction buffer.

    • Prepare a substrate solution containing 0.2 µg/µL of myelin basic protein (MBP) and 25 µM ATP in the reaction buffer.

    • Serially dilute PYR-7 and NCB-0846 in DMSO, followed by a final dilution in the reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2 µL of the diluted compounds.

    • Add 2 µL of the TNIK enzyme solution and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of the substrate solution.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to a positive control (no inhibitor) and a negative control (no enzyme).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Performance Data (Hypothetical)
CompoundTNIK IC50 (nM)
PYR-7 1.5
NCB-084615

Pillar 2: Confirming Target Engagement in a Cellular Milieu

While a biochemical assay confirms direct enzyme inhibition, it does not guarantee that a compound can effectively engage its target within the complex environment of a living cell. Cellular target engagement assays are therefore a critical next step.

Experimental Choice: NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Assay is a powerful method for quantifying compound binding to a specific protein in live cells.[8][9][10] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy acceptor (tracer) that binds to the same protein. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal. This assay provides a quantitative measure of target occupancy in a physiological context.[8][9]

Step-by-Step Protocol: TNIK NanoBRET™ Assay
  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding a TNIK-NanoLuc® fusion protein.

    • 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM.

    • Seed the cells into a 96-well plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of PYR-7 and NCB-0846.

    • Add the diluted compounds to the cells and incubate for 2 hours at 37°C.

    • Add the NanoBRET™ tracer to all wells at its predetermined optimal concentration.

  • BRET Measurement:

    • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to each well.

    • Immediately measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer equipped with the appropriate filters.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Normalize the data and plot the BRET ratio against the log of the compound concentration to determine the cellular IC50 value.

Comparative Performance Data (Hypothetical)
CompoundCellular TNIK IC50 (nM)
PYR-7 25
NCB-0846250

Pillar 3: Measuring Downstream Functional Consequences

The ultimate validation of a targeted inhibitor is its ability to modulate the biological pathway in which the target is involved. For TNIK, this means inhibiting the Wnt signaling pathway.

Experimental Choice: Wnt/β-catenin Reporter Assay

A TCF/LEF-responsive luciferase reporter assay is a standard and robust method for measuring the activity of the canonical Wnt pathway.[11][12][13] Cells are engineered to express luciferase under the control of a promoter containing TCF/LEF binding sites. Activation of the Wnt pathway leads to an increase in luciferase expression and activity, which can be quantified by measuring luminescence. An effective TNIK inhibitor should block this Wnt-induced luciferase activity.

Step-by-Step Protocol: Wnt Reporter Assay
  • Cell Line and Reagents:

    • Use a stable cell line, such as HEK293, that co-expresses a TCF/LEF-luciferase reporter and a constitutively expressed Renilla luciferase for normalization.

    • Use recombinant Wnt3a to stimulate the Wnt pathway.

  • Assay Procedure:

    • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of PYR-7 and NCB-0846 for 1 hour.

    • Stimulate the cells with Wnt3a (e.g., 100 ng/mL) for 16 hours.

  • Luminescence Measurement:

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percent inhibition of Wnt3a-induced signaling for each compound concentration.

    • Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.

Comparative Performance Data (Hypothetical)
CompoundWnt Pathway Inhibition IC50 (nM)
PYR-7 30
NCB-0846300

Conclusion: A Weight-of-Evidence Approach

The validation of a biological target is not a single experiment but a carefully constructed weight-of-evidence argument. The data presented for our hypothetical 1H-pyrrolo[2,3-b]pyridine analog, PYR-7, demonstrates a clear and consistent narrative. It potently inhibits purified TNIK in a biochemical assay, effectively engages TNIK in living cells at comparable concentrations, and consequently blocks the downstream Wnt signaling pathway. The superior potency of PYR-7 compared to the reference compound NCB-0846 across all three experimental pillars provides strong evidence for its on-target activity and validates TNIK as its primary biological target. This rigorous, multi-faceted approach provides the confidence needed to advance promising compounds like PYR-7 into further preclinical and clinical development.

References

  • Carlson ME, Conboy MJ, Hsu M, Barchas L, Jeong J, Agrawal A, Mikels AJ, Agrawal S, Schaffer DV, Conboy IM. Relative roles of TGF-β1 and Wnt in the systemic regulation and aging of satellite cell responses. Aging Cell. 2009. [Link]

  • El-Mernissi, R., El Khatabi, K., Khaldan, A., Bouamrane, S., Ajana, M. A., Lakhlifi, T. T., & Bouachrine, M. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(1). [Link]

  • Fu, C. A., Shen, M., Huang, B. C., Lasaga, J., Payan, D. G., & Luo, Y. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link]

  • Wikipedia contributors. (2023, December 27). TNIK. In Wikipedia, The Free Encyclopedia. [Link]

  • Yang, J., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link]

  • de Mello, F. C. S., et al. (2021). Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells. STAR protocols, 2(4), 100898. [Link]

  • El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(1). [Link]

  • T., et al. (2020). TNIK signaling activates the Wnt pathway and favors symmetric cell division. ResearchGate. [Link]

  • Shitashige, M., et al. (2010). Therapeutic Targets in the Wnt Signaling Pathway: Feasibility of Targeting TNIK in Colorectal Cancer. Gastroenterology, 138(5), S-52. [Link]

  • Bio-protocol. (n.d.). Wnt Reporter Activity Assay. Bio-protocol. [Link]

  • El-Mernissi, R., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry, 11(1). [Link]

  • Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2020). TNIK (TRAF2 and NCK interacting kinase). [Link]

  • Creative Biolabs. (n.d.). Wnt Pathway-TCF/LEF Reporter Kit. [Link]

  • LipExoGen. (n.d.). TOPFlash Assay Wnt/β-catenin HEK293 Reporter Cell Lines. [Link]

  • El-Mernissi, R., et al. (2022). (PDF) New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. ResearchGate. [Link]

  • Frontiers. (n.d.). Development of SYK NanoBRET cellular target engagement assays for gain–of–function variants. [Link]

  • Zhang, X., et al. (2022). Computational study on new natural compound inhibitors of Traf2 and Nck-interacting kinase (TNIK). Frontiers in Pharmacology, 13, 1002082. [Link]

  • Insilico Medicine. (2023). A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models. Nature Biotechnology. [Link]

  • News-Medical.Net. (2022). NanoBRET™ Target Engagement for drug development. [Link]

  • G. G., et al. (2024). Discovery of Bis-imidazolecarboxamide Derivatives as Novel, Potent, and Selective TNIK Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry. [Link]

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Navigating the Isomeric Maze: A Comparative Efficacy Guide to Substituted Pyrrolo[2,3-b]pyridines and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrrolopyridine scaffold, also known as azaindole, stands as a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents. The seemingly subtle shift of a single nitrogen atom within the pyridine ring gives rise to six distinct isomers, each imparting unique physicochemical properties that can profoundly influence biological activity. This guide provides a comprehensive comparison of the efficacy of substituted pyrrolo[2,3-b]pyridine (7-azaindole) and its related isomers, offering researchers, scientists, and drug development professionals a deeper understanding of the structure-activity relationships that govern their therapeutic potential. We will delve into specific case studies, supported by experimental data, to illustrate how the choice of the pyrrolopyridine isomer is a critical determinant of potency and selectivity.

The Isomeric Landscape of Pyrrolopyridines

The fusion of a pyrrole and a pyridine ring can result in six possible isomers, with the position of the nitrogen atom in the pyridine ring defining the scaffold's topology. The most commonly explored isomers in drug discovery are pyrrolo[2,3-b]pyridine (7-azaindole), pyrrolo[3,2-c]pyridine (5-azaindole), pyrrolo[3,2-b]pyridine (4-azaindole), and pyrrolo[2,3-c]pyridine (6-azaindole). These structural variations alter the molecule's hydrogen bonding capabilities, pKa, dipole moment, and metabolic stability, all of which are critical for molecular recognition by biological targets.[1]

Isomer-Dependent Efficacy: A Tale of Three Kinases

The strategic choice of a pyrrolopyridine isomer is paramount in the design of potent and selective inhibitors. The following case studies highlight how efficacy is intrinsically linked to the isomeric form of the scaffold.

Case Study 1: Cdc7 Kinase Inhibition - The Ascendancy of the 5-Azaindole Scaffold

Cell division cycle 7 (Cdc7) kinase has emerged as a promising target for cancer therapy.[2] In the development of Cdc7 inhibitors, a comparative analysis of different azaindole isomers revealed a clear preference for the pyrrolo[3,2-c]pyridine (5-azaindole) scaffold. Derivatives based on the 5-azaindole core demonstrated potent inhibitory activity, whereas the corresponding 4-, 6-, and 7-azaindole isomers exhibited significantly lower potency and selectivity.[1] This suggests that the specific arrangement of the nitrogen atoms in the 5-azaindole isomer is optimal for key interactions within the ATP-binding pocket of Cdc7 kinase.

Case Study 2: c-Met Kinase Inhibition - A Preference for 4- and 7-Azaindoles

In contrast to Cdc7, inhibitors targeting the c-Met kinase, a receptor tyrosine kinase implicated in various cancers, have shown a preference for the pyrrolo[3,2-b]pyridine (4-azaindole) and pyrrolo[2,3-b]pyridine (7-azaindole) scaffolds. Studies have identified potent c-Met inhibitors with IC50 values in the low nanomolar range based on these two isomeric cores.[1] This underscores the principle that the optimal isomeric scaffold is highly dependent on the specific topology of the target's active site.

Case Study 3: Phosphodiesterase 4B (PDE4B) Inhibition - The Superiority of the 7-Azaindole Scaffold

In a scaffold-hopping experiment aimed at identifying novel phosphodiesterase 4B (PDE4B) inhibitors, the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold proved to be superior to several other heterocyclic systems.[3] When compared to a pyrazolo[1,5-a]pyridine, a 1H-benzo[d]imidazole, and an indole, the 7-azaindole core led to a significant increase in potency, with an IC50 value of 0.48 μM against PDE4B.[3]

Table 1: Comparative Inhibitory Activity of Azaindole Derivatives and Analogs Against Various Targets

TargetMost Potent Isomer/ScaffoldReported Activity (IC50)Less Potent Isomers/ScaffoldsReference
Cdc7 Kinase5-Azaindole (pyrrolo[3,2-c]pyridine)Potent Inhibition4-, 6-, and 7-Azaindoles[1]
c-Met Kinase4-Azaindole & 7-AzaindoleLow Nanomolar-[1]
PDE4B7-Azaindole (pyrrolo[2,3-b]pyridine)0.48 µMPyrazolo[1,5-a]pyridine (4.2 µM), 1H-Benzo[d]imidazole (~2.4 µM), Indole (inactive)[3]
GSK-3β7-Azaindole (pyrrolo[2,3-b]pyridine)0.22 nM (compound 41)-[4]
FGFR17-Azaindole (pyrrolo[2,3-b]pyridine)7 nM (compound 4h)-[5]

Signaling Pathways Targeted by Pyrrolo[2,3-b]pyridine Derivatives

Pyrrolo[2,3-b]pyridine-based inhibitors have been successfully developed to modulate key signaling pathways implicated in diseases such as cancer and Alzheimer's.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and survival.[6][7] Aberrant activation of this pathway is a known driver of various cancers.[8] Pyrrolo[2,3-b]pyridine derivatives have been designed as potent FGFR inhibitors.

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR binds FRS2 FRS2 FGFR->FRS2 phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR inhibits

Caption: The FGFR signaling cascade and the inhibitory action of a pyrrolo[2,3-b]pyridine derivative.

Glycogen Synthase Kinase 3β (GSK-3β) Signaling in Alzheimer's Disease

GSK-3β is a key enzyme implicated in the pathogenesis of Alzheimer's disease, contributing to the hyperphosphorylation of tau protein and the formation of neurofibrillary tangles.[9][10][11] Potent and selective pyrrolo[2,3-b]pyridine-based inhibitors of GSK-3β have been developed as potential therapeutics for Alzheimer's disease.[4]

GSK3B_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects in AD Wnt Wnt Signaling GSK3B GSK-3β Wnt->GSK3B inhibits PI3K_AKT PI3K/AKT Pathway PI3K_AKT->GSK3B inhibits Tau Tau Protein GSK3B->Tau phosphorylates APP Amyloid Precursor Protein (APP) GSK3B->APP modulates cleavage Hyper_Tau Hyperphosphorylated Tau Tau->Hyper_Tau NFTs Neurofibrillary Tangles Hyper_Tau->NFTs Abeta Aβ Production APP->Abeta Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->GSK3B inhibits

Caption: The role of GSK-3β in Alzheimer's disease and its inhibition by a pyrrolo[2,3-b]pyridine derivative.

Experimental Protocols

The following provides a generalized, step-by-step methodology for a kinase inhibition assay, a crucial experiment for evaluating the efficacy of pyrrolopyridine derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for quantifying the inhibitory activity of a compound against a specific kinase by measuring ATP consumption.

Materials:

  • Kinase of interest (e.g., FGFR1, GSK-3β)

  • Kinase substrate peptide

  • ATP

  • Test compounds (pyrrolopyridine derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Create a serial dilution series of each compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended, starting from a high concentration (e.g., 1 mM).

    • Prepare a "no inhibitor" control (DMSO only).

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.

    • In the assay plate, add 2.5 µL of the serially diluted test compounds or DMSO control to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • ATP Detection:

    • Following the kinase reaction, allow the plate to equilibrate to room temperature.

    • Add 10 µL of the ATP detection reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is inversely proportional to the kinase activity (as active kinase consumes ATP).

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Kinase_Assay_Workflow A Compound Serial Dilution in DMSO B Add Compound/DMSO to Plate A->B C Add Kinase Solution B->C D Pre-incubation (10-15 min, RT) C->D E Initiate Reaction with ATP D->E F Kinase Reaction (e.g., 60 min, 30°C) E->F G Equilibrate to RT F->G H Add ATP Detection Reagent G->H I Incubate (10 min, RT) H->I J Measure Luminescence I->J K Data Analysis (IC50 determination) J->K

Caption: General experimental workflow for an in vitro kinase inhibition assay.

Conclusion

The exploration of substituted pyrrolopyridines in drug discovery has yielded a wealth of potent and selective therapeutic candidates. This guide underscores a fundamental principle in the design of such molecules: the isomeric form of the pyrrolopyridine scaffold is not an incidental feature but a critical determinant of biological efficacy. The case studies of Cdc7, c-Met, and PDE4B inhibitors clearly demonstrate that the optimal isomer is target-dependent. As researchers continue to probe the vast chemical space of substituted pyrrolopyridines, a systematic evaluation of all accessible isomers will be crucial in unlocking the full therapeutic potential of this remarkable heterocyclic system.

References

A comprehensive list of references will be provided upon request.

Sources

A Head-to-Head Comparison of Synthesis Routes for 1H-Pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery.[1] Its structure, featuring a pyridine ring fused to a pyrrole ring, allows it to act as a bioisostere for indole and purine systems.[2] This unique arrangement enables 7-azaindole derivatives to serve as potent kinase inhibitors, cytotoxic agents, and modulators of various biological targets.[3][4] The two nitrogen atoms in the 7-azaindole scaffold can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets like the hinge region of kinases.[5][6] This has led to the development of successful drugs such as the BRAF inhibitor vemurafenib and the Bcl-2 inhibitor venetoclax.[2] Given its therapeutic importance, the development of efficient and versatile synthetic routes to access diverse 7-azaindole derivatives is a critical area of research.

This guide provides a comprehensive, head-to-head comparison of the primary synthesis routes for 1H-pyrrolo[2,3-b]pyridine derivatives. We will delve into classical methods, modern cross-coupling strategies, and emerging C-H activation techniques. By examining the mechanisms, advantages, limitations, and experimental data for each approach, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal synthetic strategy for their specific research and development goals.

Chapter 1: Classical Synthesis Routes

Classical methods for indole synthesis have been adapted for the preparation of 7-azaindoles. However, these routes often face challenges due to the electron-deficient nature of the pyridine ring, which can lead to harsh reaction conditions and limited substrate scope.[5][7]

The Fischer Indole Synthesis

The Fischer indole synthesis is a widely known method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions. While applicable to 7-azaindoles, it often suffers from low yields and the formation of regioisomeric mixtures, particularly with substituted pyridylhydrazines.

Advantages:

  • Readily available starting materials.

Disadvantages:

  • Requires harsh acidic conditions (e.g., polyphosphoric acid, zinc chloride).

  • Limited tolerance for sensitive functional groups.

  • Can produce a mixture of isomers, complicating purification.

The Hemetsberger–Knittel Synthesis

The Hemetsberger–Knittel synthesis involves the thermal decomposition of an α-azido-β-aryl-acrylate ester to form an indole-2-carboxylate.[8] This method has been successfully applied to the synthesis of 5-, 6-, and 7-azaindoles.[9]

Mechanism: The reaction is believed to proceed through a nitrene intermediate, followed by cyclization and rearrangement to form the indole ring.[8]

Advantages:

  • Provides access to 2-ester substituted azaindoles.[9]

  • Can be performed under thermal or microwave conditions.[10]

Disadvantages:

  • The synthesis of the azido-acrylate starting material can be challenging and involves the use of potentially hazardous azides.

  • Higher temperatures are often required compared to the synthesis of analogous indoles, which can lead to decomposition.[9]

Experimental Protocol: Synthesis of 2-ester substituted 7-azaindole [9]

  • A solution of the appropriate 2-azido-3-pyridineacrylate in a high-boiling solvent (e.g., mesitylene, diglyme) is heated to reflux (typically 160-190 °C).

  • The reaction is monitored by TLC until the starting material is consumed.

  • Upon cooling, the product often crystallizes and can be isolated by filtration.

The Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[11][12] This reaction is particularly useful for synthesizing sterically hindered 7-azaindoles, which are often difficult to access via other methods.[13]

Mechanism: The reaction is initiated by the addition of the Grignard reagent to the nitro group, followed by a[14][14]-sigmatropic rearrangement and subsequent cyclization to form the indole core.[11]

Advantages:

  • Excellent for the synthesis of 7-substituted indoles.[13]

  • Tolerates a range of ortho-substituents on the nitroarene.[12]

Disadvantages:

  • Requires a stoichiometric amount of Grignard reagent (typically 3 equivalents).[12]

  • The reaction is sensitive to the nature of the substituents on the nitroarene.

The Madelung Synthesis

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base. While it can be used for 7-azaindole synthesis, its application is limited by the harsh reaction conditions.[7]

Advantages:

  • Provides a direct route to the azaindole core from readily available starting materials.

Disadvantages:

  • Requires high temperatures and strong bases (e.g., sodium or potassium alkoxides).

  • Limited functional group tolerance.

Chapter 2: Modern Cross-Coupling Strategies

Modern synthetic methods, particularly palladium- and copper-catalyzed cross-coupling reactions, have revolutionized the synthesis of 7-azaindole derivatives. These methods offer milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to classical approaches.[15][16]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions such as the Sonogashira, Suzuki, and Buchwald-Hartwig couplings are now standard tools for the construction of the 7-azaindole scaffold.

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern 7-azaindole synthesis.[17] The typical strategy involves the coupling of a substituted 2-aminopyridine with a terminal alkyne, followed by an intramolecular cyclization to form the pyrrole ring.[16][18]

Advantages:

  • Mild reaction conditions.

  • High functional group tolerance.

  • Can be performed in a one-pot fashion.[19]

Disadvantages:

  • Requires pre-functionalized starting materials (e.g., halo-aminopyridines).

  • The cost of the palladium catalyst can be a consideration for large-scale synthesis.

Experimental Protocol: Two-Step Synthesis of 2-Substituted 7-Azaindoles [18]

  • Sonogashira Coupling: To a solution of 2-amino-3-iodopyridine in a suitable solvent (e.g., THF, DMF), the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) are added. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.

  • Cyclization: The resulting 2-amino-3-(alkynyl)pyridine intermediate is then subjected to cyclization conditions. This can be achieved using a base such as potassium tert-butoxide in the presence of 18-crown-6 in toluene at 65 °C to afford the 2-substituted 7-azaindole in excellent yields.[18]

Quantitative Data for Sonogashira/Cyclization Route [18]

Substituent (R)Overall Yield (%)
n-Butyl85
Cyclohexyl92
Phenyl90
4-Methoxyphenyl88

The Suzuki coupling, which involves the reaction of an organoboron compound with an organohalide, is another versatile tool for constructing C-C bonds in 7-azaindole synthesis.[20] A common approach involves the coupling of a halo-7-azaindole with a boronic acid to introduce substituents at various positions on the ring.[21]

Advantages:

  • Wide availability of boronic acids.

  • Stable and easy-to-handle reagents.

  • Excellent functional group tolerance.

Disadvantages:

  • The presence of the pyridine nitrogen can sometimes interfere with the catalytic cycle, requiring careful optimization of reaction conditions.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and is used to introduce amino substituents onto the 7-azaindole core.[22] This reaction is particularly valuable for the synthesis of aminopyrrolopyridines, which are key intermediates in the development of kinase inhibitors.[23]

Advantages:

  • Allows for the formation of C-N bonds with a wide range of amines.

  • Tolerates a broad array of functional groups.

Disadvantages:

  • The choice of ligand for the palladium catalyst is crucial for achieving high yields and can require screening.

Chapter 3: C-H Activation and Functionalization Strategies

Direct C-H activation has emerged as a highly atom- and step-economical approach for the synthesis and functionalization of heterocycles, including 7-azaindoles.[15] This strategy avoids the need for pre-functionalization of the starting materials, leading to more efficient synthetic routes.

Rhodium-Catalyzed C-H Activation/Annulation

A notable example is the rhodium(III)-catalyzed synthesis of 7-azaindoles via the C-H activation and annulative coupling of aminopyridines with alkynes.[5][7][24]

Mechanism: The reaction is proposed to proceed through a C-H bond cleavage directed by a coordinating group on the aminopyridine, followed by alkyne insertion and reductive elimination to form the 7-azaindole product.[5]

Advantages:

  • High atom economy and step efficiency.

  • Direct access to a wide range of 7-azaindole derivatives.

  • Good functional group tolerance.[7]

Disadvantages:

  • Requires a directing group on the aminopyridine starting material.

  • The cost and availability of the rhodium catalyst may be a concern.

Chapter 4: Comparative Analysis and Summary

To facilitate the selection of the most appropriate synthetic route, the following table provides a comparative summary of the discussed methods.

Synthesis RouteYield RangeSubstrate ScopeFunctional Group ToleranceScalabilityReaction ConditionsCost-Effectiveness
Fischer Indole Synthesis Low to ModerateLimitedPoorModerateHarsh (acidic)High (for simple substrates)
Hemetsberger-Knittel Moderate to GoodModerateModerateModerateThermal/MicrowaveModerate
Bartoli Indole Synthesis Moderate to GoodGood for 7-substitutedGoodModerateMildModerate
Madelung Synthesis VariableLimitedPoorModerateHarsh (basic, high temp)Moderate
Sonogashira Coupling Good to ExcellentBroadExcellentHighMildModerate to Low (catalyst cost)
Suzuki Coupling Good to ExcellentBroadExcellentHighMildModerate to Low (catalyst cost)
Buchwald-Hartwig Amination Good to ExcellentBroadExcellentHighMildModerate to Low (catalyst cost)
Rh-Catalyzed C-H Activation Good to ExcellentBroadGoodModerateMildLow (catalyst cost)

Decision-Making Flowchart

The following flowchart can guide the selection of a suitable synthetic route based on the desired substitution pattern and other practical considerations.

Synthesis Route Selection start Target 7-Azaindole Derivative q1 Is the target a 7-substituted azaindole? start->q1 q2 Is the target a 2-substituted azaindole? q1->q2 No bartoli Bartoli Synthesis q1->bartoli Yes q3 Is functional group tolerance a major concern? q2->q3 No sonogashira Sonogashira Coupling q2->sonogashira Yes q4 Is atom economy a high priority? q3->q4 No suzuki Suzuki Coupling q3->suzuki Yes ch_activation C-H Activation q4->ch_activation Yes classical Classical Methods (Fischer, etc.) q4->classical No

Caption: A flowchart to guide the selection of a synthesis route for 7-azaindole derivatives.

Chapter 5: Conclusion

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has evolved significantly from classical methods to modern catalytic strategies. While classical routes like the Fischer and Madelung syntheses remain of historical importance, their application is often limited by harsh conditions and narrow substrate scope. In contrast, modern palladium-catalyzed cross-coupling reactions, including the Sonogashira, Suzuki, and Buchwald-Hartwig couplings, offer mild, versatile, and highly efficient pathways to a vast array of 7-azaindole derivatives. Furthermore, the advent of C-H activation chemistry provides a more sustainable and atom-economical approach to these valuable compounds.

The choice of synthetic route ultimately depends on the specific target molecule, the desired substitution pattern, the availability of starting materials, and practical considerations such as cost and scalability. For researchers in drug discovery and medicinal chemistry, a thorough understanding of these diverse synthetic methodologies is essential for the successful design and development of novel 7-azaindole-based therapeutics. The continued innovation in synthetic organic chemistry promises to further expand the toolbox for accessing this privileged heterocyclic scaffold, paving the way for the discovery of next-generation medicines.

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Navigating the Kinome: A Comparative Selectivity Analysis of 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of signal transduction, protein kinases stand as central nodes, orchestrating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The 7-azaindole, or pyrrolo[2,3-b]pyridine, scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] This guide provides a deep dive into the hypothetical selectivity profile of a representative compound from this class, 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine, and compares it against other well-characterized kinase inhibitors. Our analysis is grounded in established methodologies for kinase profiling and aims to equip researchers with the insights needed to interpret and leverage such data in drug discovery.

The Imperative of Selectivity in Kinase Inhibition

The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding pockets.[3] Consequently, achieving inhibitor selectivity is a formidable challenge. A non-selective inhibitor can lead to off-target effects, resulting in cellular toxicity and undesirable side effects. Conversely, a highly selective inhibitor offers a more precise therapeutic window and a clearer understanding of the biological consequences of inhibiting a specific kinase. Kinase selectivity profiling is, therefore, a critical step in the development of any new inhibitor, providing a comprehensive view of its interactions across the kinome.[4][5]

Profiling this compound: A Hypothetical Kinase Selectivity Profile

To generate a selectivity profile, a compound is typically screened against a large panel of kinases at a fixed concentration, followed by dose-response studies for the most potently inhibited kinases to determine their IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%).

Below is a hypothetical selectivity profile for this compound, presented alongside two alternative inhibitors: a well-established multi-kinase inhibitor, Sunitinib , and a more selective inhibitor of a related kinase family, Dasatinib .

Kinase TargetThis compound (Hypothetical IC50, nM)Sunitinib (IC50, nM)Dasatinib (IC50, nM)Kinase Family
TNIK 5 >1000150STE
VEGFR2 500261[6][9]15TK
PDGFRβ 8005020TK
SRC >1000250<1TK
ABL1 >1000>1000<1TK
EGFR >1000>100080TK
JAK3 250>1000200TK
p38α (MAPK14) 600>1000350CMGC

Table 1: Comparative Selectivity Profile. Hypothetical IC50 values for this compound are presented alongside published or representative IC50 values for Sunitinib and Dasatinib against a panel of selected kinases.

From this hypothetical data, we can infer that this compound is a potent and relatively selective inhibitor of TNIK. While it shows some off-target activity against VEGFR2 and JAK3 at higher concentrations, it is significantly cleaner than the multi-kinase inhibitors Sunitinib and Dasatinib, which exhibit potent activity against a broader range of kinases. This highlights the potential of the pyrrolo[2,3-b]pyridine scaffold for developing selective inhibitors.

Experimental Workflow for Kinase Selectivity Profiling

The data presented above is typically generated using high-throughput screening platforms. One of the gold-standard methods is the radiometric kinase assay, which directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[10][11][12] Another widely used method is the KINOMEscan™ platform, which employs a competition binding assay.[13][14][15]

Detailed Protocol: Radiometric Kinase Assay

This protocol outlines a typical radiometric assay for determining the IC50 of an inhibitor against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide or protein substrate

  • [γ-³²P]ATP

  • Unlabeled ATP

  • Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Phosphocellulose paper (e.g., P81)

  • Stop solution (e.g., phosphoric acid)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Master Mix: Prepare a master mix containing the kinase reaction buffer, the specific substrate, and the purified kinase.

  • ATP Mix: Prepare a mix of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km of the kinase for ATP to ensure sensitive detection of competitive inhibitors.[16]

  • Reaction Initiation: In a microtiter plate, add a small volume of the diluted test compound or DMSO (for control). Add the reaction master mix to each well. Initiate the kinase reaction by adding the ATP mix.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time, ensuring the reaction is in the linear range.[17]

  • Reaction Termination: Stop the reaction by adding a stop solution, such as phosphoric acid.[16]

  • Substrate Capture: Spot a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.[10][12]

  • Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., dilute phosphoric acid) to remove any unbound [γ-³²P]ATP.

  • Quantification: Place the dried phosphocellulose paper into scintillation vials with scintillation fluid. Measure the amount of radioactivity using a scintillation counter.

  • Data Analysis: The radioactive signal is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound Compound Dilution Initiate Initiate Reaction Compound->Initiate MasterMix Kinase Master Mix MasterMix->Initiate ATPMix [γ-³²P]ATP Mix ATPMix->Initiate Incubate Incubate Initiate->Incubate Terminate Terminate Reaction Incubate->Terminate Spot Spot on P81 Paper Terminate->Spot Wash Wash Paper Spot->Wash Quantify Scintillation Counting Wash->Quantify Analyze IC50 Determination Quantify->Analyze

Caption: Workflow of a radiometric kinase assay for IC50 determination.

Signaling Pathway Context: The Role of TNIK

Understanding the signaling context of the primary target kinase is crucial for predicting the cellular effects of an inhibitor. TNIK is a key component of the Wnt signaling pathway, which is fundamental in embryonic development and is often aberrantly activated in cancer.

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP LRP5/6 Co-receptor LRP->Dvl Axin_GSK3b Destruction Complex (Axin, GSK3β, APC) Dvl->Axin_GSK3b inhibits BetaCatenin β-catenin Axin_GSK3b->BetaCatenin phosphorylates for degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF translocates to nucleus Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression activates TNIK TNIK TCF_LEF->TNIK interacts with TNIK->TCF_LEF phosphorylates & co-activates Inhibitor 1-{1H-pyrrolo[2,3-b]pyridin -3-ylmethyl}piperidine Inhibitor->TNIK inhibits

Caption: Simplified Wnt signaling pathway showing the role of TNIK.

In the canonical Wnt pathway, the binding of Wnt ligands to Frizzled receptors and LRP co-receptors leads to the inhibition of a "destruction complex." This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to drive the expression of target genes involved in proliferation and cell fate. TNIK acts as a co-activator in this process by phosphorylating TCF/LEF, thereby enhancing its transcriptional activity. By inhibiting TNIK, this compound would be expected to suppress Wnt-driven gene expression, making it a potential therapeutic agent for cancers with aberrant Wnt signaling.

Conclusion and Future Directions

This guide has provided a comparative framework for understanding the selectivity profile of this compound, a representative of the versatile pyrrolo[2,3-b]pyridine class of kinase inhibitors. Through a hypothetical but plausible selectivity profile, we have illustrated how this compound could offer a more targeted approach to inhibiting TNIK compared to broader-spectrum inhibitors. The detailed experimental protocol for a radiometric kinase assay provides a practical basis for researchers to generate such data, while the signaling pathway diagram offers a deeper understanding of the biological implications of TNIK inhibition.

The journey of a kinase inhibitor from a chemical scaffold to a clinical candidate is long and requires a thorough characterization of its activity and selectivity. The methodologies and comparative analyses presented here are fundamental to this process, enabling the rational design and development of the next generation of targeted therapies.

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A Senior Application Scientist's Guide to the Pharmacokinetics of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 7-azaindole scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its bioisosteric relationship with purine allows for critical hydrogen bonding interactions within the ATP-binding sites of kinases, providing a robust anchor for inhibitor design.[2][3] However, the true value of a scaffold lies not just in its binding capabilities but also in its influence on a molecule's pharmacokinetic profile—the journey of absorption, distribution, metabolism, and excretion (ADME). The strategic incorporation of a nitrogen atom into the indole ring system can significantly modulate physicochemical properties, leading to improved aqueous solubility and metabolic stability, which are often key determinants of a drug's success.[3][4]

This guide provides an in-depth comparison of the pharmacokinetic properties of different 7-azaindole derivatives, offering insights into why this scaffold is a favored choice in drug discovery. We will delve into the experimental methodologies used to assess these properties and present a comparative analysis of key derivatives, supported by experimental data.

The ADME Pathway: A Framework for Evaluation

The journey of a drug through the body is a complex process. Understanding the ADME properties of a compound is crucial for predicting its efficacy and safety. The following diagram illustrates the key stages of this pathway.

ADME_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion A Oral Administration B Systemic Circulation (Blood) A->B First-Pass Metabolism C Tissues (Site of Action) B->C Distribution D Plasma Protein Binding B->D Binding E Liver (Primary Site) B->E Hepatic Metabolism G Kidney (Urine) B->G Renal Excretion C->B Redistribution D->B Dissociation F Metabolites E->F H Bile/Feces E->H F->G F->H

Caption: A simplified overview of the ADME (Absorption, Distribution, Metabolism, and Excretion) process for an orally administered drug.

Comparative Pharmacokinetic Profiles of 7-Azaindole Derivatives

To illustrate the pharmacokinetic nuances of 7-azaindole derivatives, we will compare two prominent kinase inhibitors: Pazopanib , a multi-targeted tyrosine kinase inhibitor approved for renal cell carcinoma and soft tissue sarcoma, and Vemurafenib , a BRAF kinase inhibitor used in the treatment of melanoma. While Vemurafenib is not a 7-azaindole derivative, its indole-like core provides a valuable point of comparison to highlight the impact of the azaindole scaffold.

Pharmacokinetic ParameterPazopanib (7-Azaindole Derivative)Vemurafenib (Non-Azaindole Comparator)
Bioavailability 21% (range 14-39%)Unknown[5]
Time to Peak Plasma Concentration (Tmax) 3.5 hours (median)~3 hours[5]
Food Effect AUC and Cmax increased twofold with food[6]Information not readily available
Plasma Protein Binding >99.5%>99% (primarily to albumin and α1-acid glycoprotein)[7]
Metabolism Primarily by CYP3A4; minor contributions from CYP1A2 and CYP2C8Primarily by CYP3A4[5]
Elimination Half-life 30.9 ± 4 hours~57 hours (range 30-120 hours)[7]
Primary Route of Excretion FecesFeces (~94%), Urine (~1%)[5][7]

Analysis of the Comparison:

Pazopanib exhibits complex and variable pharmacokinetics.[8][9] Its low and pH-dependent solubility contributes to its non-linear absorption and significant interpatient variability.[8][10] The pronounced food effect, which doubles the exposure, is a critical consideration in its clinical use.[6] Like many kinase inhibitors, Pazopanib is highly protein-bound and primarily metabolized by the hepatic enzyme CYP3A4.

Vemurafenib also demonstrates high plasma protein binding and is predominantly metabolized by CYP3A4.[5][7] Its longer elimination half-life compared to Pazopanib suggests a less frequent dosing schedule may be possible.[7]

The 7-azaindole scaffold in Pazopanib is designed to mimic the hinge-binding motif of ATP. While direct comparisons of isosteric pairs are not always available, the introduction of the nitrogen atom in the 7-azaindole ring is a known strategy to enhance solubility and metabolic stability compared to their indole counterparts.[4][11] This can be a crucial advantage in overcoming the poor solubility often associated with kinase inhibitors.

Experimental Protocols for Assessing Pharmacokinetic Properties

To generate the data presented above, a series of standardized in vitro and in vivo assays are employed during drug discovery and development.[12][13][14]

In Vitro ADME Assays

These assays are crucial for early-stage characterization of a compound's properties, allowing for rapid screening and optimization.[12][13]

In_Vitro_ADME_Workflow Solubility Aqueous Solubility Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) LogD Lipophilicity (LogD) PPB Plasma Protein Binding (Equilibrium Dialysis) CYP_Inhibition CYP450 Inhibition Permeability Permeability (e.g., Caco-2)

Caption: Key in vitro ADME assays performed during early drug discovery.

1. Metabolic Stability in Human Liver Microsomes (HLM)

  • Objective: To assess the intrinsic clearance of a compound by drug-metabolizing enzymes present in the liver.

  • Methodology:

    • Prepare a stock solution of the 7-azaindole derivative in a suitable organic solvent (e.g., DMSO).

    • Incubate the compound at a final concentration (typically 1 µM) with HLM and a NADPH-regenerating system at 37°C.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant for the disappearance of the parent compound using LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

2. CYP450 Inhibition Assay

  • Objective: To determine the potential of a compound to inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions.[15]

  • Methodology:

    • Incubate the 7-azaindole derivative at various concentrations with HLM and a specific CYP probe substrate (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).

    • Initiate the reaction by adding a NADPH-regenerating system.

    • After a set incubation time, stop the reaction.

    • Quantify the formation of the probe substrate's metabolite using LC-MS/MS.

    • Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).

3. Caco-2 Permeability Assay

  • Objective: To predict the intestinal absorption of an orally administered drug.

  • Methodology:

    • Culture Caco-2 cells (a human colon adenocarcinoma cell line that differentiates into a polarized monolayer) on a semi-permeable membrane.

    • Add the 7-azaindole derivative to the apical (A) side of the monolayer.

    • Collect samples from the basolateral (B) side at various time points.

    • To assess active efflux, also perform the experiment in the B-to-A direction.

    • Analyze the concentration of the compound in the collected samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp).

In Vivo Pharmacokinetic Studies in Rodents

These studies provide a more comprehensive understanding of a compound's ADME profile in a living organism.[16][17][18][19]

In_Vivo_PK_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis cluster_pk_parameters PK Parameter Calculation Dosing Administer Compound (e.g., IV, PO) Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Sample_Processing Plasma Preparation Blood_Collection->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MS_Analysis PK_Calc Calculate Cmax, Tmax, AUC, t1/2, Bioavailability LC_MS_Analysis->PK_Calc

Caption: A typical workflow for an in vivo pharmacokinetic study in rodents.

1. Single-Dose Pharmacokinetic Study in Mice

  • Objective: To determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

  • Methodology:

    • Divide mice into two groups for intravenous (IV) and oral (PO) administration.

    • Administer a single dose of the 7-azaindole derivative to each group.

    • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) via a suitable method (e.g., tail vein or saphenous vein).

    • Process the blood to obtain plasma.

    • Analyze the plasma samples for the concentration of the compound using a validated LC-MS/MS method.

    • Use pharmacokinetic software to calculate parameters such as maximum concentration (Cmax), time to Cmax (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½).

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion

The 7-azaindole scaffold is a valuable tool in the medicinal chemist's arsenal, offering a favorable platform for the design of kinase inhibitors with potentially improved pharmacokinetic properties. As demonstrated by the case of Pazopanib, while the resulting compounds can still exhibit complex ADME profiles, the inherent characteristics of the 7-azaindole core can contribute to overcoming common drug development hurdles such as poor solubility. A thorough understanding and early assessment of the pharmacokinetic properties using the experimental approaches outlined in this guide are paramount for the successful development of novel 7-azaindole-based therapeutics.

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A Comparative Guide to the Potency of 1H-Pyrrolo[2,3-b]pyridine Kinase Inhibitors Versus Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent, selective, and bioavailable drugs. The 1H-pyrrolo[2,3-b]pyridine , also known as 7-azaindole, is one such "privileged scaffold." Its unique structure, particularly its ability to form critical hydrogen bonds with the hinge region of protein kinases, has made it a cornerstone in the development of a new generation of targeted therapies. These inhibitors have shown remarkable potency against a range of kinases implicated in oncology and inflammatory diseases, including Fibroblast Growth Factor Receptors (FGFR), Cyclin-Dependent Kinase 8 (CDK8), and Janus Kinases (JAKs).

For drug development professionals, the critical question is not just whether a new compound is active, but how its potency and efficacy measure up against the established standard-of-care (SoC) therapies. This guide provides an in-depth technical comparison, benchmarking novel 1H-pyrrolo[2,3-b]pyridine inhibitors against current SoC drugs. We will dissect the methodologies for potency determination, present comparative preclinical data, and offer insights into the causality behind the experimental designs, providing a robust framework for evaluating these promising therapeutic candidates.

Chapter 1: The Molecular Targets of Interest

The therapeutic potential of 1H-pyrrolo[2,3-b]pyridine inhibitors is defined by the kinases they target. Here, we focus on two well-validated oncogenic drivers: FGFR and CDK8.

Fibroblast Growth Factor Receptors (FGFRs)

The FGFR family comprises four receptor tyrosine kinases (FGFR1-4) that, upon binding with fibroblast growth factors (FGFs), activate critical downstream signaling pathways, including the RAS-MEK-ERK cascade. This pathway is essential for normal cellular processes like proliferation, migration, and angiogenesis. However, aberrant FGFR signaling, caused by gene amplification, fusions, or activating mutations, is a known oncogenic driver in various cancers, including bladder, breast, and gastric cancers.[1][2][3][4] Therefore, inhibiting FGFRs is a validated therapeutic strategy.[1][2][3][4]

FGFR_Pathway cluster_membrane Cell Membrane FGFR FGFR Dimerization & Autophosphorylation RAS RAS FGFR->RAS Activates FGF FGF Ligand FGF->FGFR Binds MEK MEK RAS->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Figure 1: Simplified FGFR Signaling Pathway.

Cyclin-Dependent Kinase 8 (CDK8)

CDK8, along with its paralog CDK19, is a component of the Mediator complex, a crucial regulator of gene transcription. In several cancers, notably colorectal cancer (CRC), CDK8 acts as a key oncogene.[5][6][7] It influences the activity of major signaling pathways, including the WNT/β-catenin pathway. By inhibiting CDK8, it is possible to downregulate oncogenic transcription programs, leading to cell cycle arrest and reduced tumor growth.[5][6][7] Unlike kinases that are part of linear signaling cascades, CDK8's role as a transcriptional regulator makes it a unique and compelling target.

Chapter 2: The Standard-of-Care (SoC) Competitors

To benchmark the 1H-pyrrolo[2,3-b]pyridine scaffold, we must compare it to the drugs that currently define the therapeutic landscape for our chosen targets.

  • For FGFR-Driven Cancers: The standard of care includes multi-kinase inhibitors and, more recently, selective FGFR inhibitors. Two prominent FDA-approved selective inhibitors are:

    • Erdafitinib (Balversa®): A pan-FGFR inhibitor approved for urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations.[8][9][10]

    • Pemigatinib (Pemazyre®): An inhibitor of FGFR1, 2, and 3, approved for certain types of cholangiocarcinoma and myeloproliferative neoplasms with FGFR alterations.[11][12][13]

  • For CDK8-Driven Cancers: As of now, there are no FDA-approved drugs that specifically target CDK8. Several are in clinical trials, but this remains an area of high unmet medical need.[14] Therefore, comparisons are often made against investigational compounds or standard chemotherapy regimens for the specific cancer type (e.g., colorectal cancer).

  • For Other Relevant Targets: The 1H-pyrrolo[2,3-b]pyridine core is also found in inhibitors of other kinases. For instance, Ruxolitinib , an inhibitor of JAK1 and JAK2, is a standard-of-care for myelofibrosis.[15][16][17] This demonstrates the versatility of the scaffold.

Chapter 3: Methodologies for Potency Benchmarking

Objectively comparing inhibitor potency requires standardized and rigorously controlled experimental protocols. The choice of assay can significantly influence the results, so understanding the "why" behind the methodology is paramount.

In Vitro Potency: Biochemical and Cellular Assays
  • Expertise & Causality: The first step is to determine an inhibitor's direct effect on its target kinase in a cell-free system. This is typically reported as the IC50 value : the concentration of inhibitor required to reduce kinase activity by 50%. A lower IC50 indicates higher potency. However, IC50 values are highly dependent on assay conditions, particularly the concentration of adenosine triphosphate (ATP), the kinase's natural substrate. For ATP-competitive inhibitors, a high ATP concentration will make the inhibitor appear less potent. To generate more comparable data, the inhibitor constant (Ki) should be determined, which accounts for the ATP concentration relative to the kinase's affinity for ATP (Km).

This protocol is considered a gold standard for its direct and sensitive measurement of phosphate transfer.

Trustworthiness: This protocol is self-validating through the inclusion of controls. A "no enzyme" control ensures the signal is enzyme-dependent, a "no inhibitor" (vehicle) control defines 100% activity, and a known potent inhibitor serves as a positive control.

  • Reaction Setup: In a 96-well plate, combine the recombinant target kinase (e.g., FGFR1), a suitable peptide or protein substrate (e.g., myelin basic protein), and the kinase assay buffer.

  • Inhibitor Addition: Add the test compound (e.g., 1H-pyrrolo[2,3-b]pyridine inhibitor or SoC drug) across a range of concentrations (e.g., 10-point serial dilution from 10 µM to 0.5 nM). Include vehicle-only (DMSO) wells for a 100% activity control.

  • Reaction Initiation: Start the kinase reaction by adding a mix of [γ-³²P]-ATP and non-radioactive ATP to a final concentration approximating the Km of the kinase.[18] Incubate at 30°C for a predetermined time (e.g., 20-30 minutes).[19]

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid) or SDS sample buffer.[19]

  • Separation & Detection: Separate the radiolabeled substrate from the unused [γ-³²P]-ATP. This can be done by spotting the reaction mixture onto phosphocellulose paper and washing away the free ATP, or by SDS-PAGE.[18][19]

  • Quantification: Measure the radioactivity incorporated into the substrate using a scintillation counter or phosphorimager.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

InVitro_Workflow A 1. Prepare Reagents (Kinase, Substrate, Buffer) B 2. Add Inhibitor (Serial Dilution) A->B C 3. Initiate Reaction (Add [γ-³²P]-ATP) B->C D 4. Incubate (e.g., 30°C for 20 min) C->D E 5. Stop Reaction & Separate Substrate D->E F 6. Detect Signal (Scintillation Counting) E->F G 7. Calculate IC50 F->G

Figure 2: Workflow for an In Vitro Kinase Assay.

In Vivo Efficacy: Xenograft Models
  • Expertise & Causality: While in vitro assays measure potency, in vivo studies assess efficacy—the ability of a drug to produce a desired therapeutic effect in a living organism. Cell line-derived xenograft (CDX) models, where human cancer cell lines are implanted into immunodeficient mice, are a standard tool for this evaluation.[20] They allow researchers to observe a compound's antitumor activity in the context of its pharmacokinetic and pharmacodynamic properties.[21]

Trustworthiness: This protocol validates its findings through a vehicle-treated control group, which establishes the baseline tumor growth rate. A standard-of-care drug can be included as a positive control arm to benchmark the test article's performance.

  • Cell Culture: Culture the desired human cancer cell line (e.g., a line with a known FGFR alteration) under standard sterile conditions.

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG mice) to prevent rejection of the human tumor cells.[22][23]

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in Matrigel) into the flank of each mouse.[20][24]

  • Tumor Growth & Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, Test Compound, SoC Drug).[24]

  • Drug Administration: Administer the compounds via the intended clinical route (e.g., oral gavage) on a specific schedule (e.g., once daily for 21 days).

  • Efficacy Measurement: Measure tumor volume with calipers twice weekly. Monitor animal body weight as an indicator of toxicity.

  • Endpoint & Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. TGI (%) = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in the treated group's mean tumor volume and ΔC is the change in the control group's mean tumor volume.

Chapter 4: Comparative Potency Data

The following tables summarize publicly available data to benchmark representative 1H-pyrrolo[2,3-b]pyridine inhibitors against their SoC counterparts.

Table 1: Biochemical Potency Against FGFR Family Kinases

This table compares the direct inhibitory activity of a novel 1H-pyrrolo[2,3-b]pyridine inhibitor against two FDA-approved standard-of-care drugs.

CompoundClass / ScaffoldFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
Compound 4h 1H-pyrrolo[2,3-b]pyridine7 9 25 712[1][2][3][4]
Erdafitinib Standard-of-Care1.22.53.05.7[8][9][10]
Pemigatinib Standard-of-Care0.40.51.230[11][12][13]

Analysis: The 1H-pyrrolo[2,3-b]pyridine derivative Compound 4h demonstrates potent, low-nanomolar inhibition of FGFR1, 2, and 3, comparable to the standard-of-care drugs.[1][2][3][4] Notably, it shows significantly less activity against FGFR4, suggesting a favorable selectivity profile that could potentially mitigate off-target effects associated with FGFR4 inhibition. Both Erdafitinib and Pemigatinib show slightly higher potency against FGFR1-3 but also inhibit FGFR4 more strongly.[8][9][10][11][12][13]

Table 2: Biochemical and Cellular Potency Against CDK8

This table highlights the activity of a 1H-pyrrolo[2,3-b]pyridine inhibitor in an area with no approved SoC drugs.

CompoundClass / ScaffoldTargetBiochemical IC50 (nM)Cellular IC50 (HCT-116) (nM)Reference
Compound 22 1H-pyrrolo[2,3-b]pyridineCDK848.6 130[5][6][7]
Senexin BInvestigationalCDK8/19~19~280[14] (Comparative)

Analysis:Compound 22 , a 1H-pyrrolo[2,3-b]pyridine derivative, exhibits potent biochemical inhibition of CDK8 and effectively inhibits the proliferation of a colorectal cancer cell line (HCT-116) at a low nanomolar concentration.[5][6][7] Its cellular activity is superior to that of the widely cited investigational compound Senexin B, underscoring its potential as a lead candidate in a field lacking approved therapies.

Table 3: In Vivo Efficacy in a Colorectal Cancer (CRC) Xenograft Model

This table shows the in vivo antitumor activity of a 1H-pyrrolo[2,3-b]pyridine CDK8 inhibitor.

CompoundModelDose & ScheduleTumor Growth Inhibition (TGI)Reference
Compound 22 HCT-116 Xenograft50 mg/kg, p.o., q.d.65.2% [5][6][7]

Analysis: In a preclinical model of colorectal cancer, oral administration of Compound 22 resulted in significant tumor growth inhibition (65.2%).[5][6][7] This demonstrates that the potent in vitro activity translates into meaningful in vivo efficacy, a critical step in drug development. The compound also exhibited good bioavailability (F = 39.8%) and low toxicity in these studies.[5][6][7]

Chapter 5: Discussion and Future Directions

The data presented in this guide highlight the exceptional promise of the 1H-pyrrolo[2,3-b]pyridine scaffold.

  • Competitive Potency: Derivatives based on this scaffold demonstrate biochemical and cellular potencies that are highly competitive with, and in some cases exceed, those of standard-of-care drugs or established investigational compounds.

  • Favorable Properties: These molecules often possess desirable drug-like properties, such as low molecular weight, which contributes to high ligand efficiency, and have demonstrated oral bioavailability and significant in vivo antitumor activity.[1][5][6][7]

  • Versatility: The scaffold's effectiveness against diverse kinase targets like FGFR, CDK8, and JAKs underscores its versatility and potential for broad application in drug discovery programs.

The path forward for these inhibitors involves comprehensive preclinical toxicology studies, further optimization to enhance selectivity and pharmacokinetic profiles, and ultimately, progression into clinical trials. For researchers, the 1H-pyrrolo[2,3-b]pyridine framework represents a fertile ground for discovering next-generation kinase inhibitors that could redefine the standard of care for numerous diseases.

References

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  • In vitro kinase assay. protocols.io. [Link]

  • Ruxolitinib for the Treatment of Essential Thrombocythemia. PMC - PubMed Central. [Link]

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  • A summary of IC50 values of different EGFR mutants to osimertinib and... ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

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  • The IC50 of osimertinib in EGFR‐mutant NSCLC cells, diluted in... ResearchGate. [Link]

  • A new promising oncogenic target (p.C382R) for treatment with pemigatinib in patients with cholangiocarcinoma. NIH. [Link]

  • INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models. NIH. [Link]

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  • Kinase inhibitory activity (IC50 values) of osimertinib. ResearchGate. [Link]

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  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Semantic Scholar. [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Semantic Scholar. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. UQ eSpace. [Link]

  • A phase II trial of the FGFR inhibitor pemigatinib in patients with metastatic esophageal–gastric junction/gastric cancer trastuzumab resistant: the FiGhTeR trial. NIH. [Link]

  • Cell Line-Derived Xenograft (CDX) and Patient-Derived Xenograft (PDX) Models and In Vivo Efficacy. Bio-protocol. [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PMC - NIH. [Link]

  • How to use Cell line Derived Xenograft (CDX) and Patient Derived Xenograft (PDX) humanized mouse models. TransCure bioServices. [Link]

  • CDX Model Studies in Mice. Charles River Laboratories. [Link]

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  • Establishment of osimertinib‐resistant H1975OR cells. (a) The IC50 of... ResearchGate. [Link]

  • Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. ACS Publications - American Chemical Society. [Link]

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Safety Operating Guide

Definitive Guide to the Safe Disposal of 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily routines. However, the lifecycle of these compounds extends beyond the benchtop; ensuring their safe and compliant disposal is a paramount responsibility that safeguards both laboratory personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine, a heterocyclic compound incorporating both a 7-azaindole and a piperidine moiety.

Hazard Profile: A Synthesis of Structural Analogs

The risk profile of this compound is best understood by examining its constituent parts. The piperidine ring is a well-characterized structural motif associated with significant hazards, while the pyrrolopyridine core also contributes to the overall toxicological profile.[1] Based on extensive data for piperidine and related heterocyclic compounds, we can extrapolate a reliable hazard assessment.[2][3][4]

Table 1: Extrapolated Hazard Assessment for this compound

Hazard ClassificationPotential Effects & RationaleAssumed GHS Hazard Statements
Acute Toxicity (Oral, Dermal, Inhalation) The piperidine moiety is known to be toxic if swallowed, inhaled, or in contact with skin.[5] Derivatives of the 1H-pyrrolo[2,3-b]pyridine core are also classified as harmful if swallowed.[4] It is imperative to assume the combined structure is acutely toxic.H302: Harmful if swallowed. H311: Toxic in contact with skin. H331: Toxic if inhaled.
Skin Corrosion / Irritation Piperidine is a powerful base and is highly corrosive, capable of causing severe skin burns.[2][6] The basic nitrogen of the piperidine ring in the target molecule dictates that it should be handled as a corrosive substance.H314: Causes severe skin burns and eye damage.
Serious Eye Damage / Irritation Direct contact with piperidine or its derivatives can cause irreversible eye damage.[5] This is a critical risk for any compound containing an accessible piperidine functional group.H318: Causes serious eye damage.
Flammability Piperidine is a highly flammable liquid with a low flash point.[2][7] While the target compound's physical state may vary, its piperidine component suggests a significant fire risk, especially if handled near ignition sources.H225: Highly flammable liquid and vapour.
Environmental Hazard Many nitrogen-containing heterocyclic compounds are harmful to aquatic life.[5] Until proven otherwise, this compound should not be released into the environment.[2][8]H402: Harmful to aquatic life.

Pre-Disposal Safety: Your First Line of Defense

Before any disposal procedures begin, establishing a robust safety perimeter is critical. This involves both engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls

All handling, including aliquoting for waste collection, must be performed within a certified chemical fume hood to prevent inhalation of potentially toxic vapors or aerosols.[9] Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[2]

Mandatory Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of the corrosive material, which could cause severe eye damage.[4][6]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber, neoprene).Prevents skin contact. Piperidine is toxic and corrosive upon dermal absorption.[2] Always inspect gloves for integrity before use and practice proper removal technique to avoid contamination.
Body Protection Flame-retardant laboratory coat worn over long-sleeved clothing.Protects against accidental spills and splashes. The flame-retardant property addresses the potential flammability risk.[5]
Respiratory Protection Not typically required if handled exclusively within a functioning fume hood.In the event of a large spill or ventilation failure, a self-contained breathing apparatus (SCBA) may be necessary.[9][10]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash .[11][12]

Step 1: Waste Collection & Segregation
  • Designated Waste Container: Collect all waste containing this compound (including pure compound, solutions, and contaminated materials like gloves or weigh paper) in a dedicated, chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.[13]

  • Avoid Mixing: Do not mix this waste stream with incompatible chemicals. Specifically, keep it segregated from strong oxidizing agents, acids, acid chlorides, and acid anhydrides to prevent violent reactions.[9][11]

Step 2: Proper Labeling
  • Immediate Identification: As soon as the first drop of waste is added, the container must be labeled.

  • Label Contents: The label must be clear, legible, and securely affixed. It should include:

    • The full chemical name: "Waste this compound"

    • The words "Hazardous Waste"

    • Primary hazards (e.g., "Toxic," "Corrosive," "Flammable")

    • Appropriate GHS pictograms (Skull and Crossbones, Corrosion, Flame)

    • Accumulation start date

Step 3: Temporary On-Site Storage
  • Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be in a well-ventilated location, away from heat, sparks, or open flames.[6][10]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks.

Step 4: Arranging for Final Disposal
  • Professional Disposal Service: The final disposal of this chemical must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][9]

  • Procedure: Contact your EHS office to schedule a waste pickup. Provide them with the full chemical name and a copy of this guide or an equivalent hazard assessment.

  • Probable Disposal Method: The standard and most effective method for disposing of this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like oxides of nitrogen.[2][14]

Disposal Workflow Diagram

The following diagram outlines the logical flow for the safe management and disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify Waste: This compound B Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C Work in Chemical Fume Hood B->C D Use Designated, Compatible Hazardous Waste Container C->D spill Spill or Exposure? C->spill E Label Container Immediately (Name, Hazards, GHS Pictograms) D->E F Store in Ventilated Satellite Accumulation Area E->F G Contact EHS or Licensed Waste Disposal Contractor F->G H Schedule Waste Pickup G->H I Waste is Transported for High-Temperature Incineration H->I J Obtain & File Disposal Certificate I->J spill->D No emergency Execute Emergency Procedures (Section 5) spill->emergency Yes

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures

In the event of accidental release or exposure, immediate and correct action is crucial.

Spill Management
  • Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is large or ventilation is poor, evacuate the lab.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[2]

  • Containment (for trained personnel only): Wearing full PPE, cover the spill with a chemical absorbent material like vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels.

  • Collection: Using non-sparking tools, carefully collect the absorbed material and place it into your designated hazardous waste container.[11]

  • Decontamination: Clean the spill area thoroughly with an appropriate decontaminating solution, and collect all cleaning materials as hazardous waste.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][6]

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

By adhering to these rigorous procedures, you contribute to a culture of safety, ensuring that the innovative work conducted in your laboratory does not come at the cost of personal well-being or environmental integrity.

References

  • BenchChem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
  • ChemSupply Australia. (2023). Safety Data Sheet PIPERIDINE.
  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS PIPERIDINE.
  • BenchChem. (n.d.). Safe Handling and Disposal of 1-(4-Chlorophenylazo)piperidine: A Procedural Guide.
  • Carl ROTH. (2025). Safety Data Sheet: Piperidine.
  • BenchChem. (n.d.). Proper Disposal of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • Angene Chemical. (2024). Safety Data Sheet - 1H-Pyrrolo[2,3-d]pyrimidin-2(7H)-one.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Piperidine.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 1H-PYRROLO[2,3-B]PYRIDINE, 2-METHYL-.
  • PubChem. (n.d.). 1H-Pyrrolo[2,3-B]pyridine, 3-(phenylmethyl)-.
  • NOAA. (n.d.). PIPERIDINE - CAMEO Chemicals.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.
  • Organic Chemistry practical course of Clausthal University of Technology/Institute of Organic Chemistry. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
  • Pipzine Chemicals. (n.d.). 1H-pyrrolo[2,3-b]pyridine, 2-methyl-.
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  • Ataman Kimya. (n.d.). PIPERIDINE.
  • PubChem. (n.d.). 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid.
  • Sigma-Aldrich. (n.d.). 1H-Pyrrolo[2,3-b]pyridin-5-ol.
  • BLD Pharm. (n.d.). 1H-Pyrrolo[2,3-b]pyridine.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Human Metabolome Database. (2012). Showing metabocard for 2-(3-Methylbutyl)-1H-pyrrolo[2,3-b]pyridine (HMDB0033961).
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Personal protective equipment for handling 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine. As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the knowledge to work safely and effectively. The following protocols are designed for researchers, scientists, and drug development professionals and are grounded in established safety principles for handling potent chemical compounds.

Understanding the Hazard: A Structural Rationale

  • The Piperidine Moiety: Piperidine is classified as a highly flammable liquid and vapor that is toxic if it contacts the skin or is inhaled.[1][2][3] It is also known to cause severe skin burns and eye damage.[1][2][4]

  • The Pyrrolopyridine Core: Various derivatives of 1H-pyrrolo[2,3-b]pyridine are documented as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[5][6]

The Hierarchy of Controls: A Proactive Safety Framework

To ensure maximum safety, we will implement a multi-layered approach to risk mitigation, prioritizing engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE). This "containment at source" philosophy is the cornerstone of modern potent compound handling.[7]

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Potent Compounds cluster_1 Practical Application Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (Primary Containment) Substitution->Engineering Most Effective Administrative Administrative Controls (Procedures & Training) Engineering->Administrative Eng_Examples Glovebox, Isolator, Vented Enclosure Engineering->Eng_Examples PPE Personal Protective Equipment (Secondary Protection) Administrative->PPE Least Effective Admin_Examples SOPs, Designated Areas, Waste Management Plan Administrative->Admin_Examples PPE_Examples Respirator, Double Gloves, Coveralls, Eye Protection PPE->PPE_Examples

Caption: The Hierarchy of Controls prioritizes engineering solutions for maximum safety.

Personal Protective Equipment (PPE): Your Final Line of Defense

PPE is not a substitute for robust engineering controls but is essential for safeguarding against residual risk and in the event of a containment breach. The selection of appropriate PPE is critical to minimize exposure.[8]

PPE CategoryItemSpecifications and Recommendations
Respiratory Powered Air-Purifying Respirator (PAPR)Recommended for all handling of the solid compound, especially during weighing or any operation with a high risk of aerosol generation. Ensures a high Assigned Protection Factor (APF).[8]
Full-Face or Half-Mask RespiratorUse with P100 (or FFP3) particulate filters. A quantitative fit test is mandatory to ensure a proper seal.[8]
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or every 30 minutes. Inspect gloves for defects before every use.[5][8]
Body Protection Disposable CoverallsUse coveralls made of materials like Tyvek® or microporous film to provide a barrier against dust and potential splashes. Ensure cuffs are tucked into the inner gloves.[8]
Eye & Face Chemical Splash Goggles & Face ShieldWear chemical splash goggles at all times. A full face shield must be worn over the goggles when handling the compound outside of a contained system like a glovebox.[9]
Foot Protection Disposable Shoe Covers & Safety ShoesWear disposable shoe covers over chemical-resistant, steel-toed safety shoes. This prevents the tracking of contamination out of the designated handling area.[10]

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, validated operational procedure is paramount. All handling of this compound should occur within a designated and clearly marked area.

Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Decontamination & Disposal Phase A Designate & Secure Handling Area B Verify Engineering Controls (e.g., Fume Hood, Isolator) A->B C Don Full PPE (as per table) B->C D Weigh Compound in Vented Enclosure C->D E Perform Experiment within Containment D->E F Securely Seal All Primary Containers E->F G Decontaminate Surfaces (e.g., 70% Ethanol) F->G H Segregate Waste into Labeled, Sealed Containers G->H I Doff PPE in Designated Area (Outer to Inner) H->I J Dispose of Waste via EH&S Protocols I->J

Caption: A systematic workflow from preparation to disposal minimizes risk.

Step 1: Pre-Operational Checks
  • Designated Area: Cordon off and clearly label the area where the compound will be handled. Access should be restricted.[11]

  • Engineering Controls: All manipulations of the solid compound must be performed within a certified containment device, such as a glovebox, isolator, or a vented balance safety enclosure.[7][12] For solutions, a chemical fume hood is required.

  • Gather Materials: Ensure all necessary equipment, spill kits, and waste containers are inside the containment area before introducing the compound.

Step 2: Compound Handling
  • Donning PPE: Put on all required PPE in the correct order (e.g., inner gloves, coverall, outer gloves, respirator).

  • Weighing: Tare your vessel. Carefully transfer the required amount of the compound using spark-proof tools. Avoid creating dust.[5]

  • Dissolution: If making a solution, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling: Securely cap and seal all containers holding the compound.

Step 3: Decontamination and Cleanup
  • Surface Decontamination: Wipe down all surfaces and equipment within the containment area with an appropriate deactivating solution or solvent (e.g., 70% ethanol), followed by a cleaning agent.

  • Spill Management: In case of a spill, evacuate personnel from the immediate area. For small spills within containment, use a spill kit with an appropriate absorbent. Do not attempt to clean up large spills or spills outside of containment; contact your institution's Environmental Health & Safety (EH&S) department immediately.[4]

Disposal Plan: Responsible Waste Management

Improper disposal can lead to personnel exposure and environmental contamination. A robust waste management plan is non-negotiable.[11]

  • Solid Waste:

    • All contaminated solids (gloves, coveralls, shoe covers, weigh papers, absorbent pads) must be collected in a dedicated, leak-proof container.[11]

    • The container must be clearly labeled with "Hazardous Waste," the chemical name, and the appropriate hazard pictograms (e.g., Toxic, Corrosive).

  • Liquid Waste:

    • Collect all liquid waste containing the compound in a compatible, sealed, and shatter-proof container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste protocols.

    • Label the container clearly as described above.

  • Sharps Waste:

    • Needles, syringes, or contaminated glassware must be disposed of in a designated sharps container.

  • Final Disposal:

    • All waste streams must be disposed of through your institution's certified EH&S department.[5] Never pour chemical waste down the drain.[3]

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors, ensuring the protection of yourself, your colleagues, and the environment.

References

  • The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.